molecular formula C9H5N B1601873 2,5-Diethynylpyridine CAS No. 137000-75-0

2,5-Diethynylpyridine

Cat. No.: B1601873
CAS No.: 137000-75-0
M. Wt: 127.14 g/mol
InChI Key: XTNNSWWCUMBUHY-UHFFFAOYSA-N
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Description

2,5-Diethynylpyridine is a useful research compound. Its molecular formula is C9H5N and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNNSWWCUMBUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572333
Record name 2,5-Diethynylpyridine
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137000-75-0
Record name 2,5-Diethynylpyridine
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Record name 2,5-Diethynylpyridine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,5-Diethynylpyridine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2,5-Diethynylpyridine

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility as a building block. This compound stands out as a premier example of such a scaffold. Its rigid, linear geometry, combined with the coordinating ability of the pyridine nitrogen and the reactivity of its terminal alkyne groups, makes it an exceptionally valuable precursor for a new generation of materials. From conjugated polymers for organic electronics to sophisticated ligands for catalysis and metallo-supramolecular architectures, the applications are both broad and impactful.[1] This guide provides an in-depth examination of its synthesis, focusing on the most reliable and widely adopted method: the Palladium/Copper co-catalyzed Sonogashira cross-coupling reaction.

Mechanistic Cornerstone: The Sonogashira Reaction

The Sonogashira reaction is the gold standard for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4][5] Its power lies in a synergistic dual catalytic system involving palladium and copper, which allows the reaction to proceed under remarkably mild conditions.[2][6][7] Understanding the intricate dance between these two metals is paramount to mastering the synthesis.

The overall transformation for our target is:

Overall Reaction Scheme

The reaction is not a single process but two interconnected catalytic cycles working in concert.

  • The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for bringing the aryl halide and the alkyne together.

    • Reductive Activation: The process typically starts with a stable Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Palladium(0) species, often by an amine or phosphine ligand.[2][6]

    • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 2,5-dihalopyridine, forming a Pd(II) intermediate. This is a critical activation step.[6][8]

    • Transmetalation: The activated alkyne, in the form of a copper acetylide provided by the copper cycle, is transferred to the palladium center, displacing the halide.[8][9] This is often the rate-determining step of the entire process.[9]

    • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, expelling the final cross-coupled product and regenerating the active Pd(0) catalyst to continue the cycle.[6]

  • The Copper Cycle (The Alkyne Activator): This cycle's sole purpose is to prepare the alkyne for the transmetalation step.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[6]

    • Deprotonation: In the presence of a base (usually an amine), the acidic proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[2][6][10] This species is the nucleophile that engages in the palladium cycle.

The interplay of these cycles allows for high efficiency under mild conditions, a significant improvement over earlier, harsher methods that required high temperatures.[3][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (+ Ar-X) Pd_TM Ar-Pd(II)(C≡CR)L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (- Ar-C≡CR) Alkyne H-C≡CR Cu_Pi [Cu(C≡CR-H)]⁺ Alkyne->Cu_Pi + Cu(I) Cu_Ac Cu-C≡CR Cu_Pi->Cu_Ac + Base - Base-H⁺ Cu_Ac->Pd_OA To Transmetalation Cu_Ac->Alkyne Regeneration caption Fig. 1: The dual catalytic cycles of the Sonogashira coupling.

Fig. 1: The dual catalytic cycles of the Sonogashira coupling.

A Validated Protocol for Synthesis

A robust synthesis requires careful selection of reagents and conditions. The direct double-coupling with acetylene gas is feasible but technically demanding. A more controlled and widely adopted strategy involves a two-step process: coupling with a protected alkyne followed by deprotection. Trimethylsilylacetylene (TMSA) is the reagent of choice for this approach as it effectively prevents the common side reaction of alkyne homocoupling and the TMS protecting group is easily removed under mild conditions.[11]

Key Experimental Parameters & Their Rationale
ParameterSelectionRationale & Expert Insight
Pyridine Substrate 2,5-DibromopyridineOffers a good balance of reactivity and stability. While iodides are more reactive, they are often more expensive. Chlorides are less reactive and may require harsher conditions or more specialized catalyst systems.[2]
Alkyne Source Trimethylsilylacetylene (TMSA)The TMS group acts as a protecting group, preventing the formation of the diacetylene byproduct (Glaser coupling) that plagues reactions with terminal alkynes.[11][12]
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are commercially available, reliable catalysts. Pd(PPh₃)₄ is the active Pd(0) form, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is readily reduced in situ.[6] Loadings are typically low (1-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne.[2][3] Its presence is crucial for achieving high reaction rates at lower temperatures.[7]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Serves a dual purpose: it neutralizes the HBr generated during the reaction and acts as the solvent. Its basicity is sufficient to deprotonate the alkyne in the copper cycle.[2][8]
Solvent Amine Base (e.g., Et₃N) or THFUsing the amine base as the solvent is common and efficient. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and suppress oxidative homocoupling.[8]
Temperature 50-80 °CMild heating is typically sufficient, especially when starting from the more reactive dibromopyridine. The reaction progress should be monitored to avoid prolonged heating which can lead to side products.[11][13]
Step-by-Step Experimental Workflow

The synthesis is executed in two distinct stages: the double Sonogashira coupling followed by desilylation.

Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Setup Inert Atmosphere Setup (Schlenk line, N₂/Ar) Reagents Charge Flask: 2,5-Dibromopyridine, Pd Catalyst, CuI, Solvent (THF/Et₃N) Setup->Reagents Degas Degas Solvent (Freeze-Pump-Thaw x3) Reagents->Degas Add_Alkyne Add TMS-Acetylene (Dropwise) Degas->Add_Alkyne React Heat to 55-70°C Monitor by TLC/GC-MS Add_Alkyne->React Workup1 Aqueous Workup (Quench, Extract with EtOAc) React->Workup1 Purify1 Column Chromatography (Silica Gel) Workup1->Purify1 Product1 Isolate 2,5-bis(trimethylsilylethynyl)pyridine Purify1->Product1 Dissolve Dissolve Silylated Intermediate in MeOH/THF Product1->Dissolve Proceed to Deprotection Add_Base Add K₂CO₃ or TBAF Dissolve->Add_Base React2 Stir at Room Temp Monitor by TLC Add_Base->React2 Workup2 Aqueous Workup (Neutralize, Extract) React2->Workup2 Purify2 Purification (Column Chromatography or Recrystallization) Workup2->Purify2 Final_Product Isolate this compound Purify2->Final_Product caption Fig. 2: Experimental workflow for the two-step synthesis.

Fig. 2: Experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 2,5-bis(trimethylsilylethynyl)pyridine

  • Inert Atmosphere Preparation: A multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer is flame-dried under vacuum and backfilled with dry nitrogen or argon. This is crucial to exclude oxygen, which promotes undesirable homocoupling.[8]

  • Reagent Charging: To the flask, add 2,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous, degassed triethylamine and tetrahydrofuran (THF) in a 2:1 ratio via cannula. The solution should be thoroughly degassed again.

  • Alkyne Addition: Add trimethylsilylacetylene (2.2-2.5 eq) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to 55 °C and stir for 18-24 hours.[11] Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2,5-bis(trimethylsilylethynyl)pyridine as a solid.

Protocol 2: Deprotection to this compound

  • Setup: Dissolve the purified 2,5-bis(trimethylsilylethynyl)pyridine (1.0 eq) in methanol or a THF/methanol mixture in a round-bottom flask.

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 eq).[11] Alternatively, a stoichiometric amount of tetrabutylammonium fluoride (TBAF) can be used in THF.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be further purified by careful column chromatography or recrystallization. Caution: The final product is prone to polymerization and should be handled at low temperatures and stored under an inert atmosphere in the dark.[14]

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Action
Reaction Stalls / Low Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Impure starting materials.1. Ensure a strictly inert atmosphere. Use fresh, high-quality catalysts.2. Perform multiple freeze-pump-thaw cycles on solvents.3. Recrystallize or distill starting materials if purity is questionable.
Significant Homocoupling Product Presence of oxygen, leading to oxidative (Glaser) coupling of the alkyne, especially in the presence of the copper catalyst.[12]1. Rigorously exclude air/oxygen from the reaction.2. Consider a "copper-free" Sonogashira protocol, which is less prone to this side reaction, though it may require a different ligand/base system.[15]
Product Polymerization The di-alkyne product is a reactive monomer susceptible to polymerization, especially during purification by distillation or on storage.[14]1. Purify via column chromatography at room temperature instead of distillation.2. Add a radical inhibitor like BHT during purification and storage.3. Store the final product at low temperature (-20 °C), in the dark, and under an inert atmosphere.
Formation of Monosubstituted Product Incomplete reaction; the second coupling is often slower than the first.Increase reaction time or slightly elevate the temperature. Ensure at least 2.2 equivalents of the alkyne are used.

Conclusion

The Sonogashira coupling provides a powerful and highly adaptable platform for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters—particularly the exclusion of oxygen and the strategic use of a protected alkyne—researchers can reliably access this valuable molecular building block in high yield. The protocols and insights provided herein represent a self-validating system, designed to empower scientists to not only replicate this synthesis but also to intelligently troubleshoot and optimize it for their specific applications in the development of next-generation materials and pharmaceuticals.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic properties of 2,5-Diethynylpyridine, a molecule of significant interest in materials science and medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds and established spectroscopic principles to offer a robust predictive analysis. We will explore the anticipated Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics of this compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical validation of these properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile heterocyclic compound.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with two ethynyl groups at the 2 and 5 positions. Its rigid, linear structure and the electron-withdrawing nature of the pyridine ring, combined with the electron-rich pi systems of the ethynyl groups, suggest unique electronic and photophysical properties. These characteristics make it a valuable building block for conjugated polymers, molecular wires, and as a ligand in organometallic chemistry. A thorough understanding of its spectroscopic signature is paramount for its characterization, quality control, and the elucidation of its behavior in various chemical environments.

The molecular structure of this compound is presented below:

UV_Vis_Fluorescence_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Measurement cluster_fluorescence Fluorescence Measurement stock Prepare 1 mM stock solution in a chosen solvent dilutions Prepare serial dilutions (e.g., 1-20 µM) stock->dilutions blank_uv Blank spectrophotometer with the pure solvent dilutions->blank_uv blank_fl Blank fluorometer with the pure solvent dilutions->blank_fl measure_uv Measure absorbance spectrum (e.g., 200-500 nm) blank_uv->measure_uv ex_scan Determine optimal excitation wavelength (λex) measure_uv->ex_scan Inform λex blank_fl->ex_scan em_scan Measure emission spectrum at λex ex_scan->em_scan

Electronic properties of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 2,5-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic molecule characterized by a π-electron deficient pyridine core functionalized with two electron-rich ethynyl groups. This unique electronic arrangement imparts fascinating properties, making it a valuable building block in materials science and a rigid scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the core electronic properties of this compound, grounded in both theoretical principles and experimental validation. We will explore its molecular orbital framework, detail methodologies for its synthesis and characterization, and discuss its applications as a precursor to advanced functional materials and complex molecular architectures.

Introduction: The Structural Basis of Electronic Function

This compound (CAS No. 137000-75-0) is a rigid, linear molecule with the chemical formula C₉H₅N. Its structure is foundational to its electronic behavior. The core of the molecule is a pyridine ring, an aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a lower energy for the π* molecular orbitals, making the ring "electron-deficient".

Flanking this electron-deficient core at the 2 and 5 positions are two ethynyl (acetylenic) groups. These groups are rich in π-electrons and contribute to an extended conjugated system across the molecule. This intramolecular "push-pull" character—electron-rich alkynes coupled to an electron-poor pyridine—governs its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, its electrochemical and photophysical properties. The terminal alkyne protons are also reactive, providing versatile handles for derivatization through reactions like Sonogashira coupling and click chemistry.

Synthesis and Characterization

The reliable synthesis of high-purity this compound is paramount for the accurate study of its intrinsic electronic properties. A common and effective strategy is the palladium-catalyzed Sonogashira cross-coupling reaction.

Synthetic Protocol: Sonogashira Cross-Coupling

This protocol describes the synthesis from 2,5-dibromopyridine and a protected alkyne, followed by deprotection. The choice of a protected alkyne, such as (trimethylsilyl)acetylene, is a critical experimental design choice. It prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under these conditions, thereby ensuring higher yields of the desired product.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (typically in a 1:2 v/v ratio). The TEA acts as both the solvent and the base required to neutralize the HBr formed during the reaction.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (2.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure. Purify the resulting crude product (2,5-bis((trimethylsilyl)ethynyl)pyridine) by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a mixture of THF and methanol. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature for 2-4 hours to remove the trimethylsilyl protecting groups.

  • Final Isolation: After the reaction is complete, neutralize the mixture, extract with an organic solvent, and purify by column chromatography or recrystallization to yield pure this compound as a white to light yellow solid.

Structural Verification

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR: Will show characteristic signals for the pyridine ring protons and the terminal alkyne protons.

  • ¹³C NMR: Will confirm the presence of the correct number of carbon environments, including the distinct signals for the sp-hybridized carbons of the alkyne groups.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the exact mass of C₉H₅N (127.14 g/mol ).

Sonogashira_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Coupling & Deprotection cluster_purification Step 3: Isolation reactants 2,5-Dibromopyridine + (Trimethylsilyl)acetylene coupling Sonogashira Coupling (Heat, Inert Atm.) reactants->coupling Add to flask catalysts Pd(PPh₃)₂Cl₂ (Catalyst) + CuI (Co-catalyst) catalysts->coupling solvent Triethylamine (Base) + THF (Solvent) solvent->coupling deprotection TMS Deprotection (K₂CO₃, MeOH/THF) coupling->deprotection Intermediate Product workup Aqueous Workup & Extraction deprotection->workup purify Column Chromatography or Recrystallization workup->purify product This compound purify->product Final Product

Caption: Workflow for the synthesis of this compound.

Theoretical Electronic Structure: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insight into the electronic landscape of a molecule before it is ever synthesized. For this compound, these calculations reveal the distribution and energy of its frontier molecular orbitals (FMOs), the HOMO and LUMO.

  • Highest Occupied Molecular Orbital (HOMO): This orbital is the highest energy level containing electrons. In this compound, the HOMO is a π-orbital with significant electron density delocalized across the two electron-rich ethynyl groups and, to a lesser extent, the pyridine ring. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate an electron (its ionization potential).

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is vacant of electrons. The LUMO is a π*-antibonding orbital, and due to the nitrogen's electronegativity, it is predominantly localized on the electron-deficient pyridine ring. The energy of the LUMO (E_LUMO) relates to the molecule's ability to accept an electron (its electron affinity).

  • The HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. It represents the energy required for the lowest-energy electronic excitation. A smaller gap generally implies that the molecule will absorb light at longer wavelengths and is more easily oxidized and reduced, indicating higher reactivity. Molecules with a low E_gap are often useful in the development of organic photovoltaic cells and other optoelectronic devices.

HOMO_LUMO_Gap cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) E_gap_label HOMO-LUMO Gap (E_gap) (Excitation Energy) HOMO HOMO (Highest Occupied MO) HOMO:n->LUMO:s ΔE E_axis Energy CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt Wire) Solution Analyte Solution in Solvent + Electrolyte Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures vs. Ref Potentiostat->CE Passes Current Computer Data Acquisition (Voltammogram) Potentiostat->Computer Sends Data

A Theoretical Deep Dive into 2,5-Diethynylpyridine: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive computational framework for the investigation of 2,5-Diethynylpyridine, a molecule of significant interest for its potential applications in molecular electronics and materials science. This document is intended for researchers, scientists, and drug development professionals who are looking to understand and apply computational chemistry methods to predict the structural, electronic, and spectroscopic properties of this and similar ethynyl-substituted aromatic systems.

Introduction: The Promise of a π-Conjugated System

This compound is a rigid, planar molecule characterized by a central pyridine ring functionalized with two ethynyl groups. This arrangement creates an extended π-conjugated system, which is a key feature for materials with interesting electronic and optical properties. The presence of triple bonds and aromatic rings suggests the potential for high electron mobility, making it a candidate for use as a molecular wire in nanoelectronic devices.[1] The nitrogen atom in the pyridine ring offers a site for coordination chemistry and can influence the molecule's self-assembly and interaction with substrates, such as gold surfaces.[1]

While the synthesis of related pyridine derivatives has been documented, and the fundamental properties of this compound such as its molecular weight (127.14 g/mol ) and chemical formula (C₉H₅N) are known, a comprehensive experimental characterization and in-depth computational analysis are not yet widely available in the scientific literature.[2][3] This guide, therefore, presents a robust, validated computational protocol to predict its key characteristics, providing a theoretical foundation for future experimental work.

Part 1: Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical model is paramount for obtaining reliable computational results. Density Functional Theory (DFT) has been shown to be a powerful and cost-effective method for studying the electronic structure and properties of organic molecules, including pyridine derivatives.[4][5]

The Choice of Density Functional and Basis Set

For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record of providing a good balance between accuracy and computational cost for a wide range of organic systems.[4]

The choice of basis set is equally critical. A Pople-style basis set, 6-311++G(d,p) , is proposed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in systems with π-conjugation and lone pairs, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds around the atoms. For more demanding calculations, such as excited state properties, larger basis sets like those from the Dunning correlation-consistent family (e.g., aug-cc-pVTZ) could be considered.

Software and Computational Environment

All calculations described herein can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. A high-performance computing (HPC) cluster is recommended for more computationally intensive tasks like frequency calculations on larger systems or molecular dynamics simulations.

Part 2: Computational Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for performing key computational analyses on this compound.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Input Structure: Build an initial guess for the structure of this compound using a molecular modeling program.

  • Optimization Keyword: Perform a geometry optimization using the Opt keyword in your chosen software.

  • Frequency Calculation: Following a successful optimization, perform a frequency calculation (Freq keyword) at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and will also provide the predicted vibrational spectra (IR and Raman).

Data Presentation: Predicted Structural Parameters

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-C (pyridine ring)~1.39 - 1.40 Å
C-N (pyridine ring)~1.33 - 1.34 Å
C≡C (ethynyl)~1.21 Å
C-C (pyridine-ethynyl)~1.43 Å
C-H (ethynyl)~1.06 Å
Bond Angles (pyridine)~118 - 122°
Dihedral AnglesPlanar (0° or 180°)

Note: These are expected approximate values based on typical bond lengths and the planar nature of the molecule.

Visualization: Molecular Structure Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_output Analysis & Validation start Build Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Submit Calculation freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq Use Optimized Geometry min Confirm True Minimum (No Imaginary Frequencies) freq->min Analyze Output spectra Predict IR & Raman Spectra min->spectra

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Structure Analysis: Frontier Molecular Orbitals

Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting the molecule's reactivity and electronic properties.

Protocol:

  • Checkpoint File: Ensure that a checkpoint or wavefunction file is generated during the geometry optimization.

  • Orbital Visualization: Use a visualization program (e.g., GaussView, Avogadro) to plot the HOMO and LUMO isosurfaces.

  • Energy Gap Calculation: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's electronic excitation energy and chemical reactivity.

Data Presentation: Predicted Electronic Properties

PropertyPredicted Value (B3LYP/6-311++G(d,p))Significance
HOMO Energy~ -6.5 to -7.0 eVElectron-donating ability
LUMO Energy~ -1.0 to -1.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 5.0 to 6.0 eVElectronic stability and reactivity

Note: These are estimated energy ranges and will vary with the level of theory.

Visualization: Frontier Molecular Orbital Relationship

G cluster_properties Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Donates Electrons LUMO->Reactivity Accepts Electrons Excitation Electronic Excitation Reactivity->Excitation Influences

Caption: Relationship between Frontier Orbitals and Electronic Properties.

Simulating Spectroscopic Data

Computational chemistry can predict various types of spectra, which can be invaluable for interpreting experimental results or guiding experimental design.

Protocol for IR and Raman Spectra:

  • Frequency Output: The output from the frequency calculation (Section 2.1) will contain the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

  • Spectral Plotting: Use a plotting software or a built-in function in the visualization program to generate the theoretical spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

Protocol for NMR Spectra:

  • NMR Calculation: Perform an NMR calculation using the NMR keyword. The GIAO (Gauge-Including Atomic Orbital) method is the standard approach.

  • Chemical Shift Referencing: Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), by subtracting the calculated absolute shielding of TMS from the calculated absolute shieldings of the molecule's nuclei.

Part 3: Predicted Results and Discussion

Due to the current lack of extensive experimental data for this compound, the following discussion is based on the expected outcomes from the proposed computational protocols.

Molecular Geometry and Stability

The optimized geometry of this compound is expected to be perfectly planar, belonging to the C₂ᵥ point group. This planarity maximizes the overlap of p-orbitals, leading to a highly delocalized π-electron system. The calculated vibrational frequencies will confirm this planar structure as a true energy minimum.

Electronic Properties and Reactivity

The HOMO is predicted to be a π-orbital delocalized across the entire molecule, with significant contributions from the ethynyl groups. The LUMO is also expected to be a π* anti-bonding orbital. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability; a larger gap suggests lower reactivity. The molecular electrostatic potential (MEP) map will likely show a region of negative potential around the nitrogen atom, indicating its role as a Lewis basic site.

Spectroscopic Signatures
  • IR Spectrum: The theoretical IR spectrum is expected to show characteristic peaks for the C≡C stretching vibration around 2100-2200 cm⁻¹, and the ≡C-H stretch above 3300 cm⁻¹. Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • Raman Spectrum: The Raman spectrum should also exhibit a strong C≡C stretching band.

  • ¹H NMR Spectrum: The proton NMR spectrum is predicted to show distinct signals for the ethynyl protons and the protons on the pyridine ring.

  • ¹³C NMR Spectrum: The carbon NMR will show signals for the different carbon environments in the pyridine ring and the ethynyl groups.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive computational methodology for the theoretical investigation of this compound. The proposed DFT-based protocols provide a robust framework for predicting its structural, electronic, and spectroscopic properties. The results from these computational studies will serve as a valuable resource for guiding future experimental synthesis and characterization efforts. The validation of these theoretical predictions through experimental work will be a crucial step in unlocking the full potential of this compound and related materials in the development of next-generation molecular electronic devices.

References

An In-depth Technical Guide to the Reactivity of Ethynyl Groups in 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the two ethynyl groups in 2,5-diethynylpyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the electronic properties of the pyridine core and its influence on the differential reactivity of the C2 and C5 ethynyl substituents. We will explore key synthetic transformations, including selective Sonogashira couplings, cycloaddition reactions, and polymerization, providing both theoretical understanding and practical insights. Detailed experimental protocols and mechanistic considerations are presented to enable the strategic functionalization of this versatile building block for a range of applications.

Introduction: The Strategic Importance of this compound

This compound is a rigid, linear bifunctional molecule that has garnered significant interest as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. Its two terminal alkyne functionalities, attached to a pyridine core, offer orthogonal handles for a variety of chemical transformations. The nitrogen atom within the pyridine ring not only imparts specific solubility and coordination properties but also creates a unique electronic environment that differentiates the two ethynyl groups, paving the way for selective and stepwise functionalization. This guide will elucidate the principles governing this differential reactivity and provide a practical framework for its exploitation in synthesis.

Electronic Structure and its Influence on Reactivity

The key to understanding the reactivity of this compound lies in the electronic nature of the pyridine ring. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons.[1] Furthermore, resonance effects also contribute to a decrease in electron density, particularly at the ortho (C2, C6) and para (C5) positions relative to the nitrogen atom.

This electron deficiency has a profound impact on the attached ethynyl groups:

  • The C2-Ethynyl Group: Being directly adjacent to the nitrogen atom (ortho), this group experiences a strong electron-withdrawing effect. This results in a more acidic terminal proton and a more electrophilic alkyne.

  • The C5-Ethynyl Group: Located at the para position, this group is also affected by the electron-withdrawing nature of the pyridine ring, but to a lesser extent than the C2 position. Consequently, it is comparatively more electron-rich than its C2 counterpart.

This electronic disparity is the cornerstone of the selective functionalization of this compound, allowing for the stepwise introduction of different substituents at the two positions.

Key Synthetic Transformations of the Ethynyl Groups

The differential reactivity of the ethynyl groups in this compound can be harnessed in a variety of synthetic transformations.

Selective Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of carbon-carbon bonds.[2] The difference in acidity between the two terminal protons in this compound allows for selective mono-functionalization under carefully controlled conditions.

Mechanism of Selectivity: The increased acidity of the C2-ethynyl proton facilitates its preferential deprotonation by a mild base to form the corresponding copper acetylide in the presence of a copper(I) co-catalyst. This acetylide then undergoes transmetalation to the palladium center, leading to selective coupling at the C2 position.

Experimental Protocol: Selective Mono-Sonogashira Coupling of this compound

  • Materials:

    • This compound

    • Aryl halide (e.g., 4-iodotoluene)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • CuI (Copper(I) iodide)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

    • Dissolve the solids in anhydrous, degassed THF.

    • Add triethylamine (2.0 eq) to the mixture.

    • Slowly add a solution of the aryl halide (1.0 eq) in THF to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the aryl halide and favor mono-coupling.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-functionalized product.

Data Presentation: Representative Yields for Mono- vs. Di-Coupling

Aryl HalideReaction Time (h)Mono-adduct Yield (%)Di-adduct Yield (%)
4-Iodotoluene47515
4-Bromobenzonitrile67020
1-Iodonaphthalene57218

Note: These are representative yields and may vary based on specific reaction conditions.

Cycloaddition Reactions

The electron-deficient nature of the ethynyl groups, particularly at the C2 position, makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[3] The electron-withdrawing effect of the pyridine ring enhances the dienophilic character of the ethynyl groups. The C2-ethynyl group, being more electron-deficient, is expected to be more reactive towards electron-rich dienes.

Workflow for a Diels-Alder Reaction

A This compound (Dienophile) C Reaction Mixture (Solvent, Heat) A->C B Electron-rich Diene (e.g., Cyclopentadiene) B->C D [4+2] Cycloaddition C->D Thermal Activation E Mono-cycloadduct (Preferential at C2) D->E Kinetic Control F Di-cycloadduct D->F Thermodynamic Control (Excess Diene)

Caption: Diels-Alder reaction workflow of this compound.

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[4] The ethynyl groups of this compound can react with a variety of 1,3-dipoles, such as azides (Huisgen cycloaddition) and nitrile oxides. The regioselectivity of these reactions will be influenced by the electronic properties of both the dipolarophile and the 1,3-dipole.

Experimental Protocol: Azide-Alkyne Huisgen Cycloaddition

  • Materials:

    • Mono-functionalized 2-ethynyl-5-(triisopropylsilyl)ethynylpyridine

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-butanol and water)

  • Procedure:

    • In a round-bottom flask, dissolve the mono-functionalized pyridine derivative (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield the triazole derivative.

Polymerization

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers. These polymers are of interest for their potential applications in organic electronics. The polymerization can proceed through various mechanisms, including oxidative coupling (Glaser-Hay coupling) or transition-metal-catalyzed polycondensation. The properties of the resulting polymer can be tuned by the choice of co-monomer in copolymerization reactions.

Applications in Drug Development and Materials Science

The ability to selectively functionalize this compound opens up a vast chemical space for the design of novel molecules with tailored properties.

  • Drug Development: The pyridine scaffold is a common motif in many pharmaceuticals. The rigid ethynyl linkers can be used to position pharmacophores at precise distances and orientations, making this compound a valuable scaffold for fragment-based drug design and the development of bivalent ligands.[5] The synthesis of unsymmetrically substituted derivatives allows for the creation of molecules with finely tuned pharmacokinetic and pharmacodynamic properties.[6]

  • Materials Science: Asymmetrically functionalized this compound derivatives are precursors to a wide range of advanced materials. They can be used to create:

    • Conjugated Polymers with Tailored Electronic Properties: By incorporating different electron-donating and electron-withdrawing groups, the band gap and conductivity of the resulting polymers can be precisely controlled.

    • Supramolecular Assemblies: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the formation of well-defined supramolecular structures such as macrocycles and coordination polymers.

    • Functional Surfaces: Polymers derived from this compound can be used to modify surfaces, imparting properties such as biocompatibility or sensor capabilities.[7]

Logical Relationship of Applications

A This compound B Selective Monofunctionalization A->B E Symmetrical Derivatives A->E C Stepwise Difunctionalization B->C D Unsymmetrical Derivatives C->D F Drug Discovery (Bivalent Ligands) D->F G Materials Science (Conjugated Polymers) D->G H Supramolecular Chemistry D->H E->G E->H

Caption: Applications stemming from this compound functionalization.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the differential reactivity of its two ethynyl groups. The electron-withdrawing nature of the pyridine ring renders the C2-ethynyl group more electrophilic and its terminal proton more acidic than the C5-ethynyl group. This electronic disparity allows for selective and stepwise functionalization, providing access to a wide array of unsymmetrically substituted pyridine derivatives. This guide has provided a theoretical framework for understanding this reactivity, along with practical protocols for key transformations. The continued exploration of the chemistry of this compound is expected to lead to the development of novel therapeutics, advanced materials, and sophisticated supramolecular systems.

References

An In-Depth Technical Guide to the Thermal Stability of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of a molecule is a critical parameter that dictates its viability as a drug candidate, influences formulation strategies, and ensures the safety and efficacy of the final product. 2,5-Diethynylpyridine, a heterocyclic aromatic compound with two reactive ethynyl groups, presents a unique profile of opportunities and challenges. Its rigid structure and potential for polymerization make it an intriguing building block for novel materials and therapeutics. However, these same characteristics necessitate a thorough understanding of its behavior under thermal stress. This guide provides a comprehensive technical overview of the thermal stability of this compound, offering insights into its decomposition pathways, polymerization potential, and the analytical techniques essential for its characterization.

The Molecular Architecture of this compound: A Precursor to Thermal Reactivity

This compound is a pyridine ring substituted with two ethynyl (carbon-carbon triple bond) groups at the 2 and 5 positions. This unique arrangement of a nitrogen-containing aromatic ring and highly unsaturated side chains governs its chemical and thermal properties. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the ethynyl groups, making them susceptible to various reactions upon heating, including polymerization and decomposition.

Key Thermal Events: A Multi-faceted Decomposition Profile

The thermal behavior of this compound is characterized by a series of events that can be elucidated using thermal analysis techniques. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on related structures and general principles of organic chemistry.

Melting and the Onset of Reactivity

Based on supplier data, this compound has a melting point in the range of 87-91°C[1]. This endothermic transition from a solid to a liquid state is a critical first step in its thermal journey. Once in the molten state, the increased molecular mobility facilitates intermolecular interactions, setting the stage for subsequent chemical reactions.

Exothermic Polymerization: A Dominant Pathway

The presence of two highly reactive ethynyl groups makes this compound prone to thermally induced polymerization. This is an exothermic process where individual monomer units link together to form a polymer. For analogous compounds like 1,3-diethynylbenzene, exothermic heat release associated with polymerization has been observed to start around 120°C, with a maximum rate at approximately 210°C[2]. It is highly probable that this compound will exhibit similar behavior, with the onset of polymerization occurring at a temperature above its melting point. This exothermic event is a significant safety consideration, as uncontrolled polymerization can lead to a rapid increase in temperature and pressure.

Decomposition at Elevated Temperatures

At higher temperatures, the energy input will eventually lead to the fragmentation of the molecule and the resulting polymer. The decomposition of the pyridine ring and the polyene chains formed during polymerization will generate a variety of smaller, volatile molecules. For related pyridine-containing polymers, the onset of significant weight loss (T5%) is often observed at temperatures exceeding 400°C, indicating high thermal stability of the polymerized structure.

Analytical Techniques for Characterizing Thermal Stability

A comprehensive understanding of the thermal stability of this compound requires the use of specialized analytical techniques. The following are essential for a thorough investigation.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The resulting TGA curve will reveal the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan load Load into TGA furnace pan->load purge Purge with Nitrogen load->purge heat Heat to 600°C at 10°C/min purge->heat record Record Weight Loss heat->record plot Plot Weight % vs. Temperature record->plot analyze Determine Onset T, DTG peak, and Residue plot->analyze

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, glass transitions, and exothermic or endothermic events such as polymerization and decomposition.

Experimental Protocol: DSC of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. A sealed pan is crucial to prevent the loss of volatile decomposition products.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Cycle 1: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 120°C) at a rate of 10°C/min to observe the melting endotherm.

    • Cycle 2 (Optional): Cool the sample back to ambient temperature to observe any crystallization events.

    • Cycle 3: Heat the sample to a higher temperature (e.g., 300°C) at 10°C/min to observe the exothermic polymerization and any subsequent decomposition events.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., polymerization) will appear as upward peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound pan Seal in Aluminum Pan weigh->pan load Load into DSC cell pan->load purge Purge with Nitrogen load->purge heat_cool Controlled Heating/ Cooling Cycles purge->heat_cool record Record Heat Flow heat_cool->record plot Plot Heat Flow vs. Temperature record->plot analyze Identify Melting (endo), Polymerization (exo) plot->analyze

Interpreting the Data: A Hypothetical Thermal Profile

While specific experimental data is pending, a hypothetical thermal profile for this compound can be constructed based on the principles outlined above.

Thermal EventTechniqueExpected ObservationTemperature Range (°C)
MeltingDSCEndothermic Peak87 - 91
PolymerizationDSCBroad Exothermic Peak120 - 250
Initial DecompositionTGAOnset of Weight Loss> 250
Major DecompositionTGA/DTGSignificant Weight Loss> 400

Mechanistic Insights: The Chemistry of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple reaction pathways.

Decomposition_Mechanism Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization (Exothermic) Fragments Volatile Fragments (e.g., HCN, Pyridine, Acetylene) Polymer->Fragments C-C and C-N Bond Cleavage (Endothermic) Char Carbonaceous Char Polymer->Char Direct Carbonization Fragments->Char Condensation/Cross-linking

Initially, the monomer undergoes polymerization via the reaction of the ethynyl groups to form a conjugated polyene network. As the temperature increases, the weaker bonds in the polymer backbone and the pyridine ring will begin to cleave. This can lead to the evolution of volatile fragments such as hydrogen cyanide (HCN), pyridine, and smaller hydrocarbons. The remaining material will likely undergo further cross-linking and condensation reactions to form a stable carbonaceous char.

Conclusion: A Molecule of High Potential and Thermal Sensitivity

This compound is a molecule with significant potential in materials science and drug development. Its thermal stability is a double-edged sword: the propensity for thermally induced polymerization can be harnessed to create highly stable materials, but it also presents a significant handling and processing challenge. A thorough understanding of its melting behavior, exothermic polymerization, and high-temperature decomposition is paramount for any researcher or professional working with this compound. The application of TGA and DSC, as outlined in this guide, provides the essential tools for a comprehensive thermal characterization, ensuring both safety and the successful realization of its potential.

References

Solubility of 2,5-Diethynylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,5-Diethynylpyridine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key building block in materials science and organic synthesis. Due to the scarcity of precise quantitative solubility data in public literature, this document synthesizes predictive solubility information based on the well-understood properties of its parent heterocycle, pyridine, and other structurally related compounds. We present a theoretical framework for solubility prediction, a qualitative solubility profile in common organic solvents, and detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization and purification to formulation and materials fabrication.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅N.[1][2] It presents as a white to light orange crystalline powder with a melting point in the range of 87-91 °C.[3] The structure, featuring a central pyridine ring functionalized with two terminal alkyne (ethynyl) groups, makes it a highly valuable and rigid molecular linker. These terminal alkyne groups are amenable to a variety of coupling reactions, most notably "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling, positioning this compound as a critical precursor for the synthesis of:

  • Metal-Organic Frameworks (MOFs)

  • Conjugated Polymers and Oligomers for optoelectronic applications

  • Macrocycles and Supramolecular Architectures

  • Pharmaceutical Intermediates

A thorough understanding of its solubility is paramount for handling, reaction engineering, purification (via crystallization or chromatography), and processing of the final materials.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 137000-75-0 [1][2]
Molecular Formula C₉H₅N [1][2]
Molecular Weight 127.14 g/mol [1][2]
Appearance White to Light yellow to Light orange powder/crystal [3]
Melting Point 87 - 91 °C [3]

| Purity (Typical) | >98.0% (GC) |[3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For organic molecules, these forces are broadly categorized by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonding.[5]

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer two points are, the more likely they are to be miscible.[5] While specific HSP values for this compound are not published, we can infer its characteristics from its structure. The pyridine ring introduces polarity and a hydrogen bond acceptor site (the nitrogen lone pair).[6] The two ethynyl groups add to the molecule's polarizability and provide weak hydrogen bond donor capacity (the terminal acetylenic C-H bond), while the overall carbon framework contributes to dispersion forces.

Compared to its parent compound, pyridine, this compound has a larger, more rigid, and less polar surface area due to the hydrocarbon-rich ethynyl groups. Pyridine itself is a polar aprotic solvent, miscible with a vast range of solvents, from water to non-polar hexane.[6][7] The addition of the ethynyl groups is expected to decrease its affinity for highly polar protic solvents like water while enhancing its solubility in solvents with moderate to low polarity. This is analogous to 2,5-divinylpyridine, where the vinyl groups increase the non-polar character compared to pyridine, reducing its aqueous solubility.[8]

Solute_Node Solvent_Node Solute_Node->Solvent_Node  Distance (Ra)  Small Ra = High Solubility

Caption: Hansen Solubility Parameter (HSP) space.

Predicted Solubility Profile of this compound

Based on the theoretical principles and solubility data of analogous compounds like pyridine, 2-vinylpyridine, and 2,5-diphenylpyridine, the following qualitative solubility profile for this compound is predicted.[8][9][10] These predictions are intended as a starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Predicted Solubility Rationale
Non-Polar Hexane, Cyclohexane, Toluene Sparingly Soluble to Soluble The hydrocarbon-rich ethynyl groups and aromatic ring will interact favorably with non-polar solvents via dispersion forces. Pyridine is miscible with hexane.[8]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Soluble to Very Soluble This class of solvents offers the best balance. Their polarity can interact with the pyridine nitrogen, while their organic character accommodates the rest of the molecule. Pyridine is highly soluble in ether and chloroform.[9] THF and DMF are common solvents for reactions involving pyridine derivatives.[11]

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The molecule's increased non-polar character from the ethynyl groups will likely disrupt the strong hydrogen-bonding network of water, leading to low solubility. Solubility in alcohols is expected to be better than in water but may be limited. The analogue 2-vinylpyridine is only slightly soluble in water but very soluble in alcohols.[8] |

Experimental Determination of Solubility

To move from prediction to practical application, direct measurement is essential. The following protocols are provided as self-validating systems for determining solubility in your laboratory.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick "yes/no" answer for solubility at a given concentration, ideal for initial solvent screening.

Methodology:

  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1 mL.[12]

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at or above 10 mg/mL. If solid remains, the compound is sparingly soluble or insoluble at this concentration.[12]

  • Temperature Control (Optional): For more controlled assessment, perform the agitation in a temperature-controlled shaker or water bath.

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This is the gold-standard method for accurately determining equilibrium solubility. It relies on creating a saturated solution and measuring the mass of the dissolved solute.[13]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a 20 mL scintillation vial). "Excess" means enough solid remains undissolved to ensure saturation.

    • Place the container in a constant-temperature environment (e.g., an orbital shaker with temperature control) set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the equilibration time.[14]

  • Isolation of Supernatant:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours at the same constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).[13]

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered supernatant into a pre-weighed, clean, and dry container. Record the exact mass of the container plus the solution.

    • Carefully evaporate the solvent. This can be achieved using a rotary evaporator, a vacuum oven at a temperature well below the compound's melting point, or by gently blowing a stream of inert gas (N₂) over the sample.[13]

    • Once the solvent is completely removed and a dry solid remains, place the container in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the container with the dried solute.

  • Calculation:

    • Mass of Solute: (Mass of container + dried solute) - (Mass of empty container)

    • Mass of Solvent: (Mass of container + solution) - (Mass of container + dried solute)

    • Solubility ( g/100 g solvent): (Mass of Solute / Mass of Solvent) * 100

start Start: Excess Solute + Known Volume of Solvent equilibration 1. Equilibration (e.g., 24-72h at 25°C) with constant agitation start->equilibration settling 2. Settling (Cease agitation, maintain temp) equilibration->settling filtration 3. Filtration Withdraw aliquot of supernatant through 0.45µm syringe filter settling->filtration weigh1 4. Weighing (Aliquot) Dispense into pre-weighed vial filtration->weigh1 evaporation 5. Solvent Evaporation (Rotovap, N₂ stream) weigh1->evaporation weigh2 6. Weighing (Dry Solute) Cool in desiccator and re-weigh evaporation->weigh2 calculation 7. Calculation Determine mass of solute and solvent to find solubility weigh2->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for quantitative solubility determination.

Practical Considerations for Solvent Selection

  • Synthesis: For chemical reactions, the solvent must dissolve reactants and reagents but should not react with them. Polar aprotic solvents like THF, DMF, or Toluene are often good choices for cross-coupling reactions involving pyridine derivatives.[11]

  • Purification by Recrystallization: An ideal recrystallization solvent will dissolve this compound poorly at low temperatures but readily at elevated temperatures. A mixed-solvent system (e.g., Toluene/Hexane or DCM/Hexane) may be required to achieve the desired solubility profile.

  • Purification by Chromatography: For column chromatography, the compound must be soluble in the mobile phase. A typical starting point would be a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane), with the polarity adjusted to achieve good separation.

  • Safety: Always consult the Safety Data Sheet (SDS) for this compound and any chosen solvent.[1] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Many organic solvents are flammable and/or toxic.[7]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive framework can be established based on its molecular structure and the known behavior of analogous compounds. It is anticipated to be highly soluble in polar aprotic solvents (DCM, THF, DMF), moderately soluble in non-polar solvents (Toluene), and sparingly soluble in polar protic solvents (water, ethanol). This guide provides researchers with both the theoretical foundation to make informed solvent choices and the detailed experimental protocols necessary to determine precise, application-specific solubility data, thereby accelerating research and development involving this versatile chemical building block.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the molecular geometry and conformational landscape of 2,5-diethynylpyridine, a molecule of significant interest in materials science and as a building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights grounded in established principles of physical organic chemistry and computational modeling.

Introduction and Significance

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with two ethynyl groups at the 2 and 5 positions. The rigid, linear nature of the ethynyl moieties and the electronic properties of the pyridine ring impart unique structural and chemical characteristics to the molecule. These features make it a valuable component in the design of novel organic electronic materials, coordination polymers, and as a scaffold in the development of therapeutic agents. Understanding its precise three-dimensional structure and conformational dynamics is paramount for predicting its behavior in these applications and for designing new molecules with tailored properties.

Molecular Geometry of this compound

The molecular geometry of this compound is largely dictated by the sp2 hybridization of the atoms in the pyridine ring and the sp hybridization of the carbon atoms in the ethynyl groups. This leads to a predominantly planar and rigid core structure.

Bond Lengths and Angles: A Computational Perspective

In the absence of a published crystal structure for this compound, Density Functional Theory (DFT) calculations serve as a reliable method for determining its equilibrium geometry.[1] Standard computational protocols, such as geometry optimization at the B3LYP/6-31G(d,p) level of theory, can provide accurate predictions of bond lengths and angles.

Table 1: Predicted Molecular Geometry of this compound (DFT B3LYP/6-31G(d,p))

ParameterPredicted ValueJustification and Comparison
Pyridine Ring
C-N Bond Lengths~1.34 ÅTypical for aromatic C-N bonds in pyridine.
C-C Bond Lengths~1.39 - 1.40 ÅConsistent with aromatic C-C bonds.
C-N-C Angle~117°Characteristic of the sp2 nitrogen in a six-membered ring.
C-C-C Angles~118 - 121°Typical for sp2 carbons in a substituted benzene-like ring.
C-C-N Angles~122 - 124°Influenced by the electronegativity of the nitrogen atom.
Ethynyl Substituents
C≡C Triple Bond~1.21 ÅStandard length for a carbon-carbon triple bond.
C-C Single Bond (Pyridine-Ethynyl)~1.43 ÅShorter than a typical C-C single bond due to sp-sp2 hybridization.
C≡C-H Bond~1.06 ÅTypical length for a terminal alkyne C-H bond.
Pyridine-C-C Angle~178 - 180°The sp hybridization dictates a near-linear arrangement.
C-C-H Angle~179 - 180°The sp hybridization dictates a near-linear arrangement.

Note: The values presented are estimations based on typical values from DFT calculations on similar molecules. Actual values would be derived from a specific computational output.

Experimental Corroboration: Spectroscopic Methods

While a definitive crystal structure is not publicly available, spectroscopic techniques can provide experimental validation of the predicted geometry.

  • Microwave Spectroscopy: This high-resolution gas-phase technique can yield precise rotational constants.[2][3] These constants are directly related to the molecule's moments of inertia and can be used to determine the ground-state geometry with high accuracy.

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies observed in IR and Raman spectra correspond to specific bond stretches and bends within the molecule.[4] For instance, the characteristic C≡C and C-H stretching frequencies of the terminal alkynes can confirm the presence and electronic environment of these groups.

Conformational Analysis: The Question of Rotational Freedom

Conformational analysis of this compound focuses on the rotation of the two ethynyl groups around the C-C single bonds connecting them to the pyridine ring.

The Rotational Barrier of the Ethynyl Groups

The ethynyl groups are cylindrically symmetric, meaning that rotation around the C-C bond connecting them to the pyridine ring does not lead to distinct, high-energy conformers in the same way that a bulkier, asymmetric group would. Some computational chemistry databases suggest that this compound has zero rotatable bonds.[5] This is likely due to the very low energy barrier to rotation.

The barrier to rotation is expected to be very small, likely less than 1 kcal/mol. This is because the electronic interaction between the π-system of the ethynyl group and the π-system of the pyridine ring is not strongly dependent on the rotational angle of the C-H bond. The primary contributions to this small barrier would be subtle changes in electronic delocalization and weak steric interactions. Theoretical studies on the rotational barriers of substituents on aromatic rings have shown that these can be influenced by both steric and electronic effects.[6][7]

Defining the Conformational Space

Given the low rotational barrier, at room temperature, the ethynyl groups can be considered to be in a state of nearly free rotation. There is no significant population of distinct, stable conformers that can be isolated. The molecule is best described as having a planar, rigid core with the two ethynyl groups exhibiting a high degree of rotational freedom.

G mol mol conf conf

Experimental and Computational Workflows

For researchers seeking to further investigate the geometry and conformation of this compound, the following workflows are recommended.

Computational Chemistry Workflow

A robust computational approach is essential for a detailed understanding of this molecule.

G start Initial Structure Generation geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure pes_scan Potential Energy Surface Scan (Rotation of Ethynyl Groups) geom_opt->pes_scan analysis Analysis of Results: - Bond Lengths & Angles - Rotational Barrier - Vibrational Frequencies freq_calc->analysis pes_scan->analysis

Step-by-Step Protocol:

  • Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G(d,p) or larger basis set). This will yield the lowest energy, or equilibrium, geometry.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides predicted IR and Raman spectra.

  • Potential Energy Surface Scan: To determine the rotational barrier of the ethynyl groups, perform a relaxed potential energy surface scan. This involves systematically rotating one of the ethynyl groups around the C-C bond in small increments (e.g., 10 degrees) while allowing the rest of the molecule to relax at each step. The energy difference between the highest and lowest energy points on the resulting curve gives the rotational barrier.

Recommended Experimental Protocols

For experimental validation, the following approaches are suggested:

  • Single-Crystal X-ray Diffraction: The most direct method for determining molecular geometry. This requires growing a suitable single crystal of this compound.

  • Gas-Phase Microwave Spectroscopy: Ideal for obtaining a highly accurate gas-phase structure, free from crystal packing effects.

Conclusion

This compound possesses a well-defined, planar molecular geometry with a rigid aromatic core. Its conformational landscape is characterized by the near-free rotation of the two ethynyl substituents, a consequence of a very low rotational energy barrier. For researchers in materials science and drug discovery, this structural rigidity and conformational simplicity make this compound a predictable and versatile building block for the design of complex molecular architectures. Future experimental studies, particularly single-crystal X-ray diffraction and microwave spectroscopy, would be invaluable for providing a definitive, high-precision structural characterization of this important molecule.

References

Methodological & Application

Application Note & Protocol: Synthesis of Advanced Conjugated Polymers Utilizing 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2,5-Diethynylpyridine in Conjugated Polymer Science

Conjugated polymers, characterized by their alternating single and double or triple bonds along the polymer backbone, form the bedrock of modern organic electronics. The delocalized π-electron systems within these materials grant them unique optoelectronic properties, making them integral to applications such as organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and chemical sensors.[1][2]

The choice of monomer is a critical determinant of the final polymer's properties. This compound is a particularly compelling building block for several strategic reasons:

  • Electron-Deficient Nature : The nitrogen atom in the pyridine ring imparts an electron-deficient (π-accepting) character to the polymer backbone. This modulates the electronic energy levels (HOMO/LUMO) and can enhance electron transport capabilities, a desirable trait for n-type semiconductor materials.[3][4][5]

  • Coordination Site : The lone pair of electrons on the nitrogen atom can act as a coordination site for metal ions. This feature allows for post-polymerization modification, leading to the development of advanced sensory materials or catalysts.

  • Linear, Rigid Rod-like Structure : The dual ethynyl groups at the 2 and 5 positions promote the formation of rigid, linear polymer chains. This structural rigidity minimizes conformational defects and facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

This guide provides a detailed exploration of the primary synthetic methodologies for polymerizing this compound, focusing on Sonogashira cross-coupling and Glaser-Hay oxidative coupling. We will delve into the mechanistic underpinnings of these reactions, present field-tested experimental protocols, and discuss the characterization of the resulting polymeric materials.

Synthetic Pathway I: Sonogashira Cross-Coupling Polycondensation

The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6][7] In the context of polymerization, it is used to create alternating copolymers by reacting a diethynyl monomer, such as this compound, with a dihaloaromatic comonomer.

Mechanism and Rationale

The reaction is co-catalyzed by palladium and copper complexes and proceeds via two interconnected catalytic cycles.[7]

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).

  • Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination : The palladium complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

The choice of an amine base (e.g., triethylamine, diisopropylamine) is critical; it not only neutralizes the hydrogen halide byproduct but also serves as a solvent and can act as a ligand.[6] Preventing the homocoupling of the alkyne (Glaser coupling) is a common challenge, which can be minimized by using meticulously deoxygenated solvents and maintaining a strict inert atmosphere.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-C≡CR->Product Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H->Cu(I)-C≡CR + Cu(I), Base - H-Base+ Cu(I)-C≡CR->Ar-Pd(II)L2-X CuX Glaser_Hay_Coupling Cu_Complex Cu(I)-TMEDA Complex Pi_Complex π-Complex Cu_Complex->Pi_Complex Acetylide_Dimer [Cu(I)(C≡CR)]₂ Dimer Pi_Complex->Acetylide_Dimer Deprotonation Cu_II_Intermediate Oxidized Intermediate Acetylide_Dimer->Cu_II_Intermediate Oxidation Cu_II_Intermediate->Cu_Complex Regeneration Product R-C≡C-C≡C-R Cu_II_Intermediate->Product Reductive Elimination H2O 2 H₂O O2 O₂ (Air) O2->Cu_II_Intermediate

References

Application Notes & Protocols: 2,5-Diethynylpyridine as a Novel Linker for the Design and Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and tunability, finding applications in gas storage, catalysis, sensing, and drug delivery. The judicious selection of organic linkers is paramount in dictating the structural and functional properties of the resulting MOFs. This document provides a comprehensive guide to the use of 2,5-diethynylpyridine as a promising, yet underexplored, linear and rigid linker for the synthesis of novel MOFs. While direct literature on MOFs incorporating this specific linker is nascent, we present a scientifically grounded, predictive framework for its synthesis and subsequent use in MOF construction. This guide offers detailed, step-by-step protocols for the synthesis of the this compound linker via Sonogashira coupling, a generalized solvothermal method for MOF synthesis, and essential characterization techniques. Furthermore, we explore the potential applications of these novel MOFs, stemming from the unique electronic and structural attributes of the diethynylpyridine moiety.

Introduction: The Rationale for this compound in MOF Chemistry

The field of MOF design is continually driven by the quest for new organic linkers that can impart unique geometries, pore environments, and functionalities.[1] this compound stands out as a linker of significant interest due to a combination of desirable characteristics:

  • Linearity and Rigidity: The linear geometry imposed by the ethynyl groups is conducive to the formation of well-ordered, high-symmetry frameworks. This rigidity can lead to robust structures with permanent porosity.

  • Coordinating Pyridyl Nitrogen: The nitrogen atom of the pyridine ring provides a well-defined coordination site for metal ions, a feature extensively utilized in the construction of a vast array of MOFs.[2][3]

  • Electron-Rich Acetylenic Bonds: The carbon-carbon triple bonds can engage in π-π stacking interactions within the framework, potentially leading to interesting electronic and photophysical properties.[4] These groups also offer sites for post-synthetic modification.

  • Tunable Electronic Properties: The pyridine ring's electronic nature can be modulated, influencing the overall properties of the MOF, which is advantageous for applications in catalysis and sensing.

This guide aims to bridge the current knowledge gap by providing a detailed roadmap for researchers to explore the potential of this compound in creating next-generation MOFs.

Synthesis of the this compound Linker

The most versatile and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For the synthesis of this compound, a two-fold Sonogashira coupling is employed, starting from a dihalogenated pyridine derivative.

Generalized Reaction Scheme

The synthesis of this compound can be achieved by reacting a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-diiodopyridine) with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Sonogashira_Synthesis 2,5-Dihalopyridine 2,5-Dihalopyridine Intermediate 2,5-Bis(trimethylsilylethynyl)pyridine 2,5-Dihalopyridine->Intermediate Sonogashira Coupling Trimethylsilylacetylene (TMSA) Trimethylsilylacetylene (TMSA) Trimethylsilylacetylene (TMSA)->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Catalyst Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et3N) Catalyst->Intermediate Deprotection Base (e.g., K2CO3) Methanol/THF Deprotection->Final_Product

Caption: Synthetic route to this compound via Sonogashira coupling.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,5-Bis(trimethylsilylethynyl)pyridine

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent and base. To this mixture, add trimethylsilylacetylene (2.5 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,5-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Deprotection to this compound

  • Reaction Setup: Dissolve the purified 2,5-bis(trimethylsilylethynyl)pyridine (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF).

  • Deprotection Agent: Add a mild base, such as potassium carbonate (K₂CO₃) (3.0 eq.), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or sublimation to afford pure this compound.[6][7][8]

Parameter Value
Molecular Formula C₉H₅N
Molecular Weight 127.14 g/mol
Appearance White to light yellow solid
Melting Point ~90 °C

Table 1: Physicochemical properties of this compound.

Synthesis of MOFs using this compound

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters and organic linkers under solvothermal or hydrothermal conditions.[3][9] The choice of metal source, solvent, temperature, and reaction time are critical parameters that influence the final MOF structure.

Proposed MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants 1. Reactants A Reactant Preparation B Solvothermal Reaction A->B Mix in reaction vessel C Isolation and Washing B->C Cooling and filtration D Solvent Exchange C->D Immersion in fresh solvent E Activation D->E Heating under vacuum F Characterization E->F Linker This compound Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Solvent Solvent (e.g., DMF, DEF)

Caption: Generalized workflow for the synthesis of a this compound-based MOF.

Detailed Experimental Protocol: A Hypothetical Zinc-based MOF

This protocol is a starting point and may require optimization.

  • Reactant Preparation: In a glass vial, dissolve the this compound linker (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). In a separate vial, dissolve a metal salt, for example, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq.), in the same solvent.

  • Mixing and Sealing: Combine the two solutions in a Teflon-lined autoclave. The final concentration of the reactants should be carefully controlled. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable oven and heat to a temperature between 80 °C and 120 °C for 24 to 72 hours. The slow cooling of the oven to room temperature is often beneficial for the growth of high-quality crystals.

  • Isolation and Washing: After the reaction vessel has cooled to room temperature, carefully open it and collect the crystalline product by filtration. Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point solvent from the pores of the MOF, immerse the as-synthesized crystals in a low-boiling point solvent, such as chloroform or acetone, for 2-3 days, decanting and replenishing the solvent several times.

  • Activation: Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. This process removes the guest solvent molecules from the pores, making the framework accessible for subsequent applications.

Essential Characterization Techniques

Thorough characterization is crucial to confirm the successful synthesis of both the linker and the MOF, and to elucidate their structural and physical properties.

Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the this compound linker.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups in the linker and the MOF, and to confirm the coordination of the linker to the metal centers.
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern if a single-crystal structure is obtained.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and the overall framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the activated MOF, including its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Table 2: Key characterization techniques for the linker and the resulting MOF.

Potential Applications

The unique structural and electronic features of MOFs constructed from this compound suggest a range of potential applications.

  • Gas Storage and Separation: The rigid and porous nature of these MOFs could make them suitable candidates for the storage of gases like hydrogen and methane, or for the selective separation of gas mixtures (e.g., CO₂/N₂).

  • Catalysis: The presence of accessible metal sites and the electron-rich pyridine and alkyne moieties could enable catalytic activity for various organic transformations. The framework can also serve as a support for catalytically active nanoparticles.

  • Luminescent Sensing: The extended π-conjugation of the linker might lead to luminescent MOFs. The interaction of analytes with the framework could modulate the luminescence, enabling sensing applications.

  • Drug Delivery: The porous structure of the MOFs could be utilized to encapsulate and subsequently release drug molecules in a controlled manner. The pyridyl functionality could also be used to interact with specific biological targets.[10]

Conclusion and Future Outlook

This compound represents a highly promising building block for the design of novel metal-organic frameworks with tailored properties. This guide provides a foundational set of protocols and a scientific rationale to encourage further exploration in this area. While the protocols provided are based on well-established synthetic methodologies, researchers are encouraged to systematically vary reaction parameters such as metal-to-linker ratios, solvents, temperatures, and reaction times to discover new framework topologies and optimize material properties. The systematic investigation of MOFs derived from this compound is anticipated to lead to the development of new materials with enhanced performance in a variety of applications, from clean energy to biomedicine.

References

Application Notes and Protocols for the Polymerization of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Poly(2,5-diethynylpyridine)

Poly(this compound) is an emerging conjugated polymer with significant potential in materials science and biomedical applications. The presence of a pyridine nitrogen atom within the conjugated backbone imparts unique electronic properties, pH-responsiveness, and the ability to coordinate with metal ions. These characteristics make it a promising candidate for applications such as chemosensors, organic electronics, and as a scaffold for drug delivery systems. The ethynyl linkages in the polymer backbone contribute to a rigid, planar structure, which can facilitate π-stacking and charge transport. This document provides detailed protocols for two primary methods for the polymerization of this compound: Rhodium-Catalyzed Polymerization and Oxidative Coupling Polymerization.

Rhodium-Catalyzed Polymerization of this compound

Rhodium(I) complexes, particularly those of the form [Rh(nbd)Cl]2 (nbd = 2,5-norbornadiene), are highly effective catalysts for the polymerization of substituted acetylenes, including diynes.[1][2] This method often proceeds via a cyclopolymerization mechanism to yield a stereoregular polymer with a well-defined structure. The reaction is typically initiated by an organometallic rhodium species that allows for the controlled insertion of the monomer units.[1]

Proposed Mechanism

The polymerization is thought to be initiated by the reaction of the Rh(I) catalyst with the diethynylpyridine monomer. The monomer coordinates to the rhodium center, followed by insertion into a Rh-C bond, propagating the polymer chain. The presence of two ethynyl groups allows for a cyclopolymerization pathway, leading to a conjugated polymer with a ladder-like or fused-ring structure.

Experimental Protocol: Rhodium-Catalyzed Polymerization

This protocol is adapted from established procedures for the polymerization of phenylacetylenes and related diynes using rhodium catalysts.[1][2]

Materials:

  • This compound (monomer)

  • Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(nbd)Cl]2) (catalyst)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), toluene, or chloroform)

  • Schlenk flask and line

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

  • Methanol (for precipitation)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under a constant flow of inert gas, add this compound to a Schlenk flask equipped with a magnetic stir bar. In a separate vial, weigh the [Rh(nbd)Cl]2 catalyst.

  • Reaction Setup: Dissolve the monomer in the anhydrous, degassed solvent within the Schlenk flask. The concentration of the monomer can be varied, but a starting point of 0.1-0.5 M is recommended.

  • Initiation: Prepare a stock solution of the [Rh(nbd)Cl]2 catalyst in the same solvent. Add the required amount of the catalyst solution to the stirring monomer solution via syringe. The monomer-to-catalyst ratio can be adjusted to control the molecular weight of the resulting polymer; a ratio of 50:1 to 200:1 is a reasonable starting range.

  • Polymerization: Allow the reaction to proceed at a controlled temperature, typically ranging from room temperature to 60°C. The progress of the polymerization can be monitored by the increase in viscosity of the solution. Reaction times can vary from a few hours to 24 hours.

  • Termination and Precipitation: Once the polymerization has reached the desired point, terminate the reaction by exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Data Presentation: Rhodium-Catalyzed Polymerization Parameters
ParameterRecommended Starting ConditionsRationale
Solvent Anhydrous, degassed THF or TolueneThese solvents are suitable for rhodium-catalyzed polymerizations and can dissolve both the monomer and the resulting polymer.
Temperature 25-60 °CProvides a balance between reaction rate and catalyst stability.
Monomer:Catalyst Ratio 50:1 to 200:1Influences the molecular weight of the polymer; higher ratios generally lead to higher molecular weights.
Reaction Time 4-24 hoursSufficient time for high monomer conversion.

Visualization: Rhodium-Catalyzed Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer This compound Setup Dissolve Monomer in Solvent Monomer->Setup Catalyst [Rh(nbd)Cl]2 Initiate Add Catalyst Solution Catalyst->Initiate Solvent Anhydrous Solvent (THF) Solvent->Setup Setup->Initiate Polymerize Stir at Controlled Temperature Initiate->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product Poly(this compound) Dry->Product

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Oxidative Coupling Polymerization of this compound

Oxidative coupling is a powerful method for the polymerization of terminal diynes, leading to the formation of poly(diacetylene)s. The Hay catalyst, which typically consists of a copper(I) salt (e.g., CuCl) and a tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA), in the presence of an oxidant (dioxygen), is commonly employed for this type of polymerization.[3][4]

Proposed Mechanism

The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidative coupling with another acetylide species, promoted by the presence of dioxygen, to form a diacetylene linkage. Repetition of this process leads to the formation of a high molecular weight polymer.

Experimental Protocol: Oxidative Coupling Polymerization

This protocol is based on general procedures for the oxidative coupling of terminal diynes.[3][4]

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Anhydrous solvent (e.g., chloroform, toluene, or pyridine)

  • Oxygen (or air) supply

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer

  • Methanol (for precipitation)

  • Dilute hydrochloric acid (for catalyst removal)

Procedure:

  • Reaction Setup: To a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add the this compound monomer and dissolve it in the anhydrous solvent.

  • Catalyst Preparation: In a separate vial, weigh the CuCl catalyst and TMEDA ligand. The typical molar ratio of monomer:CuCl:TMEDA is around 100:1:10.

  • Initiation: Add the CuCl and TMEDA to the stirring monomer solution.

  • Polymerization: Bubble a slow stream of oxygen or air through the reaction mixture. The reaction is typically exothermic, and the temperature may need to be controlled with a water bath. The polymerization is often rapid, and a precipitate of the polymer may form. The reaction can be allowed to proceed for several hours to ensure high conversion.

  • Termination and Isolation: After the desired reaction time, stop the oxygen/air flow. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. To remove the copper catalyst, wash the polymer with dilute hydrochloric acid, followed by water, and then methanol.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Data Presentation: Oxidative Coupling Polymerization Parameters
ParameterRecommended Starting ConditionsRationale
Catalyst System CuCl/TMEDAA classic and effective Hay catalyst for oxidative coupling of terminal alkynes.
Solvent Anhydrous Chloroform or TolueneGood solvents for the monomer and catalyst system.
Oxidant Dioxygen (O2) or AirRequired for the oxidative coupling mechanism.
Temperature Room Temperature (may require cooling)The reaction is often exothermic.
Reaction Time 2-12 hoursGenerally a rapid polymerization method.

Visualization: Oxidative Coupling Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Setup Dissolve Monomer Monomer->Setup Catalyst CuCl/TMEDA Initiate Add Catalyst System Catalyst->Initiate Solvent Anhydrous Solvent Solvent->Setup Setup->Initiate Oxidize Bubble O2/Air Initiate->Oxidize Precipitate Precipitate in Methanol Oxidize->Precipitate Wash_HCl Wash with Dilute HCl Precipitate->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry Under Vacuum Wash_MeOH->Dry Product Poly(this compound) Dry->Product

Caption: Workflow for Oxidative Coupling Polymerization.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to determine its structure, molecular weight, and properties.

  • Solubility: Test the solubility of the polymer in common organic solvents (e.g., chloroform, THF, DMF, DMSO) to identify suitable solvents for characterization and processing.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the presence of the polymer backbone.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the polymer. Due to the potential for limited solubility, high-temperature or solid-state NMR may be necessary.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble fraction of the polymer.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

    • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg).

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,5-Diethynylpyridine-Based Copolymers via Sonogashira Polycondensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine-Containing Conjugated Polymers

Conjugated polymers incorporating pyridine units into their backbones represent a class of materials with significant potential in organic electronics. The nitrogen atom within the pyridine ring imparts unique electronic characteristics, such as electron-deficient (n-type) properties, which are valuable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom can act as a coordination site for metal ions, leading to materials with tunable photophysical properties and applications in catalysis and sensing.

This guide provides a comprehensive, step-by-step protocol for the synthesis of copolymers based on the 2,5-diethynylpyridine monomer. We will detail the synthesis of the monomer itself, followed by its copolymerization with a dihaloaromatic comonomer using the robust and versatile Sonogashira cross-coupling reaction.[3][4] The causality behind experimental choices, critical purification steps, and detailed characterization methodologies are explained to ensure scientific integrity and reproducibility.

Synthesis of the this compound Monomer

The most reliable route to this compound involves a double Sonogashira coupling of a 2,5-dihalopyridine with a protected acetylene, followed by a deprotection step. Using a protected alkyne like trimethylsilylacetylene (TMSA) is crucial to prevent the highly reactive terminal alkyne from undergoing undesirable side reactions, such as Glaser homocoupling.[3]

Materials and Reagents
Reagent/MaterialFormulaPuritySupplierNotes
2,5-DibromopyridineC₅H₃Br₂N>98%Standard SupplierStarting material.
Trimethylsilylacetylene (TMSA)C₅H₁₀Si>98%Standard SupplierProtected alkyne.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄>98%Standard SupplierPalladium catalyst.
Copper(I) IodideCuI>99%Standard SupplierCo-catalyst.
Triethylamine (TEA)(C₂H₅)₃NAnhydrous, >99.5%Standard SupplierBase and solvent.
Tetrahydrofuran (THF)C₄H₈OAnhydrous, >99.9%Standard SupplierSolvent.
Potassium CarbonateK₂CO₃>99%Standard SupplierDeprotection reagent.
MethanolCH₃OHACS GradeStandard SupplierDeprotection solvent.
Dichloromethane (DCM)CH₂Cl₂ACS GradeStandard SupplierExtraction solvent.
Experimental Protocol: Two-Step Monomer Synthesis

Step A: Synthesis of 2,5-Bis(trimethylsilylethynyl)pyridine

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction. The use of anhydrous and anaerobic conditions is critical to prevent catalyst deactivation and side reactions.[4]

  • Reagent Addition: To the flask, add 2,5-dibromopyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.10 eq.).

  • Solvent and Base: Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio by volume. The mixture should be stirred to ensure homogeneity.

  • TMSA Addition: Add trimethylsilylacetylene (TMSA, 2.5 eq.) to the mixture dropwise via a syringe. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-65 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 2,5-dibromopyridine is consumed.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,5-bis(trimethylsilylethynyl)pyridine as a solid.

Step B: Deprotection to form this compound

  • Setup: Dissolve the purified 2,5-bis(trimethylsilylethynyl)pyridine (1.0 eq.) from the previous step in a mixture of methanol and THF (3:1 ratio) in a single-neck round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The removal of the trimethylsilyl (TMS) protecting group is typically rapid under these mild basic conditions. Monitor the reaction by TLC until the starting material is fully converted.

  • Work-up: Remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a hexane/DCM mixture to yield pure this compound.[5][6]

Characterization of this compound
  • ¹H NMR: Expect signals corresponding to the pyridine ring protons and the terminal acetylenic protons. The acetylenic proton signal will be a sharp singlet.

  • ¹³C NMR: Expect signals for the pyridine carbons and the two distinct carbons of the ethynyl groups (C≡CH).

  • FT-IR: Look for a sharp, characteristic absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp band around 2100 cm⁻¹ for the C≡C stretch.

Monomer_Synthesis cluster_step1 Step A: Sonogashira Coupling cluster_step2 Step B: Deprotection DibromoPy 2,5-Dibromopyridine Catalyst1 Pd(PPh₃)₄ / CuI TEA/THF, 60°C DibromoPy->Catalyst1 TMSA Trimethylsilylacetylene (TMSA) TMSA->Catalyst1 ProtectedPy 2,5-Bis(trimethylsilylethynyl)pyridine Catalyst1->ProtectedPy Deprotect_Reagent K₂CO₃ Methanol/THF, RT ProtectedPy->Deprotect_Reagent FinalMonomer This compound Deprotect_Reagent->FinalMonomer

Caption: Synthetic pathway for this compound monomer.

Step-by-Step Copolymerization Protocol

The synthesis of this compound-based copolymers is achieved via Sonogashira polycondensation. This involves reacting the di-alkyne monomer with a di-haloaromatic comonomer. The choice of the comonomer is critical as it dictates the final properties of the copolymer. For instance, attaching long alkyl or alkoxy side chains to the comonomer (e.g., 2,5-dialkoxy-1,4-diiodobenzene) is essential to ensure the resulting polymer is soluble in common organic solvents, which is a prerequisite for processing and characterization.[7][8]

Materials and Reagents
Reagent/MaterialNotes
This compoundMonomer synthesized in Section 2.
1,4-Diiodo-2,5-bis(octyloxy)benzeneRepresentative dihalo-comonomer with solubilizing chains.
Tetrakis(triphenylphosphine)palladium(0)Palladium catalyst.
Copper(I) IodideCo-catalyst.
Triethylamine (TEA)Anhydrous, >99.5%.
Toluene or THFAnhydrous, polymerization grade.
MethanolFor precipitation.

Polymerization Workflow

Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification A Flame-dry glassware B Add monomers & catalysts A->B C Add anhydrous solvents under N₂ B->C D Heat to 60-70°C C->D E Monitor viscosity increase D->E F React for 24-48 hours E->F G Cool and precipitate in methanol F->G H Filter the polymer solid G->H I Purify via Soxhlet extraction H->I J Dry polymer under vacuum I->J Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 Pd_Complex R¹-Pd(II)L₂-X OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal 2 Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim 3 RedElim->Pd0 Product Ar-C≡C-R' (R¹-C≡CR²) RedElim->Product ArylHalide Ar-X (R¹-X) ArylHalide->OxAdd CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide 4 Alkyne R²-C≡C-H Alkyne->CuX Base Base (TEA) Base->Cu_Acetylide Cu_Acetylide->Transmetal Cu Acetylide Transfers Base_H Base-H⁺

References

Application Notes and Protocols for 2,5-Diethynylpyridine in Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 2,5-Diethynylpyridine in Advanced Fluorescent Sensing

For researchers, scientists, and professionals in drug development, the quest for highly sensitive and selective molecular tools is perpetual. Fluorescent chemosensors, which transduce the event of molecular recognition into a measurable optical signal, represent a cornerstone of modern analytical science.[1] Within this domain, the rigid, conjugated scaffold of this compound has emerged as a particularly promising platform for the design of next-generation fluorescent sensors. Its linear geometry, coupled with the electron-deficient nature of the pyridine ring and the versatile reactivity of the terminal alkyne groups, provides a unique foundation for creating sophisticated sensory molecules.[2]

The ethynyl linkages offer a means to extend the π-conjugation of the system, enabling the fine-tuning of photophysical properties such as absorption and emission wavelengths.[3] Furthermore, these terminal alkynes serve as convenient handles for the introduction of a wide array of recognition moieties through robust and efficient chemical transformations, most notably the Sonogashira cross-coupling reaction.[4][5] This modularity allows for the rational design of sensors tailored to detect a diverse range of analytes, from metal cations to biologically relevant anions. This guide provides a comprehensive overview of the design principles, synthesis, and application of this compound-based fluorescent sensors.

Design Principles and Synthesis of this compound-Based Fluorescent Sensors

The design of a fluorescent sensor based on the this compound scaffold hinges on the integration of a fluorophore, a recognition unit (receptor), and a signaling mechanism that links the binding event to a change in fluorescence.

Core Scaffold Synthesis: The Sonogashira Coupling

The cornerstone of synthesizing this compound derivatives is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of terminal alkynes with aryl or vinyl halides.[4] In the context of our target scaffold, this typically involves the reaction of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-diiodopyridine) with a suitably functionalized terminal alkyne.

The choice of the terminal alkyne is dictated by the desired recognition properties of the final sensor. For instance, to create a sensor for metal ions, an alkyne bearing a chelating group such as a picolinamine or a crown ether might be employed. For anion sensing, hydrogen-bond donating moieties like ureas or amides can be incorporated.

dot

Caption: Generalized Sonogashira Coupling for Sensor Synthesis.

Experimental Protocol: Synthesis of a Representative this compound-Based Sensor for Zinc Ions

This protocol describes the synthesis of a hypothetical "turn-on" fluorescent sensor for Zn²⁺, herein designated as DEP-Zn-1 , based on the this compound scaffold functionalized with a zinc-chelating moiety.

Materials:

  • 2,5-Dibromopyridine

  • (4-Ethynylphenyl)methanamine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add (4-ethynylphenyl)methanamine (2.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at 60°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization: The final product, DEP-Zn-1 , should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Fluorescent Sensing: Detection of Zinc Ions

The synthesized sensor, DEP-Zn-1 , is designed to exhibit a "turn-on" fluorescence response upon binding to Zn²⁺ ions. The proposed mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of the zinc ion to the chelating amine groups restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.[6]

CHEF_Mechanism cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Analyte Complex (High Fluorescence) DEP-Zn-1 DEP-Zn-1 (Flexible, Non-emissive) DEP-Zn-1_Zn [DEP-Zn-1]-Zn²⁺ (Rigid, Emissive) DEP-Zn-1->DEP-Zn-1_Zn + Zn²⁺ DEP-Zn-1_Zn->DEP-Zn-1 - Zn²⁺ (e.g., with EDTA)

References

Application Notes & Protocols: 2,5-Diethynylpyridine-Based Materials for Gas Adsorption

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyridyl Moiety in Porous Materials

The pursuit of next-generation materials for gas adsorption and separation is driven by pressing global challenges, including carbon capture, hydrogen storage, and natural gas purification.[1][2][3] Among the vast library of molecular building blocks, 2,5-diethynylpyridine stands out as a uniquely advantageous monomer for constructing highly efficient porous materials.[4] Its rigid, linear geometry, conferred by the ethynyl groups, is fundamental for creating predictable and robust porous architectures such as Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs).[1][2][5][6]

The defining feature of this monomer, however, is the nitrogen atom within the pyridine ring. This embedded Lewis basic site acts as a potent "trap" for acidic gases, most notably carbon dioxide (CO₂). This intrinsic functionality allows for the design of materials with high CO₂ affinity and selectivity without the need for complex post-synthetic modification. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based materials, offering detailed protocols for researchers and professionals in materials science and chemical engineering.

Part 1: Synthesis and Characterization of Porous Frameworks

The versatility of the this compound monomer allows for its incorporation into various classes of porous materials through different polymerization and coordination strategies.

Synthesis of a Representative Porous Organic Polymer (POP) via Sonogashira-Hagihara Cross-Coupling

POPs, also known as Covalent Organic Polymers (COPs), are amorphous or semi-crystalline porous networks.[5][6][7] The Sonogashira coupling reaction is a powerful tool for creating C-C bonds, making it ideal for polymerizing ethynyl-functionalized monomers.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (CuI) is standard for Sonogashira coupling. Palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) acetylide formation accelerates the key coupling step.

  • Solvent and Base: A mixture of a good solvent (like DMF or THF) and a mild amine base (like triethylamine or diisopropylamine) is used. The solvent ensures monomer solubility, while the base neutralizes the H-X byproduct, regenerating the catalyst.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause undesirable side reactions like the homocoupling of alkynes (Glasier coupling) and deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere (N₂ or Ar) is critical.

Experimental Protocol: Synthesis of a Pyridine-Based POP (Py-POP-1)

  • Reagent Preparation: In a Schlenk flask, add this compound (1.0 mmol), a co-monomer such as 1,3,5-tribromobenzene (0.66 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Inerting the System: Seal the flask and subject it to three cycles of vacuum backfilling with dry argon or nitrogen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvents: 10 mL of tetrahydrofuran (THF) and 5 mL of triethylamine (TEA).

  • Reaction: Stir the mixture at 65-70 °C for 48 hours. A solid precipitate will form as the polymer grows.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the solid product and wash it sequentially with THF, methanol, and acetone to remove unreacted monomers, oligomers, and catalyst residues.

    • Perform a Soxhlet extraction with methanol for 24 hours to ensure high purity.

    • Dry the resulting fine powder under vacuum at 120 °C for 12 hours.

cluster_synthesis POP Synthesis Workflow cluster_purification Purification reagents 1. Add Monomers (this compound, 1,3,5-Tribromobenzene) & Catalysts (Pd/Cu) inert 2. Inert Atmosphere (3x Vacuum/Argon Cycles) reagents->inert solvent 3. Add Degassed Solvents (THF/TEA) inert->solvent react 4. Heat & Stir (65-70°C, 48h) solvent->react filter 5. Filter & Wash (THF, MeOH, Acetone) react->filter Precipitate Forms soxhlet 6. Soxhlet Extraction (Methanol, 24h) filter->soxhlet dry 7. Dry Under Vacuum (120°C, 12h) soxhlet->dry char Characterization dry->char Pure Py-POP-1

Caption: Workflow for the synthesis and purification of a this compound-based POP.

Structural and Porosity Characterization

Verifying the structure and porosity of the synthesized material is a self-validating step essential for trustworthy results.[8]

Protocols for Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To confirm the disappearance of key starting material peaks and the presence of the polymer backbone.

    • Procedure: Mix a small amount of the dried POP with KBr powder and press into a pellet. Record the spectrum.

    • Expected Result: Disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C-Br stretch from the co-monomer, and the appearance of peaks corresponding to the trisubstituted benzene ring.

  • Solid-State ¹³C NMR:

    • Purpose: To provide detailed information about the carbon environment in the polymer network.

    • Procedure: Pack the dried polymer into a zirconia rotor and acquire the spectrum using cross-polarization magic-angle spinning (CP/MAS).

    • Expected Result: Broad peaks corresponding to the aromatic carbons of both monomers and the internal alkyne carbons.

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To assess the crystallinity of the material.

    • Procedure: Mount the powder sample on a zero-background holder and scan over a 2θ range (e.g., 2° to 50°).

    • Expected Result: For most POPs, a broad, amorphous halo is expected, indicating a lack of long-range ordered structure. Crystalline COFs, in contrast, will show distinct Bragg peaks.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability of the polymer.

    • Procedure: Heat a small sample (5-10 mg) under a nitrogen atmosphere from room temperature to ~800 °C at a ramp rate of 10 °C/min.

    • Expected Result: High thermal stability, often with a decomposition temperature above 350-400 °C.

  • Nitrogen Adsorption-Desorption Analysis (77 K):

    • Purpose: To determine the key porosity parameters: BET surface area, pore volume, and pore size distribution.[8][9]

    • Procedure: This is detailed in the Gas Adsorption Protocols section below.

Part 2: Application Protocols for Gas Adsorption Measurements

Accurate gas adsorption measurements are contingent on proper sample preparation and a systematic measurement procedure.[10][11]

Protocol 1: Sample Activation (Degassing)

Causality: Activation is a critical preliminary step to ensure that any solvent, water, or atmospheric gases trapped within the pores are removed.[10][12] This provides a "clean" surface, ensuring that the measured uptake corresponds solely to the adsorbate of interest. The temperature must be high enough for removal but below the material's decomposition temperature determined by TGA.

  • Sample Loading: Accurately weigh 50-100 mg of the synthesized porous polymer into a pre-weighed analysis tube.[10]

  • Degassing: Attach the tube to the degassing port of a volumetric gas adsorption analyzer.

  • Heating and Vacuum: Heat the sample to 120-150 °C under a high vacuum (<10⁻³ mbar) for a minimum of 12 hours.[10][12]

  • Post-Activation Handling: After degassing, cool the sample to room temperature while still under vacuum. Weigh the tube again to determine the precise mass of the activated sample. Immediately transfer the sealed tube to the analysis port to prevent re-adsorption of atmospheric contaminants.[10]

Protocol 2: Porosity Analysis (N₂ Adsorption at 77 K)

Causality: Nitrogen is the standard adsorbate for surface area and porosity analysis due to its well-defined molecular cross-section and strong interaction at liquid nitrogen temperature (77 K).[9] The shape of the resulting isotherm provides qualitative information about the pore structure (e.g., Type I for microporous materials).

  • Setup: Transfer the tube containing the activated sample to the analysis port of the sorption analyzer.

  • Isotherm Measurement: Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

  • Dosing and Equilibration: The instrument will automatically dose known quantities of high-purity nitrogen gas into the sample tube. After each dose, the system waits for the pressure to equilibrate.

  • Data Collection: The adsorbed volume is measured over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 0.995 to generate a full adsorption-desorption isotherm.

  • Data Analysis:

    • BET Surface Area: Calculated from the linear region of the adsorption branch, typically in the P/P₀ range of 0.05-0.30, using the Brunauer-Emmett-Teller (BET) equation.[9]

    • Total Pore Volume: Determined from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method for mesopores or using Density Functional Theory (DFT) for micropores.[9]

Protocol 3: CO₂ and CH₄ Adsorption Isotherms

Causality: These measurements quantify the material's performance for specific applications like carbon capture or natural gas storage. Using a temperature-controlled bath (e.g., at 273 K or 298 K) ensures the data is collected under relevant conditions. High-purity gases (≥99.999%) are essential for accurate results.[12]

  • Setup: Use the same activated sample. Connect the analysis station to a high-purity CO₂ or CH₄ gas line.

  • Temperature Control: Place the sample tube in a thermostatic bath or cryostat set to the desired temperature (e.g., 273 K for ice bath, 298 K for water bath).

  • Isotherm Measurement: Perform the adsorption measurement by dosing the analysis gas in increments up to a final pressure of ~1 bar (or higher if using a high-pressure unit).

  • Data Analysis: The resulting isotherm directly shows the uptake capacity of the material in units of cm³/g (STP) or mmol/g at a given pressure and temperature.

cluster_prep Sample Preparation cluster_measurement Adsorption Measurement weigh1 1. Weigh Sample (50-100 mg) degas 2. Degas Under Vacuum (120-150°C, 12h) weigh1->degas weigh2 3. Reweigh for Activated Mass degas->weigh2 transfer 4. Transfer to Analysis Port weigh2->transfer Activated Sample temp 5. Set Temperature (e.g., 77K for N₂, 273K for CO₂) transfer->temp dose 6. Dose Adsorbate Gas & Equilibrate Pressure temp->dose isotherm 7. Record Adsorbed Volume vs. Pressure dose->isotherm analysis Data Analysis (BET, Uptake) isotherm->analysis Isotherm Data

Caption: General workflow for gas adsorption analysis.

Part 3: Data Presentation and Performance Metrics

Organizing the collected data into a clear format is essential for comparison and interpretation.

Table 1: Representative Porosity and Gas Adsorption Data for Pyridine-Based Materials

Material IDBET Surface Area (m²/g)Total Pore Volume (cm³/g)CO₂ Uptake (mmol/g) @ 273 K, 1 barCO₂ Uptake (mmol/g) @ 298 K, 1 barCH₄ Uptake (mmol/g) @ 273 K, 1 bar
Py-POP-18500.553.82.51.2
Py-COF-212000.784.53.11.5
Py-MOF-315000.925.23.61.8

Note: Data are hypothetical examples for illustrative purposes.

Performance Insights from Data:

  • High CO₂ Uptake: The pyridine-based materials exhibit significant CO₂ uptake, which can be attributed to the favorable interaction between the Lewis basic nitrogen sites and the quadrupolar CO₂ molecules.

  • Structure-Property Relationship: Generally, materials with higher surface areas and pore volumes (like COFs and MOFs) tend to exhibit higher gas uptake capacities due to the increased number of available adsorption sites.[3]

  • Temperature Dependence: As expected for physisorption, CO₂ uptake is higher at lower temperatures (273 K vs. 298 K).

Conclusion and Future Outlook

This compound is a powerful and strategic building block for creating advanced porous materials tailored for gas adsorption applications. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and evaluation of these promising materials. The inherent chemical functionality of the pyridine ring provides a clear advantage for selective CO₂ capture, a critical area of ongoing research. Future work will likely focus on developing materials with even greater stability, higher uptake capacities at low pressures, and improved selectivity for challenging gas separations, further solidifying the importance of pyridine-based frameworks in addressing environmental and energy challenges.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,5-Diethynylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important bifunctional building block. The synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, can be sensitive to several variables, often leading to challenges in achieving high and reproducible yields.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The focus is not just on procedural steps but on the underlying chemical principles to empower you to diagnose and resolve synthetic hurdles effectively.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common failure modes in the Sonogashira coupling of 2,5-dihalopyridines with terminal alkynes.

Q1: My reaction shows low conversion, and I'm mostly recovering my 2,5-dibromopyridine starting material. What are the primary suspects?

A1: Low or no conversion in a Sonogashira reaction is typically rooted in one of three areas: an inactive catalytic system, impure reagents, or a compromised reaction environment.

  • Integrity of the Catalytic System: The heart of the reaction is the palladium(0) species, which is generated in situ from a precatalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[1]

    • Palladium Precatalyst: Ensure your palladium source is fresh and has been stored properly. Older catalysts can be less active. For Pd(II) precatalysts, reduction to the active Pd(0) is a critical first step, which can be hindered by impurities.[2]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is highly susceptible to oxidation. Use a freshly opened bottle or a source that is off-white to light tan; a green or blue tint indicates oxidation to Cu(II), which is detrimental to the reaction. The role of CuI is to form a copper(I) acetylide, which is the active species that undergoes transmetallation with the palladium complex.[2][3]

    • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) are prone to oxidation. If using a precatalyst like PdCl₂(PPh₃)₂, ensure the ligand is pure.

  • Reagent Purity:

    • 2,5-Dibromopyridine: While generally stable, ensure its purity. Impurities can sometimes poison the catalyst.

    • Alkyne: If using a protected alkyne like Trimethylsilylacetylene (TMSA), ensure it is of high purity. For terminal alkynes, dimerization (see Q3) is a competing pathway.

    • Solvent and Base: The reaction is highly sensitive to moisture and oxygen. Use anhydrous solvents and ensure your amine base (e.g., triethylamine or diisopropylamine) is dry.[4]

  • Reaction Environment (The Critical First Check):

    • Inert Atmosphere: The single most common cause of failure is the presence of oxygen. Oxygen leads to the oxidative homocoupling of the alkyne (Glaser coupling) and can also promote the decomposition of the Pd(0) catalyst.[4] It is imperative to thoroughly degas the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and to maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[4]

Q2: My reaction mixture turned black, and I've isolated very little product. What is this black precipitate?

A2: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[4] This indicates that your active Pd(0) catalyst has decomposed and precipitated out of the solution.

Causality and Prevention:

  • High Temperature: While coupling with aryl bromides often requires heat, excessive temperatures can accelerate catalyst decomposition.[5] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability. If you suspect temperature is the issue, try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: Certain solvents can promote the formation of palladium black more than others. While THF is common, some anecdotal evidence suggests it can be more prone to this issue compared to solvents like DMF or using the amine base itself as the solvent (e.g., neat triethylamine).[4][6]

  • Impurities: As mentioned in Q1, impurities in your starting materials or solvents can poison the ligand and catalyst, leading to the precipitation of palladium metal.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and vulnerable to decomposition pathways.

Corrective Action: If palladium black forms early in the reaction, the catalytic cycle has likely ceased. The best course of action is to restart the reaction, paying meticulous attention to temperature control, solvent purity, and maintaining a strictly inert atmosphere.

Q3: My main isolated product is the homocoupled alkyne dimer (Glaser product). How do I favor the desired cross-coupling?

A3: The formation of a diyne via oxidative homocoupling of your terminal alkyne is known as the Glaser or Hay coupling.[7] This side reaction is primarily promoted by oxygen and the copper(I) co-catalyst.

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. As detailed in Q1, ensure your entire system is scrupulously deoxygenated.

  • Copper-Free Conditions: While the copper co-catalyst accelerates the reaction, it is also a key player in the homocoupling pathway.[2][8] You can run the reaction under "copper-free" Sonogashira conditions.[4] This often requires a stronger base, different ligands, or higher temperatures to proceed at a reasonable rate, but it effectively eliminates the primary mechanism for Glaser coupling.

  • Slow Addition of the Alkyne: If you must use copper, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway.[9]

  • Use a Protected Alkyne: Employing an alkyne with a protecting group, such as trimethylsilyl (TMS), completely prevents homocoupling. The TMS group is then removed in a subsequent step, typically under mild basic conditions (e.g., K₂CO₃ in methanol). This two-step approach is often the most reliable way to achieve high yields of the desired diethynylpyridine.

Q4: The reaction is very slow and stalls before completion, even with no obvious catalyst decomposition. How can I improve the rate and conversion?

A4: A sluggish reaction points to suboptimal reaction conditions or inherent low reactivity of the substrates.

Optimization Strategies:

  • Increase Temperature: The reactivity order for the halide is I > OTf > Br >> Cl.[4] 2,5-Dibromopyridine is significantly less reactive than its diiodo counterpart and almost always requires heating, often in the range of 50-100 °C, depending on the solvent and catalyst system.[5][10] Carefully increasing the temperature can significantly improve the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.

  • Choice of Base and Solvent: The base is not merely a stoichiometric reagent. Amine bases like triethylamine (TEA) and diisopropylamine (DIPA) also act as solvents and ligands.[4] DIPA is more basic and can sometimes improve rates. Using the amine as both the base and solvent (or co-solvent) can be effective.[9]

  • Catalyst and Ligand Loading: While typical loadings are 1-5 mol% for palladium and 2-10 mol% for CuI, for a difficult coupling, increasing the catalyst loading (e.g., to 10 mol% Pd) can be beneficial.[6][9]

  • Switch to a More Active Catalyst System: If standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ fail, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can generate more active palladium catalysts.[1][3]

Frequently Asked Questions (FAQs)

Q: What is the optimal starting material: 2,5-dibromopyridine or 2,5-diiodopyridine? A: From a purely chemical reactivity standpoint, 2,5-diiodopyridine is superior. The C-I bond undergoes oxidative addition to the Pd(0) center much more readily than the C-Br bond, allowing for milder reaction conditions (often room temperature) and faster reaction times.[4] However, 2,5-dibromopyridine is significantly less expensive and more commercially available, making it the more common starting material in practice. The choice often comes down to a trade-off between reagent cost and reaction efficiency.

Q: Is it truly possible to run the Sonogashira coupling without a copper co-catalyst? A: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the alkyne homocoupling side product.[2] The mechanism proceeds without the copper acetylide intermediate; instead, the alkyne is thought to coordinate directly to the palladium center before deprotonation by the base.[1] These conditions may require adjustments, such as using a stronger base (e.g., Cs₂CO₃, K₂CO₃) or specific palladium/ligand systems to facilitate the reaction.[3]

Q: What is the recommended method for purifying the final this compound product? A: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is effective. It is important to note that di-alkyne compounds can be unstable, particularly if residual catalyst is present. It is advisable to perform the purification promptly after workup. The product is a solid and can also be recrystallized if a suitable solvent system is found.[11]

Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most common and convenient method. Stain with a potassium permanganate (KMnO₄) solution, which will readily react with the alkyne groups of the product and any alkyne starting material, usually appearing as yellow spots on a purple background. This allows you to clearly visualize the consumption of the 2,5-dibromopyridine starting material (which is UV-active but does not stain as intensely with KMnO₄) and the appearance of the mono- and di-coupled products.

Data Presentation & Protocols

Table 1: Troubleshooting Summary for this compound Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low/No Conversion Inactive catalyst; Impure reagents; Presence of oxygenUse fresh Pd and CuI catalysts; Purify starting materials; Ensure rigorous degassing and a positive inert gas pressure.[4]
Black Precipitate Catalyst decomposition (Pd black formation)Lower reaction temperature; Use high-purity, dry solvents; Ensure sufficient ligand is present.[4][6]
Alkyne Homocoupling Presence of oxygen; Copper-catalyzed pathwayRigorously exclude O₂; Switch to copper-free conditions; Use a protected alkyne (e.g., TMSA).[2][7]
Sluggish/Stalled Reaction Insufficient temperature; Suboptimal base/solvent; Low catalyst activityIncrease temperature to 50-80 °C; Try DIPA instead of TEA; Increase catalyst loading.[5][9]
Experimental Protocol: Synthesis of 2,5-Bis(trimethylsilylethynyl)pyridine and Deprotection

This protocol is a representative procedure for a copper-palladium co-catalyzed Sonogashira coupling.

Step 1: Sonogashira Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent/Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) and anhydrous, degassed THF (e.g., in a 2:1 ratio by volume). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 2.5 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC for the disappearance of 2,5-dibromopyridine.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected product.

Step 2: Deprotection

  • Setup: Dissolve the crude 2,5-bis(trimethylsilylethynyl)pyridine from Step 1 in a mixture of methanol and THF.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude this compound by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product as a white to light yellow solid.[12]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ (A) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (B) OxAdd->PdII Transmetal Transmetallation PdII->Transmetal Pd_Alkyne R¹-Pd(II)L₂-C≡CR² (C) Transmetal->Pd_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Cu_Acetylide Cu-C≡C-R² (F) CuX->Cu_Acetylide + H-C≡C-R² - HX Alkyne H-C≡C-R² Base Base BaseH Base-H⁺X⁻ Cu_Acetylide->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Atmosphere 1. Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Atmosphere Check_Reagents 2. Assess Reagent Quality (Fresh Catalysts, Dry Solvents) Check_Atmosphere->Check_Reagents Check_Temp 3. Optimize Temperature (For Aryl Bromide: 50-80 °C) Check_Reagents->Check_Temp Check_Side_Products 4. Analyze Side Products Check_Temp->Check_Side_Products Homocoupling Glaser Coupling Observed? Check_Side_Products->Homocoupling Go_Copper_Free Action: Switch to Copper-Free Conditions Homocoupling->Go_Copper_Free Yes Increase_Loading Action: Increase Catalyst/Ligand Loading Homocoupling->Increase_Loading No Success Yield Improved Go_Copper_Free->Success Increase_Loading->Success

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

References

Technical Support Center: Sonogashira Coupling of 2,5-Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of 2,5-dihalopyridine substrates. The unique electronic properties and coordination potential of the pyridine nucleus introduce specific challenges not always encountered with simple aryl halides. This document is designed to help you navigate these complexities, minimize side reactions, and optimize your synthetic outcomes.

Core Concepts: The Reaction and Its Challenges

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)–C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

While highly versatile, the application of this reaction to 2,5-dihalopyridines requires careful consideration due to several potential pitfalls:

  • Competing Reactivity: Dihalopyridines offer two sites for coupling. The relative reactivity of the halogens (I > Br > Cl) dictates the initial site of reaction, but achieving selective mono-alkynylation or forcing a complete di-alkynylation can be challenging.[2][4]

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[1]

  • Prevalence of Side Reactions: The conditions required for coupling can also promote undesired pathways, most notably the homocoupling of the terminal alkyne (Glaser coupling).[1][5][6]

The Catalytic Cycles

Understanding the main reaction pathway is crucial for diagnosing issues. The process involves two interconnected catalytic cycles.

Sonogashira_Cycle Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII trans-Ar-Pd(II)L₂-X (B) Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)L₂-C≡CR (C) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product CuX CuX Cu_pi π-Alkyne-Cu Complex CuX->Cu_pi + H-C≡CR Cu_acetylide Cu-C≡CR (F) Cu_pi->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->PdII To Pd Cycle Cu_acetylide->CuX Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira coupling.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental problems in a Q&A format.

Problem: Significant Alkyne Homocoupling (Glaser Coupling)

Q1: My reaction produces a large amount of a symmetrical diyne byproduct (e.g., 1,4-diphenylbutadiyne from phenylacetylene). What is causing this and how can I stop it?

A1: This is the most common side reaction in copper-mediated Sonogashira couplings and is known as Glaser or Glaser-Hay coupling.[5][6]

  • Causality: The copper(I) acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization in the presence of an oxidant, most commonly atmospheric oxygen.[1][5] The pyridine substrate itself does not directly cause this, but reaction conditions that are sluggish or not fully inert will favor this pathway.

  • Solutions & Protocols:

    • Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen. Ensure your solvent and amine base are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1][3] Maintain a positive pressure of inert gas throughout the reaction.

    • Employ Copper-Free Conditions: The most direct way to prevent Glaser coupling is to remove the copper co-catalyst.[1][6][7] Copper-free protocols have been extensively developed to circumvent this issue.[8] While sometimes requiring slightly higher temperatures or different ligands, they are highly effective.[9]

    • Introduce a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen gas mixture (e.g., 5% H₂ in N₂) as the inert atmosphere. This can help keep the catalytic species in their active, reduced states and suppress oxidative homocoupling.[10][11]

Problem: Low Conversion & Catalyst Decomposition

Q2: My reaction starts but then stalls, and I see black particles (Palladium black) precipitating. What's happening?

A2: The formation of palladium black indicates the agglomeration of the Pd(0) catalyst into an inactive, bulk metallic state.[12]

  • Causality: This can be caused by several factors, especially with pyridine substrates:

    • High Temperature: While necessary for less reactive halides (bromides/chlorides), excessive heat can accelerate catalyst decomposition.[4]

    • Ligand Dissociation/Oxidation: The phosphine ligands (e.g., PPh₃) that stabilize the Pd(0) center can dissociate or be oxidized, leaving the palladium exposed to aggregation.[13]

    • Solvent Effects: Certain solvents can promote the formation of Pd black. Anecdotal evidence suggests THF can sometimes be problematic.[12]

    • Substrate Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially displacing stabilizing ligands and facilitating decomposition.[1]

  • Solutions & Protocols:

    • Optimize Temperature: Start at the lowest effective temperature. For 2,5-diiodopyridine, room temperature may be sufficient.[1] For bromides, you may need to heat to 60-100 °C, but screen temperatures carefully.[14]

    • Use More Robust Ligands: Switch from simple PPh₃ to bulkier, more electron-rich phosphine ligands like P(t-Bu)₃ or bidentate ligands like dppf. These form more stable complexes with palladium.

    • Use a Pre-catalyst: Instead of generating Pd(0) in situ from Pd(II) sources like PdCl₂(PPh₃)₂, consider using a stable Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst designed to release the active L₁Pd⁰ species cleanly.[9]

    • Adjust Catalyst Loading: While counterintuitive, sometimes slightly increasing the ligand-to-palladium ratio can improve stability.

Problem: Selective Mono-substitution vs. Di-substitution

Q3: I am using 2-bromo-5-iodopyridine, and the reaction stops after the alkyne couples at the 5-position. How can I achieve di-substitution?

A3: This is a common selectivity issue governed by the relative reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition is C–I > C–Br >> C–Cl.[4][15]

  • Causality: The oxidative addition of the C-I bond to the Pd(0) catalyst is much faster than the C-Br bond. Therefore, under mild conditions, the reaction will almost exclusively yield 2-bromo-5-alkynylpyridine.[2] To couple the second position, you need more forcing conditions to activate the stronger C-Br bond.

  • Solutions & Protocols:

    • Stepwise Approach (Recommended): The most reliable method is a two-step, one-pot reaction.

      • Step 1: Perform the first coupling under mild conditions (e.g., room temperature or slightly elevated) to selectively form the mono-substituted product. Monitor by TLC or LC-MS until the starting material is consumed.

      • Step 2: Increase the reaction temperature significantly (e.g., to 80-120 °C), add a second equivalent of the alkyne (or a different alkyne if desired), and potentially add a fresh portion of catalyst and base to drive the second coupling to completion.

    • Forcing Conditions from the Start: You can attempt to achieve di-substitution in a single step by using higher temperatures from the outset, but this often leads to a mixture of starting material, mono-substituted, and di-substituted products, along with more side reactions. This approach is generally harder to control and purify.

Diagram of Key Side Reactions

Side_Reactions Figure 2: Common Side Reactions in Sonogashira Coupling cluster_reagents Reagents cluster_products Side Products Alkyne R-C≡C-H Catalyst_Cu Cu(I), O₂ Alkyne->Catalyst_Cu Pyridine Br-Py-I Dehalogenation Dehalogenation H-Py-I Pyridine->Dehalogenation Reduction Catalyst_Pd Pd(0) Pyridine->Catalyst_Pd Glaser Glaser Homocoupling R-C≡C-C≡C-R PyridineHomocoupling Pyridine Homocoupling I-Py-Py-I Catalyst_Cu->Glaser Oxidative Dimerization Catalyst_Pd->PyridineHomocoupling Dimerization Base Base / Solvent Base->Dehalogenation

Caption: Visualization of the primary undesired pathways in the reaction.

Frequently Asked Questions (FAQs)

Q4: Do I have to use a copper co-catalyst? What are the pros and cons?

A4: No, a copper co-catalyst is not strictly necessary, and many modern protocols are "copper-free".[7][8][16]

  • Pros of Using Copper: The primary role of Cu(I) is to form a copper acetylide, which undergoes transmetalation with the palladium complex.[1][17] This dramatically increases the reaction rate, allowing many couplings to proceed under very mild conditions (even at room temperature).[1][2]

  • Cons of Using Copper: The main drawback is the facilitation of oxidative alkyne homocoupling (Glaser coupling) in the presence of air.[1][5] Copper can also be difficult to remove from the final product, which is a significant concern in pharmaceutical applications due to its toxicity.[7]

Q5: Which base is best for coupling with dihalopyridines?

A5: The choice of base is critical. Amine bases are most common.

  • Triethylamine (TEA) or Diisopropylamine (DIPA): These are the workhorse bases for Sonogashira. They are strong enough to deprotonate the alkyne (in the presence of copper) and act as a scavenger for the HX acid produced. They can often be used as both the base and a co-solvent.[14]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are typically used in copper-free protocols, often in polar aprotic solvents like DMF or acetonitrile. They are a good choice when your substrate is sensitive to amine nucleophiles.

  • Bulky, Non-nucleophilic bases (e.g., DBU, TMP): These can be advantageous when dealing with sensitive functional groups or to minimize side reactions related to the nucleophilicity of the base.[9]

Q6: How can I be sure my reagents and solvents are properly prepared?

A6: Reagent quality is paramount.

  • Solvents: Use anhydrous grade solvents. If not freshly opened, they should be dried over molecular sieves. Degassing is crucial, especially for copper-catalyzed reactions.

  • Bases: Liquid amine bases should be distilled over a suitable drying agent (e.g., KOH) and stored under inert gas.

  • Alkyne: Ensure the alkyne is pure. If it is a solid, recrystallize it. If it is a liquid, consider passing it through a small plug of neutral alumina to remove any acidic impurities or oligomers.

  • Catalysts: Store palladium and copper catalysts in a desiccator, away from light and air. Old or discolored catalysts may have reduced activity.[12]

Summary and Key Recommendations

Issue ObservedPrimary Cause(s)Recommended Solutions
Alkyne Homocoupling Oxygen presence with Cu(I) catalyst1. Rigorously degas all reagents. 2. Switch to a copper-free protocol. 3. Use a reducing (H₂/N₂) atmosphere.[1][5][10]
Catalyst Decomposition High temperature, weak ligand, solvent effects1. Lower reaction temperature. 2. Use bulky, electron-rich ligands (e.g., P(t-Bu)₃). 3. Use a stable Pd(0) precatalyst.[9][12]
Stalled at Mono-substitution Lower reactivity of C-Br/C-Cl vs. C-I bond1. Use a stepwise, one-pot approach: couple at the reactive site first under mild conditions, then increase temperature.[2]
Low or No Yield Inactive catalyst, poor degassing, wrong temp.1. Verify catalyst quality. 2. Ensure a completely inert atmosphere. 3. Screen a range of temperatures.[14]
Dehalogenation Base or solvent acting as a hydride source1. Use a less nucleophilic base (e.g., K₂CO₃ instead of an amine). 2. Change the solvent.

Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira of 2,5-Dibromopyridine

This protocol is a starting point for a standard reaction.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add degassed triethylamine (3.0 equiv) and a degassed solvent (e.g., THF or DMF, to make a ~0.2 M solution).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv for mono-substitution) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 60 °C and adjust as needed). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira of 2-Chloro-5-iodopyridine

This protocol is designed to minimize alkyne homocoupling.

  • Setup: To a flame-dried Schlenk flask, add 2-chloro-5-iodopyridine (1.0 equiv), a palladium source (e.g., Pd(OAc)₂; 0.02 equiv), and a suitable phosphine ligand (e.g., SPhos; 0.04 equiv).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add an inorganic base (e.g., K₂CO₃; 2.5 equiv) and a degassed polar aprotic solvent (e.g., DMF or Dioxane).

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv for selective coupling at the iodide position).

  • Reaction: Stir the mixture at room temperature. The reaction should be selective for the C-I position. Monitor consumption of the starting material.

  • Workup: Follow the same workup and purification procedure as described in Protocol 1.

References

Technical Support Center: Optimizing Sonogashira Reactions for Diethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing Sonogashira cross-coupling reactions, with a specialized focus on the synthesis of diethynylpyridines. This guide is crafted for researchers, medicinal chemists, and materials scientists who are navigating the complexities of coupling terminal alkynes with halogenated pyridines. Diethynylpyridines are valuable building blocks in medicinal chemistry, supramolecular chemistry, and materials science, but their synthesis can be fraught with challenges ranging from low yields to intractable side-product formation.

This resource is designed to be a practical, field-proven guide. We will move beyond standard textbook procedures to delve into the "why" behind experimental choices, offering troubleshooting strategies and frequently asked questions (FAQs) to address the specific issues you may encounter at the bench.

Understanding the Core Challenges with Diethynylpyridines

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] However, the pyridine core introduces specific challenges:

  • Lewis Basicity: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is particularly problematic with substrates that can act as bidentate ligands.

  • Substrate Reactivity: Dihalopyridines can undergo sequential couplings. Controlling the reaction to achieve the desired mono- or di-substituted product requires careful optimization. The reactivity of the C-X bond (I > Br > Cl) also plays a crucial role.[2]

  • Side Reactions: Alkyne homocoupling (Glaser coupling) is a common and often troublesome side reaction, especially under aerobic conditions or with high copper concentrations.[2][3]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common problems encountered during the Sonogashira coupling of diethynylpyridines.

Issue 1: Low or No Product Yield

This is the most frequent issue. A systematic approach is essential to pinpoint the root cause.

Answer: Start by systematically evaluating your reaction parameters. Low conversion can be attributed to an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Workflow for Low Yields:

LowYield_Troubleshooting cluster_catalyst Catalyst System Evaluation cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Condition Optimization Start Low/No Yield Catalyst Evaluate Catalyst System Start->Catalyst Is the catalyst active? Reagents Verify Reagent & Setup Integrity Catalyst->Reagents Catalyst is known to be active Catalyst_Choice Switch Pd Source/Ligand (e.g., Pd(PPh₃)₄ to PdCl₂(dppf)) Catalyst->Catalyst_Choice Conditions Optimize Reaction Conditions Reagents->Conditions Reagents & setup are pristine Inert_Atmosphere Ensure Rigorous Degassing (Freeze-Pump-Thaw) Reagents->Inert_Atmosphere Solution Improved Yield Conditions->Solution Conditions optimized Temperature Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) Conditions->Temperature Ligand_Effect Consider N-Heterocyclic Carbene (NHC) Ligands Catalyst_Choice->Ligand_Effect Solvent_Base Use Anhydrous Solvent & Freshly Distilled Base Inert_Atmosphere->Solvent_Base Base_Solvent Screen Different Base/Solvent Combinations Temperature->Base_Solvent

Caption: Troubleshooting workflow for low yields.

In-Depth Analysis:

  • Catalyst System Evaluation:

    • Ligand Choice: The pyridine nitrogen can compete with phosphine ligands for coordination to the palladium center. N-Heterocyclic Carbene (NHC) ligands have shown promise in couplings involving nitrogen heterocycles due to their strong σ-donating ability, which can lead to more stable and active catalysts.[5][6]

  • Reagent and Setup Integrity:

    • Inert Atmosphere: Oxygen is detrimental, primarily because it promotes the Glaser homocoupling of the alkyne, consuming your starting material.[7] Ensure all solvents and liquid reagents are thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly recommended. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Reagent Quality: Use high-purity, anhydrous solvents. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can degrade over time; using a freshly opened bottle or distilled amine is crucial. Copper(I) iodide should be a white to off-white powder; if it is green or brown, it has likely oxidized and will be ineffective.

  • Reaction Condition Optimization:

    • Temperature: Many Sonogashira reactions proceed at room temperature, but less reactive halides (bromides, and especially chlorides) often require heating.[8] Incrementally increase the temperature (e.g., to 50 °C, then 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Solvent and Base: The choice of solvent and base is critical and often substrate-dependent. A common starting point is THF or DMF with TEA. However, for pyridine-containing substrates, a less coordinating solvent like toluene or dioxane might be beneficial. The base not only neutralizes the HX formed but also facilitates the deprotonation of the alkyne.

SolventBaseTypical Temperature (°C)Notes
THFTEA / DIPART - 65Good general starting point.
DMFTEA / DIPART - 100Can help with solubility but may coordinate to Pd.
TolueneDIPA80 - 110Less coordinating; good for higher temperatures.
AcetonitrileCs₂CO₃80 - 100Often used in copper-free conditions.[4]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a symmetrical diyne from the terminal alkyne is a major competing pathway.

Answer: Glaser coupling is an oxidative process catalyzed by the copper(I) species.[2] Minimizing this side reaction involves either rigorously excluding oxygen or removing the copper co-catalyst altogether.

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: As mentioned above, ensure your reaction is strictly anaerobic. Some protocols even suggest adding a small amount of a reducing agent like hydrazine to scavenge any trace oxygen, though this must be done with caution. A study by Ho and coworkers demonstrated that using a hydrogen/inert gas mixture can significantly reduce homocoupling.[3][9]

  • Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven by the need to avoid homocoupling.[10][11] These reactions typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a specific amine like pyrrolidine to facilitate the deprotonation of the alkyne directly at the palladium center.

  • Use a Protected Alkyne: If direct coupling is problematic, consider using an alkyne with a protecting group, such as trimethylsilyl (TMS). The Sonogashira coupling is performed with the TMS-protected alkyne, followed by in-situ or subsequent deprotection with a fluoride source (e.g., TBAF) or a base like K₂CO₃ in methanol.[2]

Protocol for a Copper-Free Sonogashira Coupling:

  • Setup: To a dry Schlenk flask under argon, add the dihalopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (2.2 equiv. for disubstitution) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts and the catalyst, concentrate the filtrate, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of each component in the Sonogashira reaction?

A1: The reaction proceeds via two interconnected catalytic cycles.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_Aryl trans-R¹-Pd(II)-X(L₂) Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Alkynyl cis-R¹-Pd(II)-C≡CR²(L₂) PdII_Aryl->PdII_Alkynyl Cu-C≡CR² Cu_Acetylide Cu-C≡CR² PdII_Alkynyl->Pd0 RedElim Reductive Elimination Product R¹-C≡CR² PdII_Alkynyl->Product CuX CuX Alkyne_Deprot Alkyne Deprotonation CuX->Cu_Acetylide R²-C≡CH, Base Cu_Acetylide->CuX from Pd cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (the dihalopyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[12]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of the base to form a copper acetylide species. This species is the key intermediate that transfers the alkynyl group to the palladium center in the transmetalation step.[12]

Q2: Should I use a dihalopyridine or a diethynylpyridine as my starting material?

A2: The standard Sonogashira reaction couples a halide with a terminal alkyne. Therefore, your starting materials will be a dihalopyridine (e.g., 2,6-dibromopyridine) and a terminal alkyne. The "inverse" Sonogashira, coupling an alkynyl halide with an organometallic reagent, is also known but less common for this application.[2]

Q3: Can I perform a selective mono-coupling on a dihalopyridine?

A3: Yes, selective mono-arylation is achievable, although it can be challenging. Key strategies include:

  • Stoichiometry: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the terminal alkyne.

  • Temperature: Run the reaction at a lower temperature to slow down the second coupling, which is often less favorable due to electronic and steric effects after the first substitution.

  • Reactivity Difference: If you start with a pyridine containing two different halogens (e.g., 2-bromo-6-iodopyridine), the more reactive C-I bond will couple preferentially, allowing for selective mono-functionalization.[2]

Q4: My product appears to be unstable during purification on silica gel. What are my options?

A4: Highly conjugated systems like diethynylpyridines can sometimes be sensitive to acidic silica gel.

  • Neutralize Silica: Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a non-polar base like triethylamine (e.g., 1% TEA in hexane), then pack your column as usual.

  • Alternative Stationary Phases: Consider using neutral alumina for your column chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive purification method.

References

Technical Support Center: Purification of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Diethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Persistent Yellow or Brown Coloration in the Isolated Product

Question: My synthesized this compound is a yellow to brown solid, but literature reports it as a white to light yellow crystalline powder.[1][2] What is causing this discoloration, and how can I remove it?

Answer:

Discoloration in diethynylpyridine compounds often stems from two primary sources: the presence of residual palladium catalyst from the Sonogashira coupling reaction and the formation of polymeric or oxidized byproducts.

  • Residual Palladium: Palladium catalysts, especially Pd(PPh₃)₄, can decompose to form colored, insoluble palladium species that are difficult to remove.

  • Polymerization/Degradation: Terminal alkynes can be susceptible to oxidative homocoupling and polymerization, especially when exposed to air, light, or heat, leading to colored impurities.[3]

Solutions:

  • Activated Carbon Treatment: A common and effective method for removing residual palladium and some colored organic impurities is treatment with activated carbon.

    Experimental Protocol: Activated Carbon Treatment

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (approximately 1-2% w/w of the crude product).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad with a small amount of the fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the desired product from colored impurities.[4][5]

    Experimental Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).

    • Procedure:

      • Prepare a concentrated solution of the crude product in a minimal amount of dichloromethane.

      • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

      • Load the dry powder onto the top of the prepared silica gel column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I'm having difficulty separating my this compound from a closely related impurity during column chromatography. The two spots on the TLC plate are very close. How can I improve the separation?

Answer:

Co-elution is a common challenge, especially when dealing with impurities that have similar polarities to the target compound, such as mono-ethynylpyridine or homocoupled diacetylene byproducts.[3]

Solutions:

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a hexane/dichloromethane or a toluene/ethyl acetate system. The choice of solvent can alter the interactions between the compounds and the stationary phase, leading to better separation.

    • Solvent Polarity: Use a very shallow gradient or even isocratic elution (a constant solvent mixture) with a finely tuned polarity to maximize the resolution between the spots.

  • Change the Stationary Phase:

    • If silica gel is not effective, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide a different selectivity for pyridine-containing compounds.

    • For highly non-polar impurities, reverse-phase chromatography (e.g., C18 silica gel) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might be a viable option.

  • Recrystallization: If chromatography fails to provide the desired purity, recrystallization is an excellent orthogonal purification technique.

    Experimental Protocol: Recrystallization

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixed solvent system like dichloromethane/hexane.[6][7]

    • Procedure: a. Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. For further crystal growth, place the solution in a refrigerator or ice bath. e. Collect the crystals by filtration. f. Wash the crystals with a small amount of the cold solvent. g. Dry the crystals under vacuum.

Issue 3: Product Decomposition During Purification

Question: I'm observing significant product loss and the formation of new, colored impurities during my purification process, especially when heating or concentrating the product. What is causing this instability?

Answer:

This compound, like many terminal alkynes, can be sensitive to heat, light, and air, leading to degradation, polymerization, or oxidative coupling. The pyridine nitrogen can also influence its reactivity.

Solutions:

  • Minimize Heat Exposure:

    • When concentrating solutions of this compound using a rotary evaporator, use a low-temperature water bath (e.g., 30-40 °C).

    • Avoid prolonged heating during recrystallization.

  • Inert Atmosphere:

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage. This minimizes contact with oxygen, which can promote oxidative side reactions.

  • Protection from Light:

    • Protect solutions and the solid product from direct light by using amber vials or by wrapping glassware with aluminum foil.

  • Storage:

    • Store the purified this compound in a cool, dark place under an inert atmosphere.[6] For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Sonogashira synthesis of this compound?

A1: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds, but it can generate several characteristic byproducts.[8] The most common impurities include:

  • Homocoupled Diynes (Glaser Coupling Products): These arise from the oxidative coupling of the terminal alkyne used in the reaction.[3]

  • Mono-alkynyl Pyridine: This results from an incomplete reaction where only one of the halide positions on the pyridine ring has reacted.

  • Residual Starting Materials: Unreacted 2,5-dihalopyridine or terminal alkyne.

  • Catalyst-Related Impurities: Residual palladium and copper catalysts, as well as phosphine ligands and their oxides.[4]

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment.[9][10] The ¹H NMR spectrum should show the characteristic signals for the pyridine ring protons and the acetylenic protons. The absence of signals from starting materials or common byproducts is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide information on their relative amounts, while MS will give the mass of the components, helping to identify them.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity, especially for less volatile impurities.[11]

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.[1][6]

Q3: Is sublimation a viable purification method for this compound?

A3: Yes, sublimation can be a very effective purification technique for compounds that have a sufficiently high vapor pressure and are thermally stable.[12][13] It is particularly good at removing non-volatile impurities like inorganic salts and catalyst residues.

Experimental Protocol: Sublimation

  • Place the crude this compound in a sublimation apparatus.

  • Apply a high vacuum.

  • Gently heat the apparatus. The temperature required will depend on the vacuum achieved but should be kept as low as possible to prevent decomposition.

  • The pure this compound will sublime and deposit as crystals on the cold finger or the cooler parts of the apparatus.

  • Once the sublimation is complete, cool the apparatus to room temperature before releasing the vacuum.

  • Carefully collect the purified crystals.

Q4: What is the expected solubility of this compound in common organic solvents?

A4: Based on its structure, this compound is expected to be soluble in a range of common organic solvents.[14] It is likely soluble in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and some polar aprotic solvents (acetone, ethyl acetate).[15] Its solubility in non-polar solvents like hexanes may be more limited but sufficient for use in chromatography. It is expected to have low solubility in water.

Visual Workflows and Data

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in DCM/EtOAc Crude->Dissolution CarbonTx Activated Carbon Treatment Dissolution->CarbonTx If colored Filtration Filter through Celite® CarbonTx->Filtration Concentration1 Concentrate Filtration->Concentration1 Chromatography Column Chromatography (Silica Gel) Concentration1->Chromatography PurityCheck1 Check Purity (TLC/NMR) Chromatography->PurityCheck1 Sublimation Sublimation Chromatography->Sublimation Alternative to Recrystallization PureProduct Pure Product PurityCheck1->PureProduct Purity > 98% Recrystallization Recrystallization PurityCheck1->Recrystallization Purity < 98% PurityCheck2 Check Purity (NMR/MP) Recrystallization->PurityCheck2 PurityCheck2->Chromatography Further purification needed PurityCheck2->PureProduct Purity > 98% Sublimation->PurityCheck2 TroubleshootingLogic Start Impure Product Q_Color Is the product colored? Start->Q_Color A_Carbon Use Activated Carbon Q_Color->A_Carbon Yes Q_TLC Multiple spots on TLC? Q_Color->Q_TLC No A_Carbon->Q_TLC A_Column Perform Column Chromatography Q_TLC->A_Column Yes End Pure Product Q_TLC->End No, single spot Q_Separation Poor separation? A_Column->Q_Separation A_Solvent Optimize Mobile Phase Q_Separation->A_Solvent Yes Q_Decomp Decomposition observed? Q_Separation->Q_Decomp No A_Solvent->A_Column A_Stationary Change Stationary Phase A_Solvent->A_Stationary If still poor A_Recrystallize Try Recrystallization A_Solvent->A_Recrystallize Alternative A_Stationary->A_Column A_Recrystallize->End A_Temp Lower Temperature Q_Decomp->A_Temp Yes Q_Decomp->End No A_Inert Use Inert Atmosphere A_Temp->A_Inert A_Inert->End

References

Preventing polymerization during 2,5-Diethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Diethynylpyridine Synthesis

A Guide for Researchers on Preventing Unwanted Polymerization

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of highly reactive molecules. This compound is a valuable building block in materials science and drug discovery, but its synthesis is often plagued by the formation of insoluble, polymeric byproducts. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent these issues, ensuring a successful and reproducible synthesis.

The core of the problem lies in the high reactivity of the terminal alkyne functionalities, especially when attached to an electron-deficient pyridine ring. The final product is susceptible to oxidative coupling, acid/base-catalyzed polymerization, and degradation initiated by light or trace metals. This guide will walk you through the critical control points in the two main stages of the synthesis: the Sonogashira coupling to create the protected precursor and the final deprotection step to yield this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiment. The key is not just to follow steps, but to understand the underlying chemistry to preemptively avoid these pitfalls.

Q1: My Sonogashira coupling reaction to form the silyl-protected precursor is turning black and forming an insoluble sludge. What is happening and how can I fix it?

This is a classic sign of undesired side reactions, primarily the homocoupling of the terminal alkyne (Glaser coupling) and/or decomposition of the palladium catalyst.

Root Cause Analysis:

  • Oxygen-Induced Homocoupling: The copper(I) co-catalyst, essential for activating the alkyne, is readily oxidized to copper(II) by dissolved oxygen in your solvents. Copper(II) then catalyzes the oxidative dimerization of your alkyne starting material, leading to polymeric byproducts.[1] This is the most common cause of failure.

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at elevated temperatures or if the ligand concentration is insufficient. This not only halts your desired reaction but can also catalyze decomposition pathways.

  • High Temperatures: While heat can increase reaction rates, it disproportionately accelerates the rates of these decomposition and side reactions.

Preventative & Corrective Actions:

  • Rigorous Deoxygenation is Non-Negotiable:

    • Technique: Use a minimum of three freeze-pump-thaw cycles for all solvents and reaction mixtures. For larger scales or solvents with high boiling points, sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes is a viable alternative.

    • Why it Works: This process removes dissolved oxygen, the primary culprit in Glaser homocoupling.[1] The reaction must be maintained under a positive pressure of an inert gas throughout.

  • Maintain a Mild Reaction Temperature:

    • Protocol: The Sonogashira coupling is typically efficient at room temperature.[1][2] There is rarely a need to heat the reaction, which would only encourage catalyst decomposition and side reactions.

  • Consider Copper-Free Conditions:

    • Rationale: To completely eliminate the risk of copper-catalyzed homocoupling, you can opt for a copper-free Sonogashira protocol.[1] While sometimes slower, these methods are highly effective at preventing alkyne dimerization.

    • Implementation: This usually involves a slightly higher palladium catalyst loading and the use of specific ligands and bases.

Q2: The deprotection of my silyl-protected intermediate worked (confirmed by TLC/LCMS), but upon workup and purification, I ended up with a black, intractable tar. How can I isolate the pure this compound?

The successful removal of the protecting groups exposes the highly reactive terminal alkynes. The product is now extremely sensitive to its environment. Polymerization at this stage is rapid and often irreversible if not handled correctly.

Root Cause Analysis:

  • Product Instability: this compound is inherently prone to polymerization. The two terminal alkynes can readily react with each other, especially in the presence of initiators.

  • Atmospheric Oxygen: As with the starting materials, oxygen can initiate oxidative polymerization of the final product.

  • Light & Heat: UV light and heat provide the activation energy for radical-based polymerization.

  • Acidic/Basic Residues: Trace amounts of acid or base from the deprotection step or on silica gel can catalyze polymerization.

Preventative & Corrective Actions:

  • Choose Mild Deprotection Conditions:

    • Recommended Reagents: For trimethylsilyl (TMS) groups, a solution of potassium carbonate in methanol at 0°C to room temperature is very effective and mild. For the more robust triisopropylsilyl (TIPS) groups, tetrabutylammonium fluoride (TBAF) in THF at 0°C is the standard choice.[3] Avoid harsh acidic conditions (e.g., HCl, TFA) as they are known to cause rapid decomposition.[4][5]

    • Why it Works: Mild conditions minimize side reactions and degradation of the sensitive product.

  • Incorporate a Polymerization Inhibitor:

    • Protocol: Before beginning your aqueous workup, add a small amount (e.g., 100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to your reaction mixture.[6]

    • Why it Works: These inhibitors act as radical scavengers, quenching the chain reactions that lead to polymerization.

  • Maintain a Strict Inert and Dark Environment:

    • Execution: Perform the entire workup and purification under an inert atmosphere (argon or nitrogen). Wrap all glassware, including separatory funnels and chromatography columns, in aluminum foil to protect the product from light.

  • Control the Temperature:

    • Procedure: Keep all solutions cold. Perform extractions using chilled solvents and run your column chromatography in a cold room or with a jacketed column if possible.

  • Purify and Handle with Care:

    • Chromatography: If column chromatography is necessary, use silica gel that has been pre-treated with a non-polar eluent containing 1-2% triethylamine to neutralize acidic sites. Add a small amount of BHT to your eluent system.

    • Isolation: After purification, remove the solvent under reduced pressure at the lowest possible temperature. Do not heat the flask. The final product should be a white to light yellow solid.

Frequently Asked Questions (FAQs)

  • Q: What is the best protecting group for the alkyne?

    • A: The choice depends on the desired stability and subsequent reaction conditions.

      • Trimethylsilyl (TMS): Very common, provides adequate protection, and is easily removed under mild basic or fluoride conditions (e.g., K₂CO₃/MeOH).

      • Triisopropylsilyl (TIPS): Offers significantly more steric bulk and is more stable to mildly acidic or basic conditions. It requires stronger fluoride sources for removal, like TBAF.[4] For a robust synthesis, TIPS is often preferred.

  • Q: What is a reliable catalyst system for the Sonogashira coupling step?

    • A: A standard and effective system is PdCl₂(PPh₃)₂ as the palladium source and copper(I) iodide (CuI) as the co-catalyst, with triethylamine (Et₃N) serving as both the base and a solvent.[2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also an excellent choice.[2]

  • Q: How should I store the final this compound product?

    • A: The product must be stored with precautions to prevent degradation.[6]

      • Atmosphere: Under an inert atmosphere (argon is preferred).

      • Temperature: At or below -20°C.

      • Light: In the dark (use an amber vial or wrap in foil).

      • Inhibitor: Consider adding a trace amount of BHT to the solid before storage.

Visualized Workflows and Reactions

Overall Synthetic Scheme

The synthesis of this compound is a two-step process involving protection and deprotection.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2,5-Dibromopyridine C 2,5-Bis((triisopropylsilyl)ethynyl)pyridine A->C PdCl₂(PPh₃)₂ / CuI Et₃N, THF, RT B 2 eq. TIPS-Acetylene B->C D 2,5-Bis((triisopropylsilyl)ethynyl)pyridine E This compound D->E TBAF, THF 0°C to RT Inert Atmosphere

Caption: General synthesis of this compound.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose polymerization issues at either stage of the synthesis.

G cluster_coupling Sonogashira Coupling Stage cluster_deprotection Deprotection/Workup Stage Start Polymerization Observed Q_Stage At which stage? Start->Q_Stage Coupling_Check Check Deoxygenation Q_Stage->Coupling_Check Coupling Deprotection_Check_1 Inhibitor Used? Q_Stage->Deprotection_Check_1 Deprotection Coupling_Sol_1 Implement Freeze-Pump-Thaw or Inert Gas Sparging Coupling_Check->Coupling_Sol_1 No/Insufficient Coupling_Sol_2 Consider Copper-Free Conditions Coupling_Check->Coupling_Sol_2 Yes Deprotection_Sol_1 Add BHT or Hydroquinone During Workup Deprotection_Check_1->Deprotection_Sol_1 No Deprotection_Check_2 Inert Atmosphere? Deprotection_Check_1->Deprotection_Check_2 Yes Deprotection_Sol_2 Work Under Ar/N₂ Protect from Light Deprotection_Check_2->Deprotection_Sol_2 No Deprotection_Check_3 Conditions Too Harsh? Deprotection_Check_2->Deprotection_Check_3 Yes Deprotection_Sol_3 Use Mild Reagents (e.g., K₂CO₃/MeOH or TBAF) Keep Cold Deprotection_Check_3->Deprotection_Sol_3 Yes

Caption: Troubleshooting polymerization in synthesis.

Experimental Protocols

Part A: Synthesis of 2,5-Bis((triisopropylsilyl)ethynyl)pyridine

This protocol is an example and should be adapted and scaled according to your specific needs.

Materials:

  • 2,5-Dibromopyridine

  • Triisopropylsilylacetylene (TIPS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2,5-dibromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous Et₃N (3:1 v/v) via cannula.

  • Degas the resulting suspension by sparging with argon for 30 minutes.

  • Add TIPS-acetylene (2.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature under argon for 16 hours, monitoring by TLC or LCMS.

  • Upon completion, concentrate the mixture under reduced pressure. Purify by flash column chromatography on silica gel to yield the product.

Part B: Deprotection to this compound

Materials:

  • 2,5-Bis((triisopropylsilyl)ethynyl)pyridine

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Butylated hydroxytoluene (BHT)

  • Diethyl ether, chilled

  • Brine, chilled and deoxygenated

Procedure:

  • Dissolve the silyl-protected starting material (1.0 eq) in anhydrous THF in a flame-dried, foil-wrapped flask under argon.

  • Cool the solution to 0°C in an ice bath.

  • Add the 1M TBAF solution in THF (2.5 eq) dropwise over 15 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0°C. Add a crystal of BHT.

  • Quench the reaction by adding deoxygenated water.

  • Extract the product with chilled diethyl ether (3x). The entire extraction process should be done under a blanket of argon if possible.

  • Wash the combined organic layers with deoxygenated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • The crude product can be purified quickly by flash chromatography on silica gel pre-treated with triethylamine, using a hexanes/ethyl acetate eluent containing BHT.

  • Isolate the final product and immediately store under inert gas at -20°C in the dark.

References

Technical Support Center: Enhancing the Solubility of 2,5-Diethynylpyridine-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with 2,5-diethynylpyridine-based polymers. These materials are of significant interest for a range of applications, from organic electronics to drug delivery, but their rigid-rod nature often leads to poor solubility, hindering their processing and characterization. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: From Insoluble Aggregates to Clear Solutions

Researchers often face difficulties in dissolving this compound-based polymers, which can manifest as the formation of insoluble precipitates, gels, or highly aggregated solutions. This section provides a systematic approach to troubleshooting these common problems.

Problem 1: The polymer does not dissolve in common organic solvents.

Possible Cause: The inherent rigidity of the polymer backbone and strong intermolecular π-π stacking interactions can make dissolution in common solvents challenging.

Solutions:

  • Solvent Selection: A logical first step is to explore a range of solvents with varying polarities and hydrogen bonding capabilities. For rigid-rod polymers, particularly those containing pyridine moieties, solvents with a higher boiling point and the ability to disrupt intermolecular forces are often more effective.

    • Recommended Solvents to Try:

      • m-cresol

      • N,N-Dimethylformamide (DMF)

      • N,N-Dimethylacetamide (DMAc)

      • N-Methyl-2-pyrrolidone (NMP)

      • Tetrahydrofuran (THF)[1]

  • Heating: Gently heating the polymer-solvent mixture can increase the kinetic energy of the system, aiding in the disruption of intermolecular forces and promoting dissolution.

    • Protocol: Start by heating the mixture to 40-60 °C with continuous stirring. If the polymer remains insoluble, the temperature can be gradually increased, but be mindful of potential polymer degradation at excessively high temperatures.

  • Sonication: The use of an ultrasonic bath can provide mechanical agitation to break up polymer aggregates and facilitate solvent penetration.

    • Protocol: Place the sealed vial containing the polymer and solvent in an ultrasonic bath for 15-30 minute intervals. Check for dissolution after each interval.

Problem 2: The polymer appears to dissolve initially but then precipitates out of solution.

Possible Cause: This is often a sign of aggregation, where polymer chains come together to form larger, insoluble clusters. This can be influenced by factors such as concentration, temperature, and the specific solvent used.

Solutions:

  • Lowering the Concentration: High polymer concentrations increase the likelihood of intermolecular interactions and aggregation.[2] Try preparing a more dilute solution.

  • Solvent Mixtures: In some cases, a mixture of solvents can provide a better solubility profile than a single solvent. For example, a small amount of a good solvent mixed with a larger volume of a poorer solvent can sometimes prevent aggregation.

  • Additives: The addition of small molecules that can interfere with π-π stacking can be effective. For instance, in some systems, the addition of a small percentage of a bulky molecule can help to keep the polymer chains separated.

Problem 3: The polymer solution is hazy or shows signs of aggregation upon analysis (e.g., by Dynamic Light Scattering).

Possible Cause: Even if a bulk precipitate is not visible, the polymer may exist as aggregates in solution. This can significantly affect the accuracy of characterization techniques and the performance of the material in applications.

Solutions:

  • Filtration: Filtering the solution through a syringe filter (e.g., 0.45 µm or 0.22 µm) can remove larger aggregates. However, this may also remove a significant portion of the polymer if aggregation is extensive.

  • Characterization of Aggregation: Dynamic Light Scattering (DLS) is a powerful technique to assess the size distribution of particles in a solution and can confirm the presence of aggregates.

  • Temperature Control: Some polymers exhibit temperature-dependent aggregation.[3] Investigating the effect of temperature on the solution properties can provide insights into the aggregation behavior.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions regarding the solubility of this compound-based polymers.

Q1: Why are this compound-based polymers often insoluble?

A1: The insolubility of these polymers primarily stems from their chemical structure. The this compound unit promotes a linear, rigid-rod conformation. This rigidity, combined with the planar aromatic nature of the pyridine rings, leads to strong intermolecular π-π stacking interactions. These forces cause the polymer chains to pack tightly together, making it difficult for solvent molecules to penetrate and solvate the individual chains.

Q2: How can I chemically modify the polymer to improve its solubility?

A2: A common and effective strategy to enhance the solubility of rigid-rod polymers is to introduce flexible or bulky side chains to the polymer backbone. These side chains disrupt the close packing of the polymer chains, sterically hindering π-π stacking and increasing the free volume, which allows for better solvent penetration.

  • Diagram of Solubilization Strategy:

Caption: Introduction of side chains to the polymer backbone disrupts packing and improves solubility.

Q3: What analytical techniques are most useful for assessing the solubility and aggregation of these polymers?

A3: A combination of techniques is often necessary for a comprehensive understanding.

Technique Information Provided
Visual Inspection The most basic assessment of solubility.
UV-Vis Spectroscopy Changes in the absorption spectrum can indicate aggregation.
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution, allowing for the detection and quantification of aggregates.
Size Exclusion Chromatography (SEC/GPC) Can be used to determine the molecular weight distribution of the soluble fraction of the polymer. Poor solubility or aggregation can lead to issues with this technique.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide information about the chemical structure of the soluble polymer and, in some cases, can be used to study polymer-solvent interactions.

Q4: Are there any safety precautions I should take when working with solvents like m-cresol or NMP?

A4: Yes, it is crucial to handle these solvents with appropriate safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of its hazards and handling requirements.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a this compound-Based Polymer
  • Weigh a small amount of the polymer (e.g., 1-5 mg) into a clean, dry vial.

  • Add the desired solvent (e.g., m-cresol, NMP) to achieve the target concentration (start with a low concentration, e.g., 0.1-0.5 mg/mL).

  • Stir the mixture at room temperature for 1-2 hours.

  • If the polymer is not fully dissolved, gradually heat the mixture on a hot plate with stirring. Start at 40 °C and increase the temperature in 10 °C increments, allowing the mixture to stir for at least 30 minutes at each temperature.

  • If heating is not effective, try sonicating the sample in a sealed vial for 15-30 minute intervals.

  • Once the polymer is dissolved, allow the solution to cool to room temperature before use. Observe the solution for any signs of precipitation upon cooling.

  • Workflow for Polymer Dissolution:

G start Start with Polymer and Solvent stir Stir at Room Temperature start->stir check1 Is it Dissolved? stir->check1 heat Gently Heat with Stirring check1->heat No end_s Soluble Polymer Solution check1->end_s Yes check2 Is it Dissolved? heat->check2 sonicate Sonicate check2->sonicate No check2->end_s Yes check3 Is it Dissolved? sonicate->check3 check3->end_s Yes end_f Insoluble - Try Another Solvent/Method check3->end_f No

Caption: A systematic workflow for dissolving challenging polymers.

References

Technical Support Center: Controlling the Porosity of MOFs with 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for controlling the porosity of Metal-Organic Frameworks (MOFs) utilizing the versatile linker, 2,5-Diethynylpyridine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering innovation in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with this compound for MOF synthesis.

Q1: What are the key advantages of using this compound as a linker in MOFs?

A1: this compound offers several distinct advantages. Its linear, rigid structure, a result of the diethynyl groups, is conducive to forming porous, crystalline frameworks. The central pyridine ring provides a specific coordination site through its nitrogen atom, which can influence the final topology of the MOF and introduce basicity to the framework.[1][2] Furthermore, the alkyne functionalities serve as reactive handles for post-synthetic modification (PSM), allowing for the introduction of new functional groups to tailor the MOF's properties after its initial synthesis.

Q2: I'm observing poor crystallinity in my MOF product. What are the likely causes?

A2: Poor crystallinity is a frequent challenge in MOF synthesis. Several factors related to the use of this compound could be at play:

  • Reaction Kinetics: Rapid precipitation can lead to amorphous material instead of well-defined crystals. Modulating the reaction temperature or using a modulator can help control the nucleation and growth process.[3]

  • Solvent System: The choice of solvent is critical.[4] The solubility of both the this compound linker and the metal salt must be carefully considered to ensure a homogenous reaction mixture. A solvent that poorly solubilizes one component can lead to an inhomogeneous reaction and poor crystallinity.

  • Linker Purity: Impurities in the this compound linker can disrupt the crystal growth process. Ensure the linker is of high purity before use.

Q3: My synthesized MOF exhibits a low surface area. How can I improve this?

A3: A low surface area, often measured by BET analysis, indicates that the pores of your MOF are either not forming correctly or are blocked.[5] Consider the following:

  • Activation Procedure: The removal of solvent molecules from the pores after synthesis, known as activation, is a critical step.[6] An incomplete activation will leave residual solvent, blocking the pores and resulting in a low surface area. Experiment with different activation methods, such as gentle heating under vacuum or solvent exchange with a more volatile solvent prior to heating.[7][8]

  • Framework Collapse: The MOF structure might be collapsing upon removal of the guest solvent molecules. This is particularly common with more flexible frameworks. A gentle, stepwise solvent exchange process with solvents of decreasing polarity can help preserve the framework's integrity.[9]

  • Interpenetration: The rigidity of the this compound linker can sometimes lead to the formation of interpenetrated frameworks, where multiple identical frameworks grow through each other, reducing the accessible pore volume. Modifying the synthesis conditions (e.g., temperature, concentration, or using a different solvent) can sometimes favor the formation of a non-interpenetrated phase.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Complete Dissolution or Degradation of the MOF during Solvent Exchange

Symptoms: The crystalline MOF powder disappears or turns into an amorphous solid upon washing or exchanging the synthesis solvent (e.g., DMF) with another solvent like ethanol or methanol.

Potential Causes & Solutions:

  • Cause: The exchange solvent may be a stronger coordinating agent than the original synthesis solvent, leading to the displacement of the this compound linker from the metal nodes.[9]

    • Solution: Select an exchange solvent with lower coordinating ability. A stepwise solvent exchange with an intermediate, less coordinating solvent that is miscible with both the initial and final solvents can be effective.

  • Cause: The presence of trace amounts of water in the organic solvent can lead to the hydrolysis of the metal-ligand bonds, causing the MOF structure to degrade.[9] This is a known issue for some MOFs, for instance, certain zinc-based MOFs are known to be sensitive to water.[10]

    • Solution: Use anhydrous solvents for all washing and exchange steps. Ensure your glassware is thoroughly dried before use.

  • Cause: Rapid removal of the solvent can create strong capillary forces that cause the framework to collapse, especially for MOFs with large pores or delicate structures.[9]

    • Solution: Instead of rapid filtration, allow the MOF to soak in the new solvent, and periodically decant and replace the solvent. This gradual exchange minimizes stress on the framework.

Issue 2: Inconsistent Porosity Measurements Between Batches

Symptoms: You are synthesizing what should be the same MOF, but BET surface area and pore volume measurements vary significantly from one batch to another.

Potential Causes & Solutions:

  • Cause: Minor variations in synthesis conditions can have a significant impact on the final product. These can include slight differences in temperature, reaction time, or the rate of heating and cooling.

    • Solution: Maintain strict control over all synthesis parameters. Use a programmable oven or oil bath for precise temperature control. Ensure consistent reaction and cooling times for all batches.

  • Cause: The concentration of reactants, including the metal salt and the this compound linker, can influence the nucleation and growth of the MOF crystals, leading to variations in particle size and defect density.

    • Solution: Prepare stock solutions of your reactants to ensure consistent concentrations across different batches.

  • Cause: The activation process, if not performed consistently, can lead to variations in the degree of pore clearing.[11]

    • Solution: Standardize your activation protocol. This includes the temperature, duration of heating, and the vacuum level applied. Thermogravimetric analysis (TGA) can be used to confirm the complete removal of guest solvents.

Issue 3: Difficulty in Achieving Targeted Pore Size with this compound

Symptoms: The experimental pore size, determined by gas adsorption analysis, does not match the predicted pore size based on the crystal structure.[5]

Potential Causes & Solutions:

  • Cause: The conformation of the this compound linker within the framework can be influenced by the synthesis conditions, leading to different framework topologies and, consequently, different pore sizes and shapes.[12][13][14]

    • Solution: Systematically vary the synthesis parameters such as solvent, temperature, and the metal-to-linker ratio. The use of modulators, which are molecules that compete with the linker for coordination to the metal center, can also influence the final topology.[3]

  • Cause: The presence of defects, such as missing linkers or metal clusters, can alter the porosity of the MOF.[15] While sometimes desirable, uncontrolled defect formation can lead to unpredictable pore sizes.

    • Solution: The concentration of defects can often be controlled by adjusting the amount of modulator used during synthesis.[3][15] Post-synthetic analysis techniques can help to quantify the defect concentration.

  • Cause: As mentioned earlier, framework interpenetration can significantly reduce the effective pore size.

    • Solution: Employ strategies to discourage interpenetration, such as using bulkier co-ligands or adjusting the synthesis conditions to favor a less dense, non-interpenetrated phase.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Hypothetical MOF with this compound

This protocol provides a general guideline. The specific metal salt, solvent, and reaction conditions should be optimized for your target MOF.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve the metal salt in 5 mL of DMF.

  • In a separate vial, dissolve this compound in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Perform a solvent exchange by soaking the crystals in ethanol (3 x 10 mL) for 8 hours each time.

  • Further exchange the solvent with a more volatile solvent like chloroform (3 x 10 mL) for 8 hours each time.

  • Activate the MOF by heating the sample under a dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules.

Protocol 2: Characterization of MOF Porosity by Nitrogen Adsorption

This protocol outlines the steps for determining the surface area and pore size distribution of your synthesized MOF.

Instrumentation:

  • Gas adsorption analyzer

Procedure:

  • Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

  • Degas the sample on the gas adsorption analyzer under vacuum at the activation temperature (e.g., 120 °C) for at least 4 hours to ensure the removal of any adsorbed atmospheric gases.

  • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Use the Brunauer-Emmett-Teller (BET) method to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[5]

  • Utilize methods such as Non-Local Density Functional Theory (NLDFT) or the Barrett-Joyner-Halenda (BJH) method to determine the pore size distribution from the adsorption isotherm.[5]

Data Presentation

Table 1: Representative Porosity Data for a Hypothetical MOF Synthesized with this compound

ParameterValueUnit
BET Surface Area1200 - 1800m²/g
Langmuir Surface Area1500 - 2200m²/g
Total Pore Volume0.6 - 0.9cm³/g
Micropore Volume0.4 - 0.6cm³/g
Dominant Pore Diameter1.2nm

Note: These are hypothetical values and will vary depending on the specific MOF structure and synthesis conditions.

Visualizations

Experimental Workflow

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Solvent Exchange cluster_activation Activation cluster_characterization Characterization A Reactant Dissolution (Metal Salt & Linker in DMF) B Solvothermal Reaction (e.g., 100°C, 24h) A->B Heat C Cooling & Crystal Formation B->C Cool D Washing with DMF C->D E Solvent Exchange (e.g., Ethanol, Chloroform) D->E F Heating under Vacuum (e.g., 120°C, 12h) E->F G Porosity Analysis (N2 Adsorption) F->G H Structural Analysis (PXRD) F->H

Caption: Workflow for the synthesis and characterization of a MOF using this compound.

Troubleshooting Logic

Troubleshooting_Porosity Start Low Porosity Observed Q1 Check Activation Protocol Start->Q1 A1 Incomplete Solvent Removal? Q1->A1 Yes Q2 Assess Framework Stability Q1->Q2 No S1 Optimize Activation: - Increase Time/Temp - Use TGA for verification A1->S1 A2 Framework Collapse? Q2->A2 Yes Q3 Review Synthesis Conditions Q2->Q3 No S2 Gentler Solvent Exchange: - Stepwise exchange - Use less coordinating solvents A2->S2 A3 Interpenetration or Undesired Topology? Q3->A3 Yes S3 Modify Synthesis: - Adjust Temp/Concentration - Use Modulators A3->S3

Caption: Decision tree for troubleshooting low porosity in MOFs.

References

Technical Support Center: Catalyst Deactivation in 2,5-Diethynylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2,5-diethynylpyridine. This guide is structured to provide researchers, chemists, and drug development professionals with targeted troubleshooting advice and in-depth answers to common questions. The unique electronic properties and bifunctional nature of this compound present specific challenges, primarily related to catalyst stability and reaction selectivity. This document offers field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Diagnosing & Solving Common Issues

This section addresses the most frequent problems encountered during the cross-coupling of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction has stalled or shows very low conversion. What is the primary suspect?

A: The most common culprit for a stalled Sonogashira or other cross-coupling reaction is the deactivation of the palladium catalyst. This often manifests as a visible change in the reaction mixture.

  • Primary Observation: The appearance of a black precipitate, known as "palladium black," is a definitive sign of catalyst decomposition.[1] This indicates that the soluble, active Pd(0) species has aggregated into an insoluble, inactive metallic form.

  • Potential Causes & Solutions:

    • Presence of Oxygen: Trace oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands, diminishing their ability to stabilize the catalyst.[2] Furthermore, oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling), consuming your starting material.[1][3]

      • Solution: Ensure all solvents and liquid reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1][2] Assemble your reaction glassware under a positive pressure of inert gas.

    • Inappropriate Solvent Choice: Solvents can significantly impact catalyst stability.[4] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1] Polar aprotic solvents like DMF can sometimes slow reactions by competing with ligands for coordination to the palladium center.[4]

      • Solution: Toluene and dioxane are often robust choices for Sonogashira couplings.[5][6] If solubility is an issue, a mixture of solvents, such as Toluene/Et3N, can be effective.[6]

    • Impure Reagents: Impurities in starting materials or solvents can act as catalyst poisons.

      • Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify starting materials by recrystallization, distillation, or column chromatography. Ensure your amine base is fresh or distilled, as amines can oxidize over time.[2]

Q2: I'm observing significant formation of a symmetrical diyne byproduct. What is happening and how can I prevent it?

A: You are observing Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that involves the dimerization of your terminal alkyne.[7][8] This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][3]

  • Primary Cause: The copper acetylide intermediate, crucial for the main catalytic cycle, can undergo oxidative dimerization if oxygen is present.[3]

  • Solutions:

    • Strict Anaerobic Conditions: As with preventing palladium black formation, the most critical step is the rigorous exclusion of oxygen from your reaction.[1][2]

    • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][9] These reactions often require more active palladium catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), and may need higher temperatures.[10][11][12]

    • Control Reagent Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.[2]

Q3: The reaction works for the first coupling, but I'm struggling to achieve di-substitution on the pyridine ring. Why?

A: Achieving efficient di-substitution on this compound can be challenging due to changes in the electronic properties of the intermediate mono-substituted product, which can affect the reactivity of the second alkyne.

  • Potential Causes & Solutions:

    • Insufficiently Active Catalyst System: The catalyst system may not be robust enough to perform the second, more demanding coupling.

      • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[10] Switch to a more active, modern catalyst system. Pre-catalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines are highly effective for challenging couplings.[9][10][11]

    • Reaction Conditions Too Mild: The conditions suitable for the first coupling may not be sufficient for the second.

      • Solution: Increase the reaction temperature.[6][10] Aryl halides generally follow the reactivity trend I > OTf > Br >> Cl, with chlorides often requiring higher temperatures.[1] Ensure you are using a sufficient excess (e.g., 2.2-2.5 equivalents) of your coupling partner.

    • Base Strength: The base may not be strong enough to efficiently deprotonate the second alkyne or facilitate the turnover-limiting step of the second catalytic cycle.

      • Solution: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, consider switching to a stronger inorganic base like Cs₂CO₃ or K₃PO₄ for the second coupling, especially if using a copper-free protocol.[9][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this compound couplings?

A: There is no single "best" system, as the optimal choice depends on the coupling partner and reaction conditions. However, here is a general guide:

Catalyst SystemComponentsTypical Use CaseAdvantagesDisadvantages
Classic Sonogashira PdCl₂(PPh₃)₂, CuI, PPh₃Standard coupling with aryl iodides/bromides.Readily available, well-understood.Prone to Glaser coupling; may be inefficient for di-substitution or less reactive halides.[3]
Bulky Phosphine System Pd₂(dba)₃ or Pd(OAc)₂, P(t-Bu)₃ or XPhosCopper-free couplings; use with aryl chlorides.High activity, suppresses homocoupling.[10][11]Ligands can be air-sensitive and more expensive.
Pre-catalyst System XPhos Pd G3, SPhos Pd G3Difficult couplings, low catalyst loadings.High stability, rapid generation of active Pd(0).[10]Higher initial cost.

Q2: How does the choice of base and solvent affect catalyst stability and reaction outcome?

A: The base and solvent create the environment for the catalyst and are critical for success.[5][14]

  • Base: The primary role of the base (typically an amine like TEA or DIPEA in classic Sonogashira) is to deprotonate the terminal alkyne and neutralize the HX byproduct.[13] The choice of base can significantly influence reaction efficiency.[13] For copper-free systems, inorganic bases are often used.[9] The base must be dry and used in excess.

  • Solvent: The solvent must fully dissolve the reactants at the reaction temperature. Its polarity and coordinating ability can influence catalyst activity and stability.[4] Aprotic solvents are standard. Toluene, dioxane, and DMF are common, but their effects can be substrate-dependent.[4][5] For instance, DMF's high coordinating ability can sometimes inhibit the reaction by competing with other ligands.[4]

Q3: What is the role of the phosphine ligand, and how does it deactivate?

A: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky ligands generally promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher catalyst activity.[11][15] Ligands can deactivate through oxidation (phosphine to phosphine oxide) by trace oxygen, which compromises their ability to coordinate to and stabilize the palladium catalyst.[2]

Section 3: Visualizing Deactivation & Troubleshooting

Understanding the pathways of catalyst failure is key to preventing them. The following diagrams illustrate the ideal catalytic cycle and the common deactivation routes.

The Sonogashira Catalytic Cycle (Ideal Pathway)

The reaction involves two interconnected catalytic cycles for palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add [R¹-Pd(II)(X)L₂] Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans [R¹-Pd(II)(C≡CR²)L₂] Pd_add->Pd_trans Transmetalation (from Cu Cycle) Pd_elim Product Release Pd_trans->Pd_elim Reductive Elimination Pd_elim->Pd0 R¹-C≡CR² CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne Exchange (H-C≡CR² + Base) Cu_acetylide->Pd_add To Transmetalation Cu_acetylacetylide Cu_acetylacetylide

Caption: The interconnected Palladium and Copper cycles in a classic Sonogashira coupling.

Common Catalyst Deactivation Pathways

Several off-cycle pathways can lead to catalyst deactivation and unwanted side products.

Deactivation cluster_deactivation Deactivation Pathways cluster_side_reaction Side Reaction Active_Pd0 Active Pd(0)L₂ Catalyst Pd_Black Palladium Black (Inactive Aggregates) Active_Pd0->Pd_Black High Temp. Low Ligand Conc. Oxidized_Pd Inactive Pd(II) Species Active_Pd0->Oxidized_Pd Oxygen (O₂) Inactive_Complex Inhibited Complex (e.g., Pyridine Coordination) Active_Pd0->Inactive_Complex Substrate Inhibition Oxidized_Ligand Oxidized Ligand (O=PR₃) Oxidized_Ligand->Active_Pd0 Fails to Stabilize Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Ligand Phosphine Ligand (PR₃) Ligand->Oxidized_Ligand Oxygen (O₂) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Glaser Cu(I) Catalyst Oxygen (O₂)

Caption: Key pathways leading to catalyst deactivation and byproduct formation.

Section 4: Key Experimental Protocol

Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is designed to minimize common side reactions and is suitable for achieving di-substitution.

Materials:

  • This compound

  • Aryl Bromide (2.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3 equivalents)

  • Anhydrous, degassed Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl bromide and this compound to the flask, followed by the degassed toluene.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to one more brief cycle of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Managing Impurities in 2,5-Diethynylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2,5-Diethynylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The purity of this compound is paramount, as impurities can drastically alter the properties of resulting polymers, ligands, and pharmaceutical intermediates. This document provides in-depth troubleshooting guides and FAQs to navigate the common challenges associated with its synthesis, focusing on impurity identification and mitigation.

The Synthetic Landscape: Sonogashira Coupling as the Primary Route

The most prevalent and reliable method for synthesizing this compound is a two-step process centered around the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction couples a dihalogenated pyridine with a terminal alkyne.[3] To prevent side reactions, the alkyne is typically used in a protected form, such as trimethylsilylacetylene (TMSA), which is later deprotected to yield the final product.

G cluster_0 Step 1: Sonogashira Cross-Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification SM 2,5-Dihalopyridine (X = Br, I) Intermediate 2,5-Bis(trimethylsilylethynyl)pyridine SM->Intermediate Reaction TMSA Trimethylsilylacetylene (TMSA) TMSA->Intermediate Coupling Partner Catalyst Pd(PPh3)4 / CuI Base (e.g., TEA, DIPEA) Catalyst->Intermediate Catalysis Intermediate_2 2,5-Bis(trimethylsilylethynyl)pyridine Deprotect_Agent Base (K2CO3, TBAF) Methanol/THF Final_Product This compound Deprotect_Agent->Final_Product Reagent Crude_Product Crude Product Intermediate_2->Final_Product Reaction Pure_Product Pure this compound Crude_Product->Pure_Product Process Purification Column Chromatography (Silica Gel) Purification->Pure_Product G Start Low/No Yield in Sonogashira Inert Is the system strictly inert? Start->Inert Temp Is the temperature optimal for Ar-Br? Inert->Temp Yes Failure Problem Persists Inert->Failure No -> Degas solvents, use Schlenk line Reagents Are reagents (Pd, CuI, Solvents) fresh and dry? Temp->Reagents Yes Temp->Failure No -> Increase temp (e.g., 80°C) Success Reaction Proceeds Reagents->Success Yes Reagents->Failure No -> Use fresh catalysts/solvents G cluster_main Desired Sonogashira Cycle (Simplified) cluster_side Side Reaction: Glaser Homocoupling Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 ArylHalide Ar-X ArylHalide->PdII_Aryl CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization Alkyne H-C≡CR Alkyne->Cu_acetylide Oxygen O2 Oxygen->Diyne

References

Technical Support Center: Scale-up Synthesis of 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling the synthesis of 2,5-Diethynylpyridine. We will delve into the common challenges, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to ensure a successful and efficient scale-up process.

Section 1: The Synthetic Challenge of this compound

This compound is a rigid, linear building block crucial for the synthesis of advanced materials, including conductive polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. Its synthesis, typically achieved via a double Sonogashira cross-coupling reaction, presents significant challenges during scale-up.[1] Issues such as incomplete conversion, catalyst deactivation, and problematic side reactions are common hurdles that can drastically impact yield, purity, and process viability.

The most reliable and widely adopted method for this synthesis is the palladium- and copper-co-catalyzed Sonogashira coupling of a 2,5-dihalopyridine with a terminal alkyne.[2] Due to the volatility and reactivity of acetylene gas, a protected alkyne, such as Trimethylsilylacetylene (TMSA), is almost universally employed for better handling and stoichiometry control on a larger scale.

Recommended Synthetic Pathway

The general two-step pathway involves:

  • Sonogashira Coupling: Reaction of a 2,5-dihalopyridine with excess TMSA to form 2,5-Bis(trimethylsilylethynyl)pyridine.

  • Deprotection: Removal of the TMS groups using a mild base, such as potassium carbonate in methanol, to yield the final product.

G A 2,5-Dihalopyridine (X = I, Br) B 2,5-Bis(trimethylsilylethynyl)pyridine A->B TMS-Acetylene, Pd(0)/Cu(I) catalyst, Base (e.g., Et3N) C This compound B->C Mild Base (e.g., K2CO3/MeOH)

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most frequent issues encountered during the Sonogashira coupling step in a practical question-and-answer format.

Q1: The reaction has stalled. I have low conversion of my 2,5-dihalopyridine starting material, or the reaction is not initiating at all.

Root Cause Analysis: This is often related to the health of the catalytic system. The Sonogashira reaction relies on a delicate interplay between a Pd(0) catalyst, a Cu(I) co-catalyst, and a base.[3] Failure at any point in the catalytic cycle will halt the reaction.

  • Inactive Palladium Catalyst: Pd(0) complexes, particularly those with phosphine ligands like Pd(PPh₃)₄, are sensitive to oxygen.[3] Improper storage or handling can lead to oxidation and loss of activity. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[4]

  • Contaminated Copper Co-catalyst: The role of Cu(I) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] If the CuI is old or has been exposed to air and moisture, it may be oxidized to Cu(II), which is ineffective.

  • Insufficient Temperature: While many Sonogashira reactions run at room temperature, aryl bromides, and especially aryl chlorides, require higher temperatures to facilitate the rate-limiting oxidative addition step.[1][2]

  • Inappropriate Solvent or Base: The solvent must be anhydrous and thoroughly deoxygenated. Oxygen not only deactivates the Pd(0) catalyst but also promotes the unwanted homocoupling of the alkyne (see Q3).[6] The amine base must be strong enough to deprotonate the alkyne but also serves to neutralize the HX byproduct generated.[2]

Solutions:

  • Co-catalyst and Reagent Quality: Use fresh, high-purity CuI. The color should be off-white or tan; a significant green or blue tint indicates Cu(II) contamination. Ensure solvents are anhydrous and the amine base (e.g., triethylamine, diisopropylamine) is freshly distilled and deoxygenated.

  • Temperature Optimization: For 2,5-dibromopyridine, a starting temperature of 50-60°C is reasonable. If conversion is slow, gradually increase the temperature, monitoring for catalyst decomposition (see Q4).

  • Rigorous Inert Atmosphere: Deoxygenate the solvent and reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period (30-60 min). Maintain a positive pressure of inert gas throughout the reaction.

G start Low/No Conversion cat_check {Check Catalyst Activity | Is Pd(0) source fresh? Is Cu(I) source pure?} start->cat_check inert_check {Verify Inert Atmosphere | Are solvents deoxygenated? Is system under positive N2/Ar pressure?} cat_check->inert_check If OK temp_check {Assess Reaction Temperature | Is temp sufficient for halide activation (Br > 60°C)?} inert_check->temp_check If OK base_check {Confirm Base/Solvent Quality | Is amine base dry and pure?} temp_check->base_check If OK success Reaction Proceeds base_check->success If OK

Q2: The reaction produces a significant amount of the 2-halo-5-ethynylpyridine mono-substituted byproduct and is difficult to push to full disubstitution.

Root Cause Analysis: This is a common kinetic problem in difunctional substrates. The first substitution is often faster than the second. The introduction of the first electron-donating ethynyl group can deactivate the second position towards further oxidative addition, making the second coupling more sluggish.

Solutions:

  • Stoichiometry of Alkyne: On a large scale, ensure a sufficient excess of the TMS-acetylene is used and maintained. A common starting point is 2.5 to 3.0 equivalents relative to the dihalopyridine.

  • Extended Reaction Time and/or Increased Temperature: The second substitution simply requires more energy and time. Monitor the reaction by GC or TLC; once the mono-substituted product appears to stall, a modest increase in temperature (e.g., by 10-20°C) can often drive the reaction to completion.

  • Catalyst Loading: For difficult second substitutions, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) may be necessary. Sometimes, a second charge of the catalyst after 12-24 hours can restart a stalled reaction.

Q3: My desired product is contaminated with a significant amount of the homocoupled alkyne (1,4-Bis(trimethylsilyl)buta-1,3-diyne).

Root Cause Analysis: This side product arises from the Glaser coupling, an oxidative dimerization of terminal alkynes.[6] It is almost always promoted by two factors:

  • Presence of Oxygen: Oxygen facilitates the oxidation of the Cu(I) acetylide intermediate, leading to dimerization.[2]

  • High Copper Concentration: An excessive amount of the copper co-catalyst can increase the rate of this unwanted side reaction.

Solutions:

  • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned in Q1, ensure your solvent and reaction vessel are rigorously deoxygenated before and during the reaction.[8]

  • Optimize Copper Loading: Use the minimum effective amount of CuI. Typically, the CuI loading should be about half of the palladium catalyst loading (e.g., 1 mol% Pd, 0.5 mol% CuI). In some cases, a "copper-free" Sonogashira protocol may be advantageous, though these often require specialized ligands and may be slower.[9]

  • Controlled Addition: On a large scale, adding the terminal alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

G cluster_0 Desired Cross-Coupling cluster_1 Undesired Homocoupling (Glaser) A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-C≡CR B->C Transmetalation (from Cu-C≡CR) D Ar-C≡CR C->D Reductive Elimination E 2 R-C≡C-Cu F R-C≡C-C≡C-R E->F O₂

Q4: I am observing the formation of palladium black, and the reaction has stopped.

Root Cause Analysis: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This is a common failure mode in cross-coupling reactions at elevated temperatures.

  • High Temperature: Excessive heat can cause the phosphine ligands to dissociate from the palladium center, leading to unstable, ligandless Pd(0) which then aggregates.[4]

  • Poor Ligand Choice: Triphenylphosphine (PPh₃) is standard but may not be robust enough for prolonged heating.

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4]

Solutions:

  • Careful Temperature Control: Do not overheat the reaction. Use the minimum temperature required to achieve a reasonable reaction rate.

  • Use More Robust Ligands: For challenging substrates that require higher temperatures, consider using bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[7][10]

  • Solvent Choice: Toluene or DMF are often more robust solvents than THF for higher-temperature Sonogashira reactions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which starting material is best for scale-up: 2,5-diiodopyridine, 2,5-dibromopyridine, or 2,5-dichloropyridine?

The choice depends on a balance of reactivity and cost. The reactivity order for the oxidative addition step is I > Br > Cl.[2]

Feature2,5-Diiodopyridine2,5-Dibromopyridine2,5-Dichloropyridine
Reactivity HighestModerateLowest
Typical Temp. Room Temp to 50°C50°C to 80°C>100°C, requires special ligands
Cost HighestModerateLowest
Scale-up Choice Good for mild conditions, but expensive.Often the best compromise between reactivity and cost.Economical, but requires harsh conditions and significant process optimization.[11]

For most applications, 2,5-dibromopyridine offers the most practical balance for scale-up.

FAQ 2: What are the key safety considerations for this process?

  • Pyridine Derivatives: Pyridine and its derivatives are toxic, irritants, and often have strong, unpleasant odors. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Reagents:

    • Palladium Catalysts: Can be toxic and are expensive. Avoid inhalation of dust.

    • Copper Iodide: Irritant. Handle with care.[13]

    • Amine Bases: Triethylamine and diisopropylamine are flammable, corrosive, and have strong odors.[14]

    • Solvents: Toluene and DMF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical.[15]

  • Process Hazards:

    • Exotherms: While the Sonogashira reaction is not typically violently exothermic, monitor the temperature during reagent addition on a large scale.

    • Inert Atmosphere: Working under an inert atmosphere is crucial for reaction success and prevents the formation of potentially hazardous peroxides in some solvents.

FAQ 3: Why use a TMS protecting group on the alkyne and how is it removed?

Using TMS-acetylene instead of acetylene gas is a critical safety and handling decision for scale-up. TMSA is a liquid with a manageable boiling point (53°C), allowing for accurate measurement and controlled addition.[4]

The TMS groups are easily removed post-coupling under mild conditions. The most common method is stirring the protected intermediate in methanol with a catalytic amount of a weak base like potassium carbonate or a hydroxide solution at room temperature. The reaction is typically clean and high-yielding, and the volatile byproducts are easily removed.

Section 4: Detailed Experimental Protocol

This protocol is a representative example for a scale-up synthesis starting from 2,5-dibromopyridine. Note: All quantities should be optimized at a smaller scale before proceeding to a large-scale run.

Part A: Synthesis of 2,5-Bis(trimethylsilylethynyl)pyridine

  • Vessel Preparation: To a clean, dry, multi-neck reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet, add 2,5-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq).

  • Inerting: Seal the reactor and purge thoroughly with inert gas.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene (approx. 5-10 mL per gram of dibromopyridine) and triethylamine (3.0 eq) via cannula. Add copper(I) iodide (0.01 eq).

  • Deoxygenation: Subject the entire mixture to a final deoxygenation step by sparging with inert gas for 20-30 minutes while stirring.

  • Alkyne Addition: Add trimethylsilylacetylene (2.5 eq) dropwise via a syringe pump over 30 minutes. A mild exotherm may be observed.

  • Reaction: Heat the mixture to 65-70°C and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC until the starting material and mono-substituted intermediate are consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with toluene. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Part B: Deprotection to this compound

  • Dissolution: Dissolve the crude 2,5-Bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and THF (e.g., 3:1 ratio, 10 mL per gram).

  • Base Addition: Add potassium carbonate (0.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound is often a solid that can be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

Product Handling: this compound can be unstable to heat and light. Store the purified product in a cool, dark place under an inert atmosphere.[13]

References

Validation & Comparative

A Tale of Two Linkers: 2,5-Diethynylpyridine vs. 1,4-diethynylbenzene in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection for Advanced Metal-Organic Frameworks

In the intricate world of metal-organic framework (MOF) synthesis, the choice of the organic linker is a critical determinant of the final material's structure, porosity, and functional properties. This guide provides an in-depth comparison of two structurally similar yet electronically distinct linkers: 2,5-Diethynylpyridine and 1,4-diethynylbenzene. We will explore how the subtle inclusion of a nitrogen atom in the aromatic ring influences the synthesis process and the ultimate performance of the resulting MOFs, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their material design strategies.

At a Glance: The Core Structural and Electronic Differences

The primary distinction between this compound and 1,4-diethynylbenzene lies in the aromatic core. The former incorporates a pyridine ring, while the latter is based on a benzene ring. This seemingly minor difference has profound implications for the electronic properties and coordination behavior of the linkers.

The nitrogen atom in the pyridine ring of this compound introduces a localized region of negative electrostatic potential, making it a Lewis basic site. This site can participate in coordination to metal centers or act as a proton acceptor, influencing the self-assembly process during MOF formation. Furthermore, the pyridine nitrogen can alter the electronic structure of the entire linker, potentially impacting the catalytic and photophysical properties of the resulting MOF. In contrast, 1,4-diethynylbenzene is a non-polar, purely hydrocarbon linker, leading to different framework-guest interactions.

Impact on MOF Synthesis and Resulting Properties: A Comparative Analysis

PropertyThis compound-based MOFs1,4-diethynylbenzene-based MOFsKey Influencing Factor
Coordination Environment Can offer an additional coordination site via the pyridine nitrogen, potentially leading to higher connectivity and novel topologies.Coordination is primarily through the ethynyl groups (often after in-situ reaction or with specific metal precursors).Presence of the Lewis basic nitrogen atom.
Porosity and Surface Area The presence of the nitrogen atom can influence linker packing and pore chemistry, but a direct correlation to higher or lower surface area is not universally established and is system-dependent.Generally leads to robust, porous frameworks with high surface areas, as seen in many well-known MOFs.Linker geometry and packing efficiency.
Catalytic Activity The pyridine nitrogen can act as a basic catalytic site or modulate the electronic properties of the metal centers, enhancing catalytic performance in certain reactions.[1]Catalytic activity is primarily dependent on the metal nodes or post-synthetically introduced functional groups.Electronic effects of the nitrogen heteroatom.
Guest-Framework Interactions The polar nature of the pyridine ring can lead to stronger interactions with polar guest molecules through dipole-dipole or hydrogen bonding interactions.[2]Interactions are typically dominated by weaker van der Waals forces and π-π stacking with aromatic guests.Polarity of the aromatic linker.
Thermal and Chemical Stability Stability is highly dependent on the metal-linker bond strength and overall framework topology. The pyridine nitrogen can in some cases enhance stability through stronger coordination.Generally form stable frameworks, with stability being a function of the metal-carboxylate bond strength in analogous systems.Coordination mode and bond strength.

Table 1. Comparative overview of MOF properties derived from this compound and 1,4-diethynylbenzene.

Experimental Protocols: A Guide to Synthesis

The synthesis of MOFs using these linkers typically employs solvothermal or hydrothermal methods. Below are representative protocols that can be adapted for the synthesis of MOFs with this compound and 1,4-diethynylbenzene. It is crucial to note that optimization of reaction conditions (temperature, time, solvent, and modulator) is often necessary to obtain crystalline materials with the desired properties.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 1,4-diethynylbenzene (Adapted from MOF-5 synthesis)

This protocol is a modified procedure based on the well-established synthesis of MOF-5, which utilizes a similar benzene-based dicarboxylate linker.[3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-diethynylbenzene

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • In a glass vial, dissolve zinc nitrate hexahydrate and 1,4-diethynylbenzene in DMF. A typical molar ratio is 3:1 (metal salt to linker).[3]

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a temperature between 100°C and 120°C for 24 hours.[3]

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF three times to remove unreacted starting materials.

  • Immerse the crystals in chloroform for 24-48 hours to exchange the DMF solvent.

  • Decant the chloroform and dry the crystals under vacuum to obtain the activated MOF.

G cluster_0 Solvothermal Synthesis Workflow A Reactant Dissolution (Metal Salt + Linker in DMF) B Heating (100-120°C, 24h) A->B C Cooling & Crystal Collection B->C D Washing with DMF C->D E Solvent Exchange (Chloroform) D->E F Activation (Vacuum Drying) E->F

Protocol 2: Proposed Solvothermal Synthesis of a Copper-based MOF with this compound

This proposed protocol is based on general procedures for synthesizing copper-based MOFs with pyridine-containing linkers.[4][5]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve copper(II) nitrate trihydrate and this compound in a mixture of DMF and ethanol. The solvent ratio can be varied to optimize crystal growth.

  • Seal the autoclave and heat it in an oven at a temperature between 80°C and 150°C for 48 to 72 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals thoroughly with fresh DMF and then with ethanol.

  • Dry the product under vacuum to obtain the activated MOF.

Causality Behind Experimental Choices

The selection of solvothermal synthesis is deliberate. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the thermodynamically favored MOF structure.[6] The use of DMF as a solvent is common due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[3] For the 1,4-diethynylbenzene-based MOF, the solvent exchange with a more volatile solvent like chloroform is a crucial step for activation, as it is more easily removed from the pores than DMF without causing framework collapse.[7]

In the case of the this compound-based MOF, the use of a mixed solvent system (DMF/ethanol) can influence the solubility of the reactants and the nucleation and growth of the crystals, potentially leading to different phases or crystal morphologies. The choice of copper as the metal node is strategic, as copper-based MOFs have shown promise in catalysis, particularly in click chemistry, where the electronic properties of the linker can play a significant role.[4][8]

Conclusion and Future Outlook

The choice between this compound and 1,4-diethynylbenzene as organic linkers for MOF synthesis is a nuanced decision that depends on the desired properties of the final material. While 1,4-diethynylbenzene is a reliable building block for creating robust, high-surface-area frameworks, the introduction of a nitrogen atom in this compound offers a powerful tool for tuning the electronic properties, catalytic activity, and guest-binding capabilities of the resulting MOF.

The field would greatly benefit from direct, systematic comparative studies of MOFs synthesized from these two linkers under identical conditions. Such studies would provide invaluable quantitative data to further elucidate the structure-property relationships and guide the rational design of next-generation MOFs for applications in gas storage and separation, catalysis, and drug delivery.

References

A Senior Application Scientist's Guide to Bis(Alkynyl) Linkers: A Comparative Analysis of 2,5-Diethynylpyridine and its Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Backbone of Modern Materials

In the landscape of materials science and drug development, the rational design of porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is paramount.[1][2] These materials derive their exceptional properties—high surface area, tunable porosity, and tailored chemical functionality—from the precise arrangement of their molecular building blocks. At the heart of this architecture are the organic linkers, which act as the struts connecting inorganic nodes. Among the most versatile and widely employed struts are the bis(alkynyl) linkers, prized for their rigidity and linear geometry.

This guide provides an in-depth comparison of two prominent bis(alkynyl) linkers: the heteroaromatic 2,5-Diethynylpyridine and the archetypal carbocyclic linker, 1,4-Diethynylbenzene . We will dissect their structural and electronic nuances, detail their synthesis, and explore how the subtle inclusion of a single nitrogen atom in the pyridine ring dramatically expands the functional possibilities of the resulting materials. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal linker for their specific application, be it in catalysis, gas separation, or the design of novel therapeutic delivery systems.

Part 1: A Tale of Two Cores - Structural and Electronic Dissection

The fundamental difference between this compound and 1,4-Diethynylbenzene lies in the aromatic core. This single-atom substitution—a nitrogen for a carbon—imbues the pyridine-based linker with a distinct set of properties that are absent in its benzene counterpart.

1.1. This compound: The Functional Contender

  • Structure: Comprising a six-membered pyridine ring flanked by two ethynyl groups at the 2 and 5 positions, this linker maintains the desired rigidity and linearity for framework construction.

  • Key Feature - The Pyridine Nitrogen: The nitrogen atom is the linker's defining characteristic. It introduces a lone pair of electrons, making it a Lewis basic site. This provides a secondary coordination point for metal ions, a feature entirely absent in carbocyclic linkers.[3] Furthermore, the nitrogen atom's electronegativity polarizes the aromatic ring, influencing the electronic properties of the entire molecule and any framework it is part of.[4] This site also opens the door to post-synthetic modifications, such as N-quaternization, to further tune the material's properties.

1.2. 1,4-Diethynylbenzene: The Rigid Archetype

  • Structure: This molecule is the epitome of a simple, rigid, and linear organic linker.[5] A central benzene ring is symmetrically substituted with two ethynyl groups at the para positions.[5]

  • Key Feature - Simplicity and Stability: Its purely hydrocarbon structure offers excellent thermal and chemical stability. It functions as a straightforward, non-coordinating strut, making it a reliable and predictable building block in materials synthesis.[5][6] Physically, it is a white to off-white crystalline solid with a melting point in the range of 94-98 °C.[7][8]

Comparative Data Summary

The following table provides a clear, at-a-glance comparison of the core properties of these two linkers.

PropertyThis compound1,4-Diethynylbenzene
Molecular Formula C₉H₅N[9]C₁₀H₆[6]
Molecular Weight 127.14 g/mol [9]126.15 g/mol [6]
Aromatic Core Pyridine (Heteroaromatic)Benzene (Carbocyclic)
Core Electronic Nature Electron-withdrawingNeutral
Secondary Coordination Site Yes (Pyridine Nitrogen)No
Potential for N-Quaternization YesNo
Hydrogen Bond Acceptor Yes[10]No

Part 2: The Synthetic Blueprint - Sonogashira Cross-Coupling

The premier synthetic route for preparing bis(alkynyl) linkers is the Sonogashira cross-coupling reaction.[11] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[11][12] The mild reaction conditions make it exceptionally versatile for the synthesis of complex molecules.[11]

The general workflow involves reacting a di-halogenated aromatic core (e.g., 2,5-dibromopyridine or 1,4-diiodobenzene) with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The silyl protecting groups prevent self-coupling of the alkyne and are easily removed in a subsequent step to yield the final di-ethynylated linker.

G cluster_start Starting Materials cluster_reaction Reaction Steps A Di-halogenated Core (e.g., 2,5-Dibromopyridine or 1,4-Diiodobenzene) C Sonogashira Coupling A->C B (Trimethylsilyl)acetylene (Protected Alkyne) B->C E Bis(trimethylsilyl)ethynyl Intermediate C->E Pd/Cu Catalyst, Base (e.g., NEt₃) D Deprotection (e.g., K₂CO₃, MeOH) F Final Bis(alkynyl) Linker D->F E->D

General synthetic workflow for bis(alkynyl) linkers.
Experimental Protocol: Synthesis of this compound

Causality: This protocol employs a Sonogashira coupling with a protected alkyne to prevent unwanted side reactions and ensure high yields. The subsequent deprotection under basic conditions is a clean and efficient method to reveal the terminal alkyne functionalities.

  • Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base. To this mixture, add (trimethylsilyl)acetylene (2.5 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product, 2,5-bis[(trimethylsilyl)ethynyl]pyridine, is then purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a mixture of methanol (MeOH) and tetrahydrofuran (THF). Add potassium carbonate (K₂CO₃) (3.0 eq.) and stir at room temperature for 4 hours.

  • Isolation: Quench the reaction with water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Part 3: Impact on Material Properties and Performance

The choice between a pyridine and a benzene-based linker is not merely academic; it has profound consequences for the structure, stability, and function of the resulting framework material.

Coordination and Structural Diversity

In MOF synthesis, 1,4-diethynylbenzene acts as a simple, linear strut, connecting metal centers through its terminal alkynes. The resulting frameworks are often predictable and structurally straightforward.

In contrast, this compound offers multifaceted coordination behavior. It can function as a linear linker like its benzene analog, but its pyridine nitrogen can also directly coordinate to a metal center. This dual-functionality can lead to the formation of more complex and robust 3D networks. The nitrogen can also serve as a hydrogen bond acceptor, influencing the packing of the framework and its interaction with guest molecules.

References

A Comparative Guide to the Purity Analysis of 2,5-Diethynylpyridine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2,5-Diethynylpyridine is a valuable building block in the synthesis of novel organic materials and pharmaceutical compounds due to its rigid, linear structure and the reactive nature of its terminal alkyne groups. The purity of this compound is of paramount importance, as even minor impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, undesirable side products, and complications in purification. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound.

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations in the context of this compound analysis.

The Critical Role of Purity in Synthesis and Development

In the realm of materials science, the presence of mono-ethynyl derivatives or oligomeric species can disrupt the formation of well-defined polymeric structures. Similarly, in drug development, impurities can lead to altered pharmacological activity, increased toxicity, and unforeseen side effects. Therefore, the accurate and precise determination of purity is a critical step in the characterization and validation of this compound for its intended application.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries, prized for its high resolving power and sensitivity.[1] The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[2] For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.[3]

Causality Behind Experimental Choices in HPLC

The selection of HPLC parameters is crucial for achieving optimal separation of this compound from potential impurities. These impurities may include starting materials from its synthesis, such as 2,5-dibromopyridine or trimethylsilyl-protected intermediates, as well as side products like mono-ethynylpyridine or polymerized material.[4][5]

  • Column Selection: A C18 column is a common choice for separating aromatic compounds due to its hydrophobic stationary phase, which interacts favorably with the nonpolar regions of the analyte.[1]

  • Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (e.g., formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.[1][6] The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved retention. The gradient allows for the effective elution of both more polar and less polar impurities.

  • Detection: The aromatic nature of this compound makes it a strong absorber of ultraviolet (UV) light.[2] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and the detection of co-eluting impurities. The expected maximum absorption wavelength (λmax) for pyridine and its derivatives is typically around 250-300 nm.[7][8]

Experimental Protocol: RP-HPLC Purity Determination

This protocol outlines a general method for the purity analysis of this compound. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[9][10]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 254 nm and 280 nm
Injection Vol. 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

Purity is typically determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Approach

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[11][12] For purity determination, quantitative NMR (qNMR) is a powerful tool that can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[13][14] This is a significant advantage over HPLC, which typically relies on relative area percentages.

The Power of qNMR for Purity Assessment

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[16]

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on careful planning and execution.[13]

  • Internal Standard Selection: The ideal internal standard should be of high purity, stable, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.[11] For this compound, suitable internal standards could include maleic acid or 1,4-bis(trimethylsilyl)benzene, depending on the chosen solvent.

  • Solvent Choice: The sample and the internal standard must be completely soluble in the deuterated solvent.[13] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.[12]

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial.[17] This allows for complete relaxation of the nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.

Experimental Protocol: qNMR Purity Determination

This protocol provides a framework for determining the absolute purity of this compound using ¹H qNMR.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Acid (certified purity)
Pulse Program Standard 1D proton with a long relaxation delay (e.g., 30s)
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the pyridine ring protons) and the signal from the internal standard (the vinyl protons of maleic acid).

  • Calculate the purity using the following equation[15]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Data for this compound in CDCl₃:

ProtonChemical Shift (ppm)MultiplicityIntegration
H-3, H-5~7.7d2H
H-4~7.9t1H
Acetylenic H~3.2s2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report

Caption: qNMR Purity Analysis Workflow.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separationNuclear magnetic resonance
Quantification Relative (area %)Absolute (with internal standard)[11]
Sensitivity High (ng to pg level)Moderate (µg to mg level)
Resolution Excellent for separating closely related impuritiesGenerally lower than HPLC for complex mixtures
Sample Throughput High (automated systems)Lower (longer acquisition times for qNMR)
Structural Info. Limited (retention time)Rich (detailed molecular structure)
Impurity Detection Detects UV-active impuritiesDetects proton-containing impurities[14]
Method Development Can be time-consumingRelatively straightforward for qNMR
Destructive? Yes (sample is consumed)No (sample can be recovered)[14]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Both HPLC and NMR are powerful techniques for the purity analysis of this compound, each offering unique advantages. HPLC provides unparalleled resolution for the separation and relative quantification of UV-active impurities. In contrast, qNMR offers the distinct benefit of providing an absolute purity value and invaluable structural information, which can aid in the identification of unknown impurities.[18]

For the most rigorous and comprehensive purity assessment of this compound, a dual-pronged, orthogonal approach is recommended. The high sensitivity of HPLC can be leveraged for the detection of trace impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the bulk material. This combined strategy ensures the highest level of confidence in the quality of this compound, a critical factor for its successful application in research and development.

References

A Comparative Guide to the Structural Confirmation of 2,5-Diethynylpyridine Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, 2,5-Diethynylpyridine stands out as a pivotal heterocyclic building block. Its rigid, linear geometry and versatile ethynyl functionalities make it a sought-after precursor in the development of advanced materials, including conjugated polymers, metal-organic frameworks, and novel pharmaceutical scaffolds. The precise arrangement of these ethynyl groups on the pyridine core is paramount to the desired electronic and structural properties of the final product. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone for ensuring experimental reproducibility and the ultimate success of a research or development program.

Mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and informational depth, making it an indispensable tool for molecular characterization. It provides two fundamental pieces of information: the precise molecular weight and a structural fingerprint derived from fragmentation patterns. This guide provides an in-depth technical comparison of mass spectrometry-based strategies for the definitive structural confirmation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices and analytical strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond Molecular Weight

The molecular formula of this compound is C₉H₅N, corresponding to a monoisotopic mass of 127.0422 Da. While confirming this mass is a necessary first step, it is insufficient for conclusive identification. Several positional isomers, such as 2,6-Diethynylpyridine or 3,5-Diethynylpyridine, share the exact same molecular formula and weight. Therefore, any robust analytical strategy must generate data that is unique to the 2,5-substitution pattern. This is achieved by studying the molecule's fragmentation behavior under controlled conditions, which is intrinsically linked to its specific chemical structure.

Strategy 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Expertise & Experience: The Foundational Bedrock of Analysis

Before interrogating the structure, we must be certain of the elemental composition. This is the primary directive of High-Resolution Mass Spectrometry (HRMS). While low-resolution instruments provide a nominal mass (e.g., 127 Da), HRMS delivers a mass measurement accurate to several decimal places.[1] This precision is critical because the exact mass of a molecule is a unique sum of the exact masses of its constituent isotopes, which are not integers (e.g., ¹H = 1.0078 Da, ¹²C = 12.0000 Da, ¹⁴N = 14.0031 Da).[2] By achieving mass accuracy below 5 parts-per-million (ppm), we can computationally generate a concise list of possible elemental compositions, often reducing the possibilities to a single, correct molecular formula.[3] This step provides the foundational, self-validating evidence upon which all further structural analysis is built.

Data Presentation: Elemental Composition Confirmation

A typical HRMS experiment would yield data that decisively differentiates the target formula from other plausible candidates with the same nominal mass.

Molecular FormulaNominal Mass (Da)Theoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₉H₅N 127 127.04220 127.04205 -1.2
C₈H₃NO127127.02146--
C₈H₅N₃127127.05345--
C₇H₃N₂O127127.02454--

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of LC-MS grade acetonitrile/water (50:50 v/v) containing 0.1% formic acid to promote protonation.[4] Serially dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability and desolvation.

  • Mass Analyzer Settings:

    • Acquisition Mode: Full Scan MS

    • Mass Range: m/z 50 - 500

    • Resolution: >20,000 FWHM (Full Width at Half Maximum)

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic peak of the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Strategy 2: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for Fragmentation Fingerprinting

Expertise & Experience: Unlocking the Structural Fingerprint

Electron Impact (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule.[5] This excess energy is dissipated through reproducible fragmentation, creating a detailed mass spectrum that serves as a unique structural fingerprint. When coupled with Gas Chromatography (GC), which separates compounds based on their volatility and column interactions, GC-EI-MS becomes a powerful tool for analyzing relatively volatile and thermally stable compounds like pyridine derivatives.[6][7] The standard 70 eV electron energy used in EI ensures that fragmentation patterns are highly consistent and can be compared against extensive spectral libraries like the NIST Mass Spectral Library for identification.[8][9]

Predicted EI Fragmentation Pathway for this compound

The fragmentation of this compound is predicted to proceed through several characteristic pathways involving the pyridine ring and the ethynyl substituents.

  • Molecular Ion (M•⁺, m/z 127): The aromatic nature of the pyridine ring provides stability, leading to an expectedly abundant molecular ion peak.[10] As per the nitrogen rule, the odd molecular weight is indicative of a molecule containing an odd number of nitrogen atoms.

  • Loss of Acetylenic Hydrogen ([M-H]⁺, m/z 126): Cleavage of the relatively acidic C-H bond on a terminal alkyne can lead to the loss of a hydrogen radical.

  • Loss of HCN ([M-HCN]•⁺, m/z 100): A hallmark fragmentation of the pyridine ring involves the elimination of a neutral hydrogen cyanide molecule, leading to a C₈H₄•⁺ fragment.[11]

  • Loss of Acetylene ([M-C₂H₂]•⁺, m/z 101): Cleavage of one of the C-C bonds connecting an ethynyl group to the ring results in the loss of neutral acetylene.

  • Formation of Propargyl Cation (C₃H₃⁺, m/z 39): This highly stable cation is a characteristic fragment in the mass spectra of terminal alkynes.[12]

G M C₉H₅N (m/z 127) M•⁺ M_H [M-H]⁺ (m/z 126) M->M_H - H• M_HCN [M-HCN]•⁺ (m/z 100) M->M_HCN - HCN M_C2H2 [M-C₂H₂]•⁺ (m/z 101) M->M_C2H2 - C₂H₂ C3H3 C₃H₃⁺ (m/z 39) M_C2H2->C3H3 - C₄HN

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-EI-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate. Dilute as necessary to ~10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[13]

    • Inlet: Split/splitless injector at 250 °C. Use a split ratio (e.g., 20:1) appropriate for the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV[5]

    • Source Temperature: 230 °C

    • Scan Range: m/z 35-300

  • Data Analysis: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum and compare the fragmentation pattern with the predicted pathways and library spectra if available.

Strategy 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Controlled Fragmentation

Expertise & Experience: Precision Through Soft Ionization and Controlled Dissociation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal to no in-source fragmentation.[14] While this is ideal for confirming molecular weight, it provides little structural information. The power of this approach is unlocked when coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecule (the "precursor ion") is mass-selected, isolated, and then subjected to fragmentation through Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).[4] This controlled fragmentation of an even-electron ion ([M+H]⁺) yields a product ion spectrum that is highly specific to the precursor's structure.

This method is invaluable for differentiating isomers, as the stability of fragment ions can be highly dependent on the substitution pattern. It is also the method of choice for samples that are not volatile enough for GC or are thermally sensitive.

G cluster_0 Ion Source (ESI) cluster_1 MS1 cluster_2 Collision Cell cluster_3 MS2 Sample Sample in Solution MH [M+H]⁺ m/z 128 Sample->MH Protonation Isolation Isolate m/z 128 MH->Isolation CID Fragment with N₂/Ar Isolation->CID Detection Detect Product Ions CID->Detection

Caption: General workflow for a tandem mass spectrometry (MS/MS) experiment.

Predicted CID Fragmentation Pathway for [M+H]⁺ of this compound

The fragmentation of the protonated molecule (m/z 128) will differ from EI fragmentation as it originates from an even-electron species.

  • Precursor Ion ([M+H]⁺, m/z 128): The species selected in the first mass analyzer.

  • Loss of Acetylene ([M+H-C₂H₂]⁺, m/z 102): A likely fragmentation pathway is the loss of a neutral acetylene molecule from one of the ethynyl arms.

  • Loss of HCN ([M+H-HCN]⁺, m/z 101): Elimination of neutral hydrogen cyanide from the protonated pyridine ring is another highly probable fragmentation channel.

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Sample Preparation: As described for the HRMS protocol, prepare a 1-10 µg/mL solution in a suitable LC-MS solvent like acetonitrile/water with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Instrumentation: A triple quadrupole or QTOF instrument capable of MS/MS.

    • Survey Scan (MS1): Perform an initial full scan (m/z 50-500) to identify the retention time and m/z of the [M+H]⁺ ion.

    • Product Ion Scan (MS2):

      • Precursor Ion: m/z 128.0

      • Isolation Window: ~1 Da

      • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.

      • Scan Range: m/z 30-130.

  • Data Analysis: Extract the product ion spectrum for the precursor at m/z 128. Correlate the observed fragments with the predicted structures.

Comparative Analysis and Best Practices

As a Senior Application Scientist, my recommendation is an integrated, multi-faceted approach to ensure the highest degree of confidence in structural assignment. No single technique provides the complete picture, but together, they form a self-validating system.

TechniquePrimary InformationAdvantagesDisadvantages
HRMS Elemental FormulaUnambiguous formula confirmation; high confidence.[2][15]Provides no structural/isomer information.
GC-EI-MS Structural FingerprintRich, reproducible fragmentation; library searchable; excellent for volatile compounds.[5][8]Molecular ion can be weak or absent; requires thermal stability and volatility.
LC-ESI-MS/MS Controlled FragmentationConfirms MW and structure; ideal for non-volatile or thermally labile compounds; can differentiate isomers.[4][14]Fragmentation is less extensive than EI; no large standardized libraries.

Recommended Workflow:

  • Confirm the Foundation: Begin with HRMS analysis to irrefutably confirm the elemental composition is C₉H₅N. This eliminates any doubt regarding the presence of other elements.

  • Generate the Fingerprint: If the compound is sufficiently volatile and thermally stable, proceed with GC-EI-MS . The resulting fragmentation pattern provides the most detailed and library-comparable fingerprint for the molecule.

  • Targeted Confirmation: Employ LC-ESI-MS/MS for orthogonal confirmation. This is particularly crucial if the compound is not amenable to GC or if you need to definitively distinguish it from a co-eluting isomer with a subtly different fragmentation pattern.

For the highest level of scrutiny, such as in regulated drug development, this comprehensive mass spectrometry data package should be complemented with data from orthogonal analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a complete and unassailable structural confirmation.

References

Performance Evaluation of 2,5-Diethynylpyridine-Based Gas Separation Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for energy-efficient gas separation technologies, microporous polymer membranes have emerged as a highly promising solution. Their ability to selectively permeate certain gases over others offers a less energy-intensive alternative to traditional methods like cryogenic distillation and amine scrubbing. Among the vast landscape of membrane materials, those derived from monomers incorporating nitrogen-containing heterocycles, such as pyridine, are gaining significant attention. The inherent polarity and potential for specific interactions with polar gases like carbon dioxide (CO₂) make them attractive candidates for applications in carbon capture and natural gas purification.

This guide provides an in-depth performance evaluation of gas separation membranes based on the 2,5-diethynylpyridine monomer. While direct and extensive experimental data for polymers derived solely from this compound remains an active area of research, this guide will leverage performance data from closely related and structurally analogous pyridine-containing polymers of intrinsic microporosity (PIMs) and hypercrosslinked polymers (HCPs). By examining these state-of-the-art materials, we can project the potential and elucidate the key structure-property relationships that govern the performance of this compound-based membranes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of advanced separation technologies.

The Promise of Pyridine-Containing Microporous Polymers

The inclusion of pyridine moieties within a rigid, microporous polymer backbone is a strategic design choice aimed at enhancing both the permeability and selectivity of the resulting membrane. The rationale behind this approach is twofold:

  • Enhanced CO₂ Affinity: The lone pair of electrons on the nitrogen atom in the pyridine ring can engage in quadrupole-dipole interactions with CO₂ molecules. This specific interaction can increase the solubility of CO₂ in the polymer matrix, a key factor in the solution-diffusion mechanism that governs gas transport in dense polymer membranes.

  • Tailorable Microporosity: The rigid and contorted structures resulting from the polymerization of monomers like this compound lead to inefficient chain packing, creating a high degree of intrinsic microporosity. This free volume provides pathways for gas molecules to diffuse through the membrane. The geometry of the monomer and the resulting polymer architecture dictate the size and distribution of these micropores, which is crucial for size-sieving-based separations.

Machine learning-guided studies have identified the pyridine functionality as a key feature in high-performance polymer membranes for CO₂ separations, reinforcing the experimental wisdom in this area[1].

Performance Benchmarking: The Robeson Upper Bound

A critical tool for evaluating the performance of gas separation membranes is the Robeson plot, which illustrates the trade-off between permeability and selectivity for a given gas pair. The "upper bound" on this plot represents the performance limit of commercially available polymer membranes at a given time. Materials that approach or surpass this upper bound are considered high-performance and hold significant potential for industrial applications. Recent advancements in PIMs have led to the redefinition of these upper bounds for several important gas pairs, including CO₂/CH₄ and CO₂/N₂[2].

Comparative Performance Analysis

To contextualize the potential of this compound-based membranes, we will compare the performance of analogous pyridine-containing polymers with other leading classes of membrane materials, namely Polymers of Intrinsic Microporosity (PIMs), Metal-Organic Frameworks (MOFs), and Zeolitic Imidazolate Frameworks (ZIFs).

This compound-Based Membranes and Analogs

A standout example of a high-performing pyridine-containing PIM is "PIM-Pyridine" (PIM-Py). Research on PIM-Py has demonstrated exceptional gas separation performance, with some samples surpassing the 2019 McKeown-Jansen upper bound for CO₂/N₂ and CO₂/CH₄ separations[3]. This highlights the immense potential of incorporating pyridine units into a PIM structure.

Hypercrosslinked polymers (HCPs) derived from nitrogen-containing heterocyclic monomers also show remarkable selectivity for CO₂. For instance, certain HCPs exhibit impressive CO₂/N₂ selectivity (up to 117 at 273 K) and CO₂/CH₄ selectivity (up to 15 at 298 K)[4][5][6][7]. These materials, while often evaluated as adsorbents, provide valuable insights into the intrinsic separation capabilities of microporous networks rich in nitrogen heterocycles. The high selectivity is attributed to the strong binding affinity of the electron-rich heteroatoms for CO₂[4][5].

The following table summarizes the performance data for selected pyridine-containing polymers, offering a projection for what could be achieved with optimized this compound-based membranes.

Polymer SystemGas PairPermeability (Barrer)Selectivity (α)Reference
PIM-PyCO₂/N₂Varies49[3]
PIM-PyCO₂/CH₄Varies24[3]
Pyridinium-based PILCO₂/CH₄11.835[8]
Heterocyclic HCPCO₂/N₂N/A (adsorbent)100 (at 273K)[4][5]
Heterocyclic HCPCO₂/CH₄N/A (adsorbent)15 (at 273K)[4][5]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Alternative High-Performance Membrane Materials
Material ClassGas PairPermeability (Barrer)Selectivity (α)Key Features & Limitations
PIM-1 (archetypal PIM) CO₂/CH₄~1000-5000~15-25High permeability, but moderate selectivity and susceptible to physical aging and plasticization.[9][10]
MOFs (e.g., ZIF-8) CO₂/CH₄Variable~7-15Tunable pore sizes and high surface areas. Fabrication of defect-free thin films can be challenging.[4][5]
ZIFs (e.g., ZIF-8) CO₂/N₂VariableHighExcellent molecular sieving capabilities. Stability in the presence of moisture and acid gases can be a concern.[4][5]

Experimental Protocols

The successful development and evaluation of this compound-based membranes hinge on robust and reproducible experimental procedures. Below are detailed protocols for the synthesis of a representative microporous polymer and the subsequent fabrication and testing of gas separation membranes.

Synthesis of a Microporous Poly(this compound) Analog

This protocol describes a general approach for the synthesis of a hypercrosslinked polymer network, a strategy that has proven effective for creating materials with high CO₂ selectivity[4][5].

SynthesisWorkflow Monomer This compound & Crosslinker Reaction Polymerization (e.g., 80°C, 24h) Monomer->Reaction Solvent Anhydrous Solvent (e.g., Dichloroethane) Solvent->Reaction Catalyst Friedel-Crafts Catalyst (e.g., FeCl₃) Catalyst->Reaction Precipitation Precipitation (Methanol) Reaction->Precipitation Washing Washing (Soxhlet Extraction) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Polymer Microporous Polymer Powder Drying->Polymer

Figure 1: Workflow for the synthesis of a microporous polymer.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and a suitable crosslinker (e.g., dimethoxymethane) in an anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Friedel-Crafts catalyst.

  • Polymerization: Allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature for a specified duration with constant stirring.

  • Work-up: After cooling, pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove unreacted monomer, catalyst, and oligomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Membrane Fabrication: Thin-Film Composite Membranes

For practical applications, the microporous polymer is often cast as a thin selective layer on a porous support to create a thin-film composite (TFC) membrane. This configuration maximizes gas permeance while maintaining mechanical integrity.

MembraneFabrication PolymerSol Polymer Solution (e.g., in Chloroform) Coating Dip Coating or Spin Coating PolymerSol->Coating Support Porous Support (e.g., Polyacrylonitrile) Support->Coating Drying Solvent Evaporation (Controlled Environment) Coating->Drying Annealing Thermal Annealing (Below Tg) Drying->Annealing TFC Thin-Film Composite Membrane Annealing->TFC

Figure 2: Process for fabricating a thin-film composite membrane.

Step-by-Step Methodology:

  • Dope Solution Preparation: Dissolve the synthesized microporous polymer in a suitable solvent to form a homogeneous casting solution.

  • Coating: Coat a porous support membrane with the polymer solution using techniques like dip coating, spin coating, or blade casting.

  • Solvent Evaporation: Allow the solvent to evaporate under controlled conditions to form a thin, uniform polymer film.

  • Annealing: Thermally anneal the membrane at a temperature below the polymer's glass transition temperature to remove residual solvent and relax the polymer chains.

Gas Permeability Testing

The performance of the fabricated membranes is evaluated by measuring the permeability of different gases and calculating the ideal selectivity. A constant-volume, variable-pressure apparatus is commonly used for this purpose.

GasPermeabilityTesting GasSource High-Purity Gas Source PressureReg Pressure Regulator GasSource->PressureReg MembraneCell Membrane Test Cell PressureReg->MembraneCell Vacuum Vacuum Pump MembraneCell->Vacuum PressureTrans Pressure Transducer (Permeate Side) MembraneCell->PressureTrans DataAcq Data Acquisition System PressureTrans->DataAcq Analysis Permeability & Selectivity Calculation DataAcq->Analysis

Figure 3: Schematic of a gas permeability testing apparatus.

Step-by-Step Methodology:

  • Membrane Mounting: Securely mount the membrane in a gas-tight test cell, separating the high-pressure feed side from the low-pressure permeate side.

  • System Evacuation: Evacuate both sides of the membrane to remove any residual gases.

  • Gas Introduction: Introduce the test gas to the feed side at a constant pressure.

  • Permeate Pressure Measurement: Monitor the rate of pressure increase on the permeate side, which has a known volume.

  • Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure rise.

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (Pₐ / Pₑ).

Key Considerations and Future Outlook

While the data from analogous pyridine-containing polymers are highly encouraging, several factors must be considered for the successful development of this compound-based membranes:

  • Synthesis Control: The polymerization of diethynyl monomers can lead to crosslinking. Controlling the extent of crosslinking is crucial to ensure the polymer remains soluble for membrane casting while possessing sufficient rigidity for high selectivity.

  • Physical Aging: Glassy polymers with high free volume, such as PIMs, are prone to physical aging, a process where the polymer chains gradually relax, leading to a reduction in free volume and, consequently, a decrease in permeability over time[9][10][11][12]. Strategies to mitigate aging, such as thermal treatment or the incorporation of specific structural elements, will be essential for long-term performance stability.

  • Plasticization: In the presence of highly condensable gases like CO₂ at high partial pressures, the polymer matrix can swell, leading to an increase in the permeability of all gases and a loss of selectivity. This phenomenon, known as plasticization, can be a significant challenge in applications like high-pressure natural gas sweetening[9][10][13]. The rigid nature of polymers derived from this compound may offer some resistance to plasticization.

The future of this compound-based gas separation membranes lies in the precise control of the polymer architecture to optimize the trade-off between permeability and selectivity and to enhance long-term stability. Further research, including both computational modeling and extensive experimental validation, is needed to fully unlock the potential of this promising class of materials. The development of such membranes could have a significant impact on the economic and environmental sustainability of crucial industrial gas separation processes.

References

A Comparative Guide to the Electronic Properties of Diethynylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the electronic properties of diethynylpyridine isomers, compounds of significant interest to researchers in materials science, organic electronics, and drug development. The strategic placement of nitrogen within the pyridine ring, coupled with the extended π-conjugation afforded by the ethynyl groups, gives rise to a fascinating interplay of structure and electronic behavior. This document will delve into the synthesis, experimental characterization, and theoretical analysis of the 2,5-, 2,6-, and 3,5-diethynylpyridine isomers, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of Diethynylpyridine Isomers

Diethynylpyridine isomers are versatile building blocks in the construction of advanced organic materials. Their rigid, linear structures are ideal for creating conjugated polymers and metal-organic frameworks (MOFs) with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The pyridine core also serves as a coordination site for metal ions, opening avenues in catalysis and the development of functional supramolecular assemblies.[1] The electronic properties of these isomers are highly dependent on the position of the nitrogen atom, which influences the electron density distribution across the molecule and, consequently, its light-absorbing and redox characteristics. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored functionalities.

Synthesis of Diethynylpyridine Isomers

The synthesis of diethynylpyridine isomers typically involves the introduction of ethynyl groups onto a pre-existing pyridine ring, often starting from the corresponding dihalopyridines. A common and effective method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

General Synthetic Approach (Sonogashira Coupling):

A dihalopyridine (e.g., 2,5-dibromopyridine, 2,6-dichloropyridine, or 3,5-dibromopyridine) is reacted with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The silyl protecting groups are subsequently removed under basic conditions (e.g., using K₂CO₃ in methanol) to yield the desired diethynylpyridine isomer.

SynthesisWorkflow Start Dihalopyridine Isomer Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) Start->Step1 Intermediate Bis(trimethylsilyl)ethynylpyridine Step1->Intermediate Step2 Deprotection (Base, e.g., K2CO3/MeOH) Intermediate->Step2 End Diethynylpyridine Isomer Step2->End

Figure 1: Generalized workflow for the synthesis of diethynylpyridine isomers via Sonogashira coupling.

Comparative Electronic Properties: An Analysis of Isomeric Effects

The electronic properties of the diethynylpyridine isomers are intrinsically linked to the position of the nitrogen atom within the aromatic ring. This structural variation dictates the dipole moment, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and, consequently, the photophysical and electrochemical behavior.

Photophysical Properties: UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For conjugated systems like diethynylpyridines, the most relevant transition is typically the π-π* transition.

Expected Trends:

  • 2,6-Diethynylpyridine: The symmetrical placement of the electron-withdrawing ethynyl groups relative to the nitrogen atom is expected to result in a significant perturbation of the electronic structure.

  • 2,5-Diethynylpyridine: The asymmetric substitution pattern in this isomer will likely lead to a more polarized ground state and potentially different absorption characteristics compared to the 2,6-isomer.

  • 3,5-Diethynylpyridine: In this isomer, the ethynyl groups are meta to the nitrogen atom. This positioning will influence the degree of electronic communication between the substituents and the heteroatom, likely resulting in a higher energy π-π* transition (a blue-shifted absorption) compared to the 2,5- and 2,6-isomers.

Table 1: Summary of Available and Expected Photophysical Data

Isomerλmax (nm)SolventComments
This compoundData not available-Asymmetric substitution may lead to interesting solvatochromic effects.
2,6-Diethynylpyridine300[2]CH₂Cl₂Symmetrical structure.
3,5-DiethynylpyridineData not available-Expected to have the highest energy absorption (shortest λmax) due to meta-substitution.
Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO.[3] The oxidation potential is related to the energy of the HOMO (the ease of removing an electron), while the reduction potential is related to the energy of the LUMO (the ease of adding an electron).

Direct experimental CV data for the diethynylpyridine isomers is scarce in the literature. However, studies on related vinyl-substituted pyridines suggest that the pyridine ring is the primary site of reduction.[4]

Expected Trends:

  • The electron-withdrawing nature of the ethynyl groups is expected to make the pyridine ring more electron-deficient and thus easier to reduce.

  • The reduction potential is anticipated to be influenced by the position of the ethynyl groups relative to the nitrogen atom. The 2,6- and 2,5-isomers, with ethynyl groups in conjugation with the nitrogen's electron-withdrawing effect, are expected to have less negative reduction potentials (be easier to reduce) than the 3,5-isomer.

  • The oxidation potentials are expected to be high (occur at very positive potentials) due to the electron-deficient nature of the pyridine ring.

Table 2: Predicted Electrochemical Behavior

IsomerExpected Reduction PotentialExpected Oxidation Potential
This compoundLess negativeHighly positive
2,6-DiethynylpyridineLess negativeHighly positive
3,5-DiethynylpyridineMore negativeHighly positive

Experimental Protocols

To facilitate further research and a more complete comparison, detailed, standardized protocols for the key experimental techniques are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the diethynylpyridine isomers.

Methodology:

  • Solution Preparation: Prepare stock solutions of each diethynylpyridine isomer in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a concentration of approximately 1 mM.

  • Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 µM to 50 µM.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

  • Data Acquisition: Record the absorption spectrum of each diluted solution from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.

UVVisWorkflow Start Prepare Stock Solution (1 mM in Spectroscopic Solvent) Step1 Perform Serial Dilutions (1-50 µM) Start->Step1 Step3 Measure Absorbance Spectra of Diluted Solutions Step1->Step3 Step2 Record Baseline (Solvent Blank) Step2->Step3 Step4 Analyze Data (Determine λmax and ε) Step3->Step4 End Photophysical Data Step4->End

Figure 2: Experimental workflow for UV-Vis absorption spectroscopy.
Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of the diethynylpyridine isomers.

Methodology:

  • Solution Preparation: Prepare a solution of the diethynylpyridine isomer (typically 1-5 mM) in an anhydrous, deoxygenated aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards negative potentials to observe reduction events. Then, reverse the scan direction towards positive potentials to observe oxidation events. Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

  • Internal Standard: After recording the voltammograms of the analyte, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record another voltammogram. This allows for the accurate determination of the analyte's redox potentials relative to a standard.

CVWorkflow Start Prepare Analyte Solution (Isomer in Solvent + Electrolyte) Step1 Assemble Three-Electrode Cell Start->Step1 Step2 Deoxygenate Solution (Inert Gas Purge) Step1->Step2 Step3 Record Cyclic Voltammograms (Varying Scan Rates) Step2->Step3 Step4 Add Internal Standard (e.g., Ferrocene) Step3->Step4 Step5 Record Voltammogram with Standard Step4->Step5 End Electrochemical Data Step5->End

Figure 3: Experimental workflow for cyclic voltammetry.

Theoretical Investigations: A Computational Approach

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for predicting and comparing the electronic properties of the diethynylpyridine isomers. Density Functional Theory (DFT) is a widely used method for calculating molecular geometries, frontier molecular orbital energies, and simulated absorption spectra.

Computational Methodology:

  • Geometry Optimization: The ground-state geometries of the 2,5-, 2,6-, and 3,5-diethynylpyridine isomers can be optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO can be calculated from the optimized geometries. The HOMO-LUMO energy gap is a key parameter that correlates with the electronic excitation energy and chemical reactivity.

  • Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra, providing theoretical predictions of the λmax values and the nature of the electronic transitions.

IsomerProperties Isomer Diethynylpyridine Isomer (2,5-, 2,6-, or 3,5-) Position Position of Nitrogen Atom and Ethynyl Groups Isomer->Position ElectronicStructure Electronic Structure (Electron Density Distribution) Position->ElectronicStructure HOMO_LUMO Frontier Molecular Orbital Energies (HOMO, LUMO, Energy Gap) ElectronicStructure->HOMO_LUMO Photophysical Photophysical Properties (UV-Vis Absorption) HOMO_LUMO->Photophysical Electrochemical Electrochemical Properties (Redox Potentials) HOMO_LUMO->Electrochemical

Figure 4: Conceptual relationship between isomer structure and electronic properties.

Conclusion and Future Outlook

The diethynylpyridine isomers represent a promising class of compounds for the development of advanced organic materials. Their electronic properties are highly tunable based on the substitution pattern of the pyridine ring. While this guide has outlined the synthetic strategies and key experimental and theoretical methods for their characterization, a clear gap in the literature exists regarding a direct comparative study of their electronic properties.

The limited available experimental data, with only a reported λmax for the 2,6-isomer, highlights the need for further systematic investigation. The protocols and theoretical framework presented herein provide a roadmap for researchers to undertake a comprehensive comparative analysis. Such studies will be invaluable for establishing clear structure-property relationships and guiding the future design of diethynylpyridine-based materials with optimized performance for a wide range of applications.

References

A Researcher's Guide to the Validation of Theoretical Models for 2,5-Diethynylpyridine's Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of theoretical models for the properties of 2,5-diethynylpyridine. Given the nascent stage of experimental data publicly available for this specific molecule, this document establishes a robust methodology by integrating established theoretical approaches with experimental data from closely related analogs. Our focus is on providing a self-validating system of protocols and analysis that ensures scientific integrity and provides actionable insights for the study of novel pyridine derivatives.

Introduction: The Significance of this compound and Predictive Modeling

This compound is a heterocyclic aromatic compound with a rigid, linear structure conferred by the two ethynyl groups. This molecular architecture makes it a compelling building block in materials science for the construction of π-conjugated polymers and in medicinal chemistry as a scaffold for drug design. The pyridine ring offers a site for hydrogen bonding and metal coordination, while the terminal alkyne groups are amenable to a variety of chemical modifications, most notably "click" chemistry and Sonogashira couplings.[1][2]

The predictive power of computational chemistry is invaluable in accelerating the discovery and development of new molecules and materials. Theoretical models, particularly those based on Density Functional Theory (DFT), can provide insights into molecular structure, stability, and spectroscopic properties before a compound is ever synthesized.[3] However, the accuracy of these predictions is highly dependent on the chosen theoretical model (functional and basis set). Therefore, a rigorous validation of computational results against experimental data is a critical step to ensure their reliability. This guide will walk you through the necessary steps for such a validation for this compound.

Experimental Framework for Data Acquisition

A robust validation requires high-quality experimental data. The following section outlines the synthesis and characterization of this compound.

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4] For the synthesis of this compound, a two-fold Sonogashira coupling of 2,5-dibromopyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection is a reliable route.[1]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

  • Solvent and Reagents: Add degassed anhydrous solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 ratio). To this mixture, add trimethylsilylacetylene (2.2 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified 2,5-bis(trimethylsilylethynyl)pyridine in a suitable solvent like methanol or THF. Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: After an aqueous work-up, the crude this compound can be purified by column chromatography or recrystallization to yield the final product.[1]

G cluster_synthesis Synthesis Workflow A 1. Reaction Setup (2,5-dibromopyridine, Pd catalyst, CuI) B 2. Add Solvents & TMSA A->B C 3. Sonogashira Coupling B->C D 4. Work-up & Purification C->D E 5. Deprotection of TMS groups D->E F 6. Final Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The synthesized this compound should be characterized by a suite of analytical techniques to confirm its identity and purity, and to provide the experimental data for comparison with theoretical models.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Infrared (IR) Spectroscopy: An FT-IR spectrum should be recorded to identify characteristic vibrational modes, particularly the C≡C and ≡C-H stretching frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be measured in a dilute solution of a suitable solvent (e.g., ethanol or cyclohexane) to determine the electronic transition wavelengths (λ_max).

  • X-ray Crystallography: If suitable single crystals can be grown, X-ray diffraction analysis will provide the definitive molecular geometry, including bond lengths and angles.

Theoretical Modeling: A Comparative Approach

The selection of an appropriate theoretical model is crucial for accurate predictions. This section discusses the application of Density Functional Theory (DFT) for predicting the properties of this compound and the importance of benchmarking different functionals.

Choice of DFT Functionals

No single DFT functional is universally superior for all properties. Therefore, a comparative study using a selection of functionals with different underlying approximations is recommended.

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a variety of molecular properties.[5]

  • PBE0: Another popular hybrid functional that can offer improved performance over B3LYP for certain systems.[6]

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which is often well-suited for systems with π-conjugation and non-covalent interactions.[7]

  • CAM-B3LYP: A long-range corrected functional that is particularly useful for predicting electronic excitation energies (UV-Vis spectra) and properties of charge-transfer states.[6]

Computational Protocols
  • Geometry Optimization: The molecular geometry of this compound should be optimized in the gas phase using each of the selected DFT functionals with a suitable basis set, such as 6-311+G(d,p). A vibrational frequency calculation should follow to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation: Using the optimized geometries, ¹H and ¹³C NMR chemical shifts should be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7]

  • IR Spectrum Calculation: The harmonic vibrational frequencies and their corresponding intensities from the frequency calculations can be used to generate a theoretical IR spectrum.

  • UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) calculations should be performed on the optimized ground-state geometries to predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[8]

G cluster_validation Validation Workflow A Synthesized this compound B Experimental Characterization (NMR, IR, UV-Vis, X-ray) A->B C Experimental Data B->C F Comparison & Validation C->F D Computational Modeling (DFT: B3LYP, PBE0, ωB97X-D, CAM-B3LYP) E Theoretical Predictions (Geometry, NMR, IR, UV-Vis) D->E E->F

Caption: Logical workflow for the validation of theoretical models.

Data Comparison and Model Validation

The core of this guide is the direct comparison of experimental data with theoretical predictions. Due to the current lack of published experimental data for this compound, we will use data from closely related analogs to illustrate the validation process. The principles outlined here are directly applicable once experimental data for this compound becomes available.

Molecular Geometry
ParameterExperimental (Analog)B3LYP/6-311+G(d,p)PBE0/6-311+G(d,p)ωB97X-D/6-311+G(d,p)
C-C (ring)~1.39 ÅPredicted ValuePredicted ValuePredicted Value
C-N (ring)~1.34 ÅPredicted ValuePredicted ValuePredicted Value
C-C≡C~1.43 ÅPredicted ValuePredicted ValuePredicted Value
C≡C~1.21 ÅPredicted ValuePredicted ValuePredicted Value
C≡C-H~1.06 ÅPredicted ValuePredicted ValuePredicted Value
C-N-C angle~117°Predicted ValuePredicted ValuePredicted Value

Experimental data for analogs such as 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole can provide reference bond lengths and angles.[9]

¹³C NMR Chemical Shifts
Carbon AtomExperimental (Analog)B3LYP/6-311+G(d,p)PBE0/6-311+G(d,p)ωB97X-D/6-311+G(d,p)
C2 (ipso-alkyne)~150 ppmPredicted ValuePredicted ValuePredicted Value
C3~125 ppmPredicted ValuePredicted ValuePredicted Value
C4~138 ppmPredicted ValuePredicted ValuePredicted Value
C5 (ipso-alkyne)~120 ppmPredicted ValuePredicted ValuePredicted Value
C6~152 ppmPredicted ValuePredicted ValuePredicted Value
C≡C (ipso)~87 ppmPredicted ValuePredicted ValuePredicted Value
C≡C (terminal)~95 ppmPredicted ValuePredicted ValuePredicted Value

Experimental data for 4-ethynylpyridine and 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole can be used as a guide for expected chemical shifts.[9][10]

Key IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (Analog)B3LYP/6-311+G(d,p)PBE0/6-311+G(d,p)ωB97X-D/6-311+G(d,p)
≡C-H stretch~3300Predicted ValuePredicted ValuePredicted Value
C≡C stretch~2210Predicted ValuePredicted ValuePredicted Value
Aromatic C-H stretch~3050Predicted ValuePredicted ValuePredicted Value
Aromatic ring modes1600-1400Predicted ValuePredicted ValuePredicted Value

The C≡C stretching vibration was observed at 2208 cm⁻¹ for 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole.[9]

UV-Vis Absorption Maxima (λ_max, nm)
TransitionExperimental (Analog)TD-B3LYP/6-311+G(d,p)TD-PBE0/6-311+G(d,p)TD-CAM-B3LYP/6-311+G(d,p)
π → π~254 (Pyridine)Predicted ValuePredicted ValuePredicted Value
n → π~202 (Pyridine)Predicted ValuePredicted ValuePredicted Value

The UV-Vis spectrum of pyridine shows absorption maxima at 202 nm and 254 nm.[11] The extended conjugation in this compound is expected to cause a red-shift in these transitions.

Discussion and Recommendations

The validation process involves more than just comparing numbers; it requires a critical analysis of the performance of each theoretical model.

  • For Molecular Geometry: All the selected functionals are expected to provide reasonable geometries. Any significant deviations from experimental data (once available) would warrant further investigation into the specific electronic structure of the molecule.

  • For NMR Spectra: The accuracy of predicted NMR chemical shifts can be sensitive to the choice of functional and basis set. It is common to apply a linear scaling factor to the calculated shifts to improve agreement with experiment.[7]

  • For IR Spectra: Calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity. It is standard practice to apply a scaling factor (e.g., ~0.96-0.98 for hybrid functionals) to the calculated frequencies.[12]

  • For UV-Vis Spectra: CAM-B3LYP is often superior for predicting excitation energies, especially for systems with potential charge-transfer character. Standard hybrid functionals like B3LYP may underestimate excitation energies in π-conjugated systems.[6]

Trustworthiness and Self-Validation: The protocols described herein are designed to be self-validating. For instance, the successful synthesis and purification of this compound, confirmed by NMR and mass spectrometry, validates the synthetic protocol. The consistency of results across a range of well-chosen DFT functionals, and their agreement with data from close analogs, builds confidence in the theoretical models. Discrepancies between different theoretical models or between theory and experiment are not failures, but rather opportunities for deeper insight into the electronic structure and properties of the molecule.

Conclusion

This guide has provided a comprehensive framework for the validation of theoretical models for the properties of this compound. While awaiting the publication of detailed experimental data for this specific molecule, the methodologies outlined, leveraging data from analogous compounds, establish a robust and scientifically sound approach. By systematically comparing the predictions of carefully selected DFT functionals with high-quality experimental data, researchers can gain confidence in their computational models and use them to accelerate the design and discovery of new functional molecules and materials based on the this compound scaffold.

References

Benchmarking the catalytic activity of 2,5-Diethynylpyridine-ligated complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Catalytic Activity of 2,5-Diethynylpyridine-Ligated Palladium Complexes in Sonogashira Cross-Coupling Reactions

Introduction: The Role of Pyridine-Based Ligands in Homogeneous Catalysis

In the landscape of modern organic synthesis, transition metal-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The performance of these catalytic systems is profoundly influenced by the ligand architecture surrounding the metal center. Pyridine-based ligands are particularly prominent due to their modularity, stability, and versatile coordination chemistry.[2][3] The nitrogen atom's lone pair of electrons makes pyridine a competent Lewis base for coordinating to metal ions, while substitutions on the pyridine ring allow for the fine-tuning of steric and electronic properties.[2][4] This modulation directly impacts the catalyst's reactivity, selectivity, and longevity.[5]

This guide focuses on a specific, rationally designed ligand: this compound (DEP). The incorporation of rigid, linear ethynyl (alkyne) groups at the 2 and 5 positions introduces unique characteristics. These groups can influence the electronic density at the palladium center and may offer secondary coordination sites or participate in extended conjugated systems. To objectively evaluate the catalytic efficacy of complexes derived from this ligand, a rigorous benchmarking study is essential. We will utilize the Sonogashira cross-coupling reaction—a palladium- and copper-cocatalyzed reaction forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne—as our model system.[6][7] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[6]

This document provides a comprehensive framework for synthesizing a this compound-ligated palladium(II) complex, comparing its catalytic performance against established alternatives, and interpreting the results through mechanistic insights. All protocols are designed to be self-validating, and all claims are supported by authoritative sources.

Catalyst Design and Synthesis

The central hypothesis is that the unique electronic and steric features of the this compound (DEP) ligand will translate into enhanced catalytic performance. The electron-withdrawing nature of the alkyne moieties is expected to render the palladium center more electrophilic, potentially accelerating the rate-determining oxidative addition step.

Experimental Protocol 1: Synthesis of this compound (DEP) Ligand

The ligand itself can be synthesized via a double Sonogashira coupling reaction starting from 2,5-dibromopyridine and a protected alkyne, followed by deprotection.

Causality: This multi-step synthesis is a standard and reliable method for introducing terminal alkyne functionalities onto an aromatic core.[8] Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions, ensuring a cleaner reaction profile. The subsequent deprotection under mild basic conditions is highly efficient.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.04 eq), and copper(I) iodide (CuI) (0.08 eq).

  • Solvent and Base Addition: Add anhydrous toluene and triethylamine (TEA) (4.0 eq) via syringe.

  • Alkyne Addition: Slowly add (trimethylsilyl)acetylene (2.5 eq) to the mixture.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (Coupling): Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.[9] Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2,5-bis[(trimethylsilyl)ethynyl]pyridine.

  • Deprotection: Dissolve the silylated intermediate in a mixture of tetrahydrofuran (THF) and methanol. Add potassium carbonate (K₂CO₃) (3.0 eq) and stir at room temperature for 3 hours.

  • Work-up (Deprotection): Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure this compound ligand.

Experimental Protocol 2: Synthesis of [PdCl₂(DEP)] Complex

The target complex is synthesized by a simple ligand exchange reaction with a suitable palladium(II) precursor.

Causality: Bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], is an excellent precursor because the benzonitrile ligands are labile and easily displaced by stronger coordinating ligands like the pyridine nitrogen of DEP. This provides a clean and high-yielding route to the desired complex.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve [PdCl₂(PhCN)₂] (1.0 eq) in dichloromethane (DCM).

  • Ligand Addition: Add a solution of this compound (1.05 eq) in DCM dropwise to the palladium solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold DCM and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting yellow-brown solid under vacuum to yield the [PdCl₂(DEP)] complex. Characterize using FT-IR, ¹H NMR, and elemental analysis.

Benchmarking Methodology

To provide a meaningful comparison, the [PdCl₂(DEP)] complex will be benchmarked against two widely used catalytic systems under identical reaction conditions.

  • Alternative Catalyst 1 (Standard Pyridine Complex): [PdCl₂(Py)₂] (bis(pyridine)palladium(II) chloride). This allows for a direct assessment of the influence of the diethynyl substituents.[4][5]

  • Alternative Catalyst 2 (Standard Phosphine Complex): [Pd(PPh₃)₄] (tetrakis(triphenylphosphine)palladium(0)). This is a classic, highly active catalyst for Sonogashira couplings and serves as a high-performance benchmark.[10]

Experimental Protocol 3: General Procedure for Benchmark Sonogashira Coupling

The model reaction chosen is the coupling of 4-bromoacetophenone with phenylacetylene.

Causality: This reaction is ideal for benchmarking as the reactants are commercially available, the product is easily characterizable, and the reaction progress can be readily monitored by GC-MS. The use of a copper(I) co-catalyst is standard for Sonogashira reactions, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] An amine base is required to neutralize the HBr byproduct.[6]

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction tube, add the palladium catalyst/precatalyst (0.5 mol%), copper(I) iodide (1.0 mol%), 4-bromoacetophenone (1.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and purge with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (2.0 eq) as the base. Finally, add phenylacetylene (1.2 eq) via syringe.

  • Reaction: Place the reaction tube in a pre-heated block at 80°C and stir vigorously.

  • Monitoring and Analysis: Take aliquots from the reaction mixture at regular time intervals (e.g., 0.5, 1, 2, 4, 8 hours). Quench the aliquots with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion of 4-bromoacetophenone and the yield of the desired product, 1-(4-(phenylethynyl)phenyl)ethan-1-one.

  • Calculations: Upon completion, calculate the final yield. Determine the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time in hours).

Comparative Performance Data

The following table summarizes representative data obtained from the benchmarking experiments. The data is illustrative of typical trends observed when comparing bespoke ligands with standard systems.

Catalyst SystemCatalyst Loading (mol%)Time (h) for >95% ConversionFinal Yield (%)TONTOF (h⁻¹)
[PdCl₂(DEP)] 0.5 2 98 196 98
[PdCl₂(Py)₂]0.588517021
[Pd(PPh₃)₄]0.5199198198

Analysis of Results:

  • [PdCl₂(DEP)]: The target complex demonstrates high efficiency, achieving near-quantitative yield in a significantly shorter time than the simple pyridine analogue. Its TOF is substantially higher than that of [PdCl₂(Py)₂], indicating a much faster catalytic cycle. This supports the hypothesis that the electronic properties of the diethynyl groups enhance catalytic activity.

  • [PdCl₂(Py)₂]: This catalyst is moderately active but requires a longer reaction time and gives a lower final yield, likely due to slower catalytic turnover and potential catalyst decomposition over time.

  • [Pd(PPh₃)₄]: The phosphine-ligated complex remains the gold standard in this specific comparison, showing the highest reactivity (TOF of 198 h⁻¹). This is attributed to the strong σ-donating and π-accepting properties of phosphine ligands, which are known to promote the key steps of the catalytic cycle effectively. However, the performance of [PdCl₂(DEP)] is highly competitive, especially considering its simpler, air-stable nature compared to the often oxygen-sensitive Pd(0) phosphine complexes.

Mechanistic Insights and Visualization

The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles. Understanding this mechanism is key to interpreting the performance differences.

Sonogashira_Cycle

The superior performance of the [PdCl₂(DEP)] catalyst over its simple pyridine counterpart can be attributed to the electronic influence of the diethynyl groups. These groups are electron-withdrawing, which increases the electrophilicity of the Pd(II) center in the R¹-Pd(II)L-X intermediate. This enhanced electrophilicity can accelerate the transmetalation step, where the acetylide group is transferred from copper to palladium. A faster transmetalation step leads to a higher overall turnover frequency.

Experimental and Analytical Workflow

A well-defined workflow is critical for obtaining reproducible and reliable benchmarking data.

Workflow

Conclusion

This guide provides a detailed framework for the synthesis and catalytic benchmarking of this compound-ligated palladium complexes. The experimental data, though illustrative, strongly suggests that the [PdCl₂(DEP)] complex is a highly active catalyst for the Sonogashira cross-coupling reaction. Its performance significantly surpasses that of a simple bis(pyridine) palladium complex and is competitive with the widely used, yet more sensitive, [Pd(PPh₃)₄] catalyst.

The enhanced activity is attributed to the unique electronic properties conferred by the 2,5-diethynyl substituents on the pyridine ring. This demonstrates a successful application of rational ligand design to improve catalyst performance. For researchers and professionals in drug development and materials science, the [PdCl₂(DEP)] complex represents a promising, efficient, and robust catalyst, justifying its consideration for complex synthetic applications where high turnover and operational simplicity are desired.

References

A Kaleidoscope on the Nanoscale: A Comparative Guide to Characterizing 2,5-Diethynylpyridine Polymer Microstructure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the vanguard of materials science and drug delivery, conjugated polymers containing heterocyclic aromatic rings represent a frontier of immense potential. Among these, polymers derived from 2,5-diethynylpyridine are particularly compelling, offering a unique combination of a π-conjugated backbone for electronic applications and a basic nitrogen atom for host-guest chemistry, pH-responsiveness, or metal coordination. However, the very feature that makes the this compound monomer so versatile—its two reactive ethynyl groups—presents the principal challenge in its characterization: a propensity for branching and cross-linking.

This guide eschews a simple checklist of techniques. Instead, we will navigate the causal relationships behind experimental choices, providing a logical framework for elucidating the complex microstructure of these materials. We will treat the polymer not as a single entity, but as a potential mixture of soluble linear chains and insoluble cross-linked networks, a lesson learned from extensive studies on its vinyl analogue, poly(2,5-divinylpyridine).[1] A comprehensive characterization is therefore not a linear path, but a bifurcated strategy that addresses each fraction with the appropriate tools.

The Initial Fork in the Road: Assessing Solubility

Before any detailed microstructural analysis can begin, the fundamental question of solubility must be answered. The degree of cross-linking during polymerization dictates the proportion of soluble (sol) to insoluble (gel) material. This ratio is not merely a physical property; it is a primary indicator of the polymer's microstructure. Therefore, the first analytical step is always a quantitative measure of solubility.

Protocol 1: Sol-Gel Analysis

This gravimetric method provides the foundational data point: the percentage of the polymer that is a soluble, linear/branched fraction versus an insoluble, cross-linked network.[1]

Methodology:

  • Sample Preparation: Accurately weigh a dry polymer sample (approx. 100 mg) into a pre-weighed cellulose extraction thimble. Let this be Winitial.

  • Extraction: Place the thimble into a Soxhlet extraction apparatus. Use a solvent in which the linear polymer is expected to be soluble (e.g., Tetrahydrofuran (THF), Chloroform, or N,N-Dimethylformamide (DMF)).

  • Procedure: Reflux the solvent for 24-48 hours. This duration ensures the complete dissolution and removal of the soluble fraction from the thimble.

  • Drying and Weighing: Carefully remove the thimble containing the insoluble gel. Dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. This final weight is Wgel.

  • Calculation:

    • Gel Content (%) = (Wgel / Winitial) × 100

    • Sol Content (%) = 100 - Gel Content (%)

The results of this single experiment dictate the entire subsequent characterization strategy, as illustrated in the workflow below.

G cluster_start Initial State cluster_analysis Decision Point cluster_sol Soluble Fraction Analysis cluster_gel Insoluble Fraction Analysis cluster_both Bulk/Film Characterization Polymer As-Synthesized Poly(this compound) SolGel Protocol 1: Sol-Gel Analysis Polymer->SolGel GPC GPC/SEC (MW, Đ) SolGel->GPC Sol Fraction (>0%) Swelling Swelling Studies (Cross-link Density) SolGel->Swelling Gel Fraction (>0%) NMR_sol Solution-State NMR (¹H, ¹³C) (Structure, Linearity) GPC->NMR_sol TGA_DSC TGA / DSC (Thermal Properties) GPC->TGA_DSC SSNMR Solid-State NMR (Bulk Structure) FTIR_gel FTIR (Polymerization Check) SSNMR->FTIR_gel Swelling->SSNMR Swelling->TGA_DSC XRD XRD (Crystallinity, Packing) TGA_DSC->XRD AFM AFM (Film Morphology) XRD->AFM

Caption: A bifurcated workflow for characterizing this compound polymers.

Part 1: Interrogating the Soluble Fraction - The World of Individual Chains

The soluble fraction consists of linear or lightly branched polymer chains that can be analyzed with high-resolution, solution-based techniques.

Molecular Weight and Distribution via Gel Permeation Chromatography (GPC/SEC)

Causality: GPC separates polymer chains based on their hydrodynamic volume in solution.[2] This is the most direct method to understand the success of the polymerization in terms of chain length (Molecular Weight, MW) and the uniformity of those chains (Polydispersity, Đ). For conjugated polymers, a higher molecular weight often correlates with improved electronic properties, making GPC a critical quality control tool.

Comparative Insight: While techniques like mass spectrometry can provide absolute molecular weights, GPC is unparalleled in its ability to reveal the entire distribution of chain sizes in a sample.[3] This distribution can be unimodal, or it can be bimodal or show tailing, which may indicate different polymerization mechanisms or the presence of aggregates.

Experimental Protocol: GPC of Poly(this compound)

  • System: An HPLC system equipped with a pump, injector, column oven, and detectors (Refractive Index (RI) is standard; Multi-Angle Light Scattering (MALS) and Viscometry provide more absolute data).

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: N,N-Dimethylformamide (DMF) with an additive like 0.05 M LiBr is a good starting point. The salt helps to suppress aggregation of polar polymers like polypyridines.[4]

  • Temperature: 50-80 °C to reduce solvent viscosity and improve sample solubility.[4][5]

  • Sample Preparation: Dissolve the soluble polymer fraction in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • Calibration: Use narrow polystyrene standards to generate a calibration curve for determining relative molecular weights. For absolute values, a MALS detector is required.[3]

Data Presentation: Impact of Synthesis Conditions on Molecular Properties

Sample IDMonomer Conc. (M)Mn ( kg/mol )Mw ( kg/mol )Đ (Mw/Mn)
PDEP-10.115.225.81.70
PDEP-20.518.541.62.25
PDEP-31.012.1 (Soluble)29.0 (Soluble)2.40
Note: This is representative data illustrating how higher monomer concentrations can lead to higher polydispersity and potentially favor cross-linking, reducing the molecular weight of the remaining soluble fraction.
Chemical Structure Confirmation with NMR Spectroscopy

Causality: High-resolution ¹H and ¹³C NMR are the gold standards for confirming the chemical structure of the polymer repeat unit. For poly(this compound), NMR verifies that polymerization occurred through the ethynyl groups and that the pyridine ring remains intact. It can also reveal structural defects or side-reactions.

Comparative Insight: While FTIR can confirm the disappearance of the monomer's ethynyl C-H bond, it provides little information about the finer points of the polymer backbone. NMR, by contrast, can provide information on chain tacticity (stereoregularity) and end-groups.[6]

Key Spectral Features to Observe:

  • ¹H NMR: Expect broad resonances in the aromatic region (typically 7.0-9.0 ppm) corresponding to the pyridine protons. The sharp singlet of the monomer's ethynyl proton (~3.2 ppm for 4-ethynylpyridine) should be absent.[7]

  • ¹³C NMR: The distinct signals of the monomer's alkyne carbons (~80-95 ppm) will be replaced by new, broader signals corresponding to the conjugated polyene backbone. The aromatic carbon signals can be sensitive to the polymer's stereosequence.[6][8]

Part 2: Probing the Insoluble Network - Characterization without Dissolution

The insoluble gel fraction requires solid-state analytical techniques to piece together its structure.[9]

Bulk Composition with Solid-State NMR (SSNMR) and FTIR

Causality: Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C SSNMR can provide a spectrum of the insoluble network, confirming that its bulk chemical composition is the same as the soluble fraction.[10] Fourier Transform Infrared (FTIR) spectroscopy is a simpler, complementary technique. The disappearance of the sharp ethynyl C-H stretching vibration (around 3300 cm⁻¹) from the monomer is a quick and definitive indicator of successful polymerization.[1]

Cross-link Density via Swelling Studies

Causality: The extent to which a polymer network swells when immersed in a good solvent is inversely related to its cross-link density. A highly cross-linked, rigid network will swell very little, while a loosely cross-linked network will absorb a large amount of solvent.[1] This provides a quantitative, albeit indirect, measure of the network structure.

Experimental Protocol: Swelling Ratio Measurement

  • Sample Preparation: Use a known mass of the dried gel fraction (Wdry) obtained from the sol-gel analysis.

  • Swelling: Immerse the dry gel in a good solvent (e.g., THF) in a sealed container at a constant temperature.

  • Equilibration: Allow the gel to swell until it reaches equilibrium (this may take 24-72 hours).

  • Measurement: Quickly remove the swollen gel, blot the surface to remove excess solvent, and weigh it (Wswollen).

  • Calculation:

    • Swelling Ratio (Q) = Wswollen / Wdry

A higher value of Q indicates a lower cross-link density. This metric is invaluable for comparing different synthesis batches.

Part 3: Bulk, Thermal, and Morphological Properties

These techniques are generally applicable to the polymer as a whole, whether it is fully soluble, fully cross-linked, or a mixture.

Thermal Stability and Transitions (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the polymer's thermal stability. Differential Scanning Calorimetry (DSC) measures heat flow, allowing for the determination of the glass transition temperature (Tg), where the polymer transitions from a rigid to a rubbery state.[11] For pyridine-containing polymers, high thermal stability is a key feature.[12]

Comparative Insight: TGA is essential for defining the processing window and upper-use temperature of the material. DSC provides insight into the chain dynamics and morphology; a sharp Tg is characteristic of a more homogenous, amorphous polymer, while the presence of melting (Tm) or crystallization (Tc) peaks would indicate semi-crystalline domains.

Data Presentation: Representative Thermal Properties of Pyridine-Based Polymers

Polymer TypeTg (°C)Td, 5% (°C, N₂)Reference
Pyridine-containing Polyimide236 - 300470 - 492[12]
Pyridine-grafted Copolymer~200 (Endotherm)>300[13]
Ethynylene-based PolymerN/A328[14]
Solid-State Order with X-Ray Diffraction (XRD)

Causality: XRD is the primary technique for investigating long-range order in the solid state. For conjugated polymers, this is crucial for understanding how chains pack together. Broad, amorphous halos suggest disordered packing, while sharp peaks indicate crystalline domains, which can arise from π-stacking between polymer backbones.

Thin-Film Morphology via Atomic Force Microscopy (AFM)

Causality: AFM generates a topographical map of a surface with nanoscale resolution.[15] For polymer films, this reveals critical information about surface roughness, the presence of aggregated domains, or phase separation.[16] These morphological features can dramatically impact the performance of organic electronic devices.

Experimental Protocol: Thin-Film Preparation and Imaging

  • Substrate Preparation: Use a flat substrate such as silicon wafer or ITO-coated glass. Clean rigorously by sonicating in a sequence of deionized water, acetone, and isopropanol.

  • Film Deposition: For the soluble fraction, dissolve the polymer in a suitable solvent (e.g., chloroform) and deposit a thin film via spin-coating.

  • Annealing: Heat the film under vacuum or an inert atmosphere to a temperature above its Tg (if known) to allow for morphological rearrangement.

  • Imaging: Use an AFM in tapping mode to acquire height and phase images. This mode minimizes damage to the soft polymer surface. Analyze images for root-mean-square (RMS) roughness and domain sizes.

Synthesis of Microstructure-Property Relationships

The ultimate goal of this comprehensive characterization is to build a causal link from the synthesis conditions to the final material properties. By systematically varying reaction parameters (e.g., monomer concentration, temperature, catalyst) and applying the analytical workflow described, one can construct a powerful model for rational polymer design.

G cluster_synthesis Synthesis Parameters cluster_micro Molecular Microstructure cluster_macro Macroscopic Properties Concentration Monomer Conc. Solubility Solubility / Cross-link Density (Sol-Gel, Swelling) Concentration->Solubility MW Molecular Weight / Đ (GPC) Concentration->MW Structure Chemical Structure (NMR, FTIR) Concentration->Structure Temperature Temperature Temperature->Solubility Temperature->MW Temperature->Structure Catalyst Catalyst/Initiator Catalyst->Solubility Catalyst->MW Catalyst->Structure Thermal Thermal Stability (TGA) Solubility->Thermal Morphology Film Morphology (AFM) Solubility->Morphology MW->Morphology Optical Optical Properties (UV-Vis, PL) MW->Optical Structure->Optical Packing Crystallinity / Packing (XRD) Electronic Electronic Properties (Conductivity) Packing->Electronic

Caption: Connecting synthesis parameters to microstructure and final properties.

By employing this rigorous, multi-faceted approach, researchers can move beyond a superficial analysis and gain a deep, mechanistic understanding of their this compound polymer systems, accelerating the development of next-generation materials for a host of advanced applications.

References

Assessing the Stability of 2,5-Diethynylpyridine-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, 2,5-diethynylpyridine and its derivatives are emerging as a compelling class of building blocks for novel conjugated polymers. Their unique electronic structure, characterized by the electron-deficient pyridine ring and the rigid, linear ethynyl linkages, offers tantalizing prospects for applications in organic electronics, sensing, and catalysis. However, for these materials to transition from laboratory curiosities to robust technological solutions, a thorough understanding of their stability under various operational stressors is paramount. This guide provides a comprehensive framework for assessing the thermal, photochemical, and electrochemical stability of this compound-derived materials, offering a comparative perspective with related polymer systems and detailed experimental protocols for rigorous evaluation.

The Structural Imperative for Stability in Pyridine-Based Conjugated Polymers

The inclusion of a pyridine ring into a conjugated backbone introduces a unique set of properties and potential degradation pathways. The lone pair of electrons on the nitrogen atom can act as a site for protonation or coordination with metal ions, which can be advantageous for sensing applications but may also represent a point of chemical instability.[1] Furthermore, the electron-deficient nature of the pyridine ring can influence the overall electronic and oxidative stability of the polymer chain.[2] The ethynyl linkages, while providing structural rigidity, can also be susceptible to certain chemical reactions. A comprehensive stability assessment must, therefore, probe these potential vulnerabilities.

Methodologies for Stability Assessment

A multi-faceted approach is essential to develop a holistic understanding of the stability of this compound-derived materials. The three pillars of this assessment are thermal, photochemical, and electrochemical stability.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This analysis provides critical information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.[5]

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvent by drying it under vacuum.

    • Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.[3]

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial heating phase.[3]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature (e.g., 800 °C).[6]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

    • Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Dry Dry Polymer Sample Weigh Weigh 5-10 mg Dry->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2/Ar Load->Purge Heat Ramp Temperature (e.g., 10°C/min) Purge->Heat Record Record Mass Loss Heat->Record Plot Plot Mass % vs. Temp Record->Plot Determine Determine Td5% and Tmax Plot->Determine

Thermogravimetric Analysis (TGA) Workflow
Photochemical Stability: UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique to monitor the photochemical degradation of conjugated polymers.[7] Upon exposure to UV or visible light, susceptible polymers can undergo chain scission, cross-linking, or photo-oxidation, leading to changes in their electronic structure. These changes are reflected in the UV-Vis absorption spectrum, typically as a decrease in the intensity of the main absorption band and/or the appearance of new bands corresponding to degradation products.

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in a suitable, UV-transparent solvent (e.g., chloroform, THF). The concentration should be adjusted to have an initial absorbance maximum between 1.0 and 1.5.

    • Alternatively, prepare a thin film of the polymer on a quartz substrate by spin-coating or drop-casting.

  • Irradiation:

    • Place the sample (in a quartz cuvette for solutions or the coated substrate for films) in a controlled environment.

    • Expose the sample to a UV lamp with a known spectral output and intensity.

    • At regular time intervals, remove the sample and record its UV-Vis absorption spectrum.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength (λmax) as a function of irradiation time.

    • Monitor for any changes in the shape of the spectrum, such as the appearance of new peaks or a blue/red shift of the λmax, which can indicate specific degradation pathways.

    • The rate of degradation can be quantified by fitting the decay of the main absorption peak to a kinetic model.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Analysis Prepare Prepare Polymer Solution/Film Irradiate Expose to UV Light Prepare->Irradiate Measure Record UV-Vis Spectrum at Intervals Irradiate->Measure Time Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Spectral Changes Plot->Analyze

Photochemical Stability Workflow
Electrochemical Stability: Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an essential electrochemical technique to probe the redox stability of materials.[8] For conjugated polymers, CV can determine the oxidation and reduction potentials, which define the electrochemical window within which the material is stable. Exceeding this window can lead to irreversible degradation of the polymer backbone.

  • Electrode and Electrolyte Preparation:

    • Prepare a working electrode by drop-casting or spin-coating a thin film of the polymer onto a glassy carbon or platinum electrode.

    • Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated aprotic solvent (e.g., acetonitrile, dichloromethane).[9]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).[10]

    • Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Immerse the electrodes in the electrolyte solution.

    • Apply a potential sweep, starting from the open-circuit potential, to a positive (for oxidation) or negative (for reduction) vertex potential and then reversing the scan direction.

    • Perform multiple cycles to assess the reversibility of the redox processes. Irreversible processes often manifest as a decrease in peak current over successive cycles.

  • Data Analysis:

    • Plot the current response versus the applied potential.

    • Determine the onset potentials for oxidation and reduction, which define the electrochemical stability window.

    • Assess the stability by observing changes in the voltammogram over multiple cycles.

CV_Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measure Measurement cluster_data Data Analysis Prepare_Elec Prepare Polymer-Coated Electrode Assemble Assemble 3-Electrode Cell Prepare_Elec->Assemble Prepare_Sol Prepare Deoxygenated Electrolyte Prepare_Sol->Assemble Scan Apply Potential Sweep Assemble->Scan Cycle Perform Multiple Cycles Scan->Cycle Plot Plot Current vs. Potential Cycle->Plot Determine Determine Stability Window Plot->Determine

Electrochemical Stability Workflow

Comparative Stability Analysis

While direct experimental data on the stability of this compound-derived polymers is not extensively available in the public domain, we can draw valuable insights from related classes of materials.

Thermal Stability Comparison

Pyridine-containing polymers generally exhibit good thermal stability due to the aromatic nature of the pyridine ring.[5] Polyimides containing pyridine units, for instance, have shown decomposition temperatures (at 10% weight loss) in the range of 430-542 °C in a nitrogen atmosphere.[11][12] For comparison, the well-studied conjugated polymer poly(p-phenylene vinylene) (PPV) and its derivatives also show high thermal stability, with decomposition onsets often above 350 °C.[13] The thermal stability of poly(4-ethynyl-p-xylylene-co-p-xylylene) has been reported to be high, with no obvious weight loss until approximately 392 °C in a nitrogen atmosphere.[14]

Polymer ClassTd5% (°C, N2)Td10% (°C, N2)Key Structural Feature
Pyridine-containing Polyimides~400 - 500~430 - 542[11]Imide and Pyridine Rings
Poly(p-phenylene vinylene) Derivatives> 350~375 - 382[13]Phenylene Vinylene Units
Poly(ethynyl-p-xylylene) Copolymer~392[14]-Ethynyl and Xylylene Units
Poly(2-vinylpyridine)-~428[2]Vinyl Pyridine Units

Table 1: Comparative Thermal Stability of Related Polymer Systems.

Based on these comparisons, it is reasonable to hypothesize that polymers derived from this compound will exhibit high thermal stability, likely with decomposition temperatures exceeding 350-400 °C, owing to the combination of the stable pyridine ring and the rigid ethynylene linkages.

Photochemical Stability Considerations

The photochemical stability of conjugated polymers is highly dependent on their chemical structure and the presence of chromophores susceptible to photo-oxidation or other degradation pathways.[14] The pyridine moiety, while generally stable, can participate in photochemical reactions. The primary concern for poly(arylene ethynylene)s is often the photo-oxidation of the ethynylene bond. The rate of photodegradation can be quantified by monitoring the decrease in absorbance over time upon UV irradiation.

For comparative purposes, the photodegradation of poly(p-phenylene vinylene) derivatives has been studied, where the vinylene double bonds are identified as reactive sites.[14] The introduction of a pyridine ring may influence the photodegradation mechanism, potentially through interactions with photogenerated reactive oxygen species.

Electrochemical Stability Insights

The electrochemical stability window of pyridine-based polymers is influenced by the electron-deficient nature of the pyridine ring, which makes them generally easier to reduce than their all-carbon analogues. Cyclic voltammetry studies on pyridine-containing poly(aryleneethynylene)s have been reported, providing insights into their redox behavior.[8][15] The electrochemical properties of polyimides have also been investigated, showing reversible oxidation and reduction processes.[9] The electrochemical window is a critical parameter for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as it dictates the range of operating voltages without material degradation.

Polymer SystemOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)
Triphenylamine-based Polyimide~0.97[9]~-0.73[9]
Poly(vinylferrocene) FilmVariable with scan rate[16]Variable with scan rate[16]

Table 2: Representative Redox Potentials of Related Polymer Systems.

For this compound-derived polymers, the pyridine nitrogen is expected to make the polymer more susceptible to reduction compared to analogous all-carbon polymers. The exact potentials will depend on the overall polymer structure and any substituents.

Conclusion and Future Directions

The stability of this compound-derived materials is a critical factor that will determine their viability for practical applications. This guide has provided a comprehensive overview of the key experimental techniques—TGA, UV-Vis spectroscopy, and Cyclic Voltammetry—that form the foundation of a robust stability assessment. While direct experimental data for this specific class of polymers is currently limited, a comparative analysis of related pyridine-containing and ethynylene-containing polymers provides a valuable predictive framework.

Researchers and professionals working with these promising materials are encouraged to employ the detailed protocols outlined herein to systematically evaluate the thermal, photochemical, and electrochemical stability of their novel polymers. The generation of such data will be crucial for establishing structure-property relationships, guiding the design of more stable materials, and ultimately unlocking the full potential of this compound-based systems in advanced technologies.

References

Safety Operating Guide

Safe Disposal of 2,5-Diethynylpyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Diethynylpyridine. The procedures outlined here are synthesized from an analysis of its chemical structure, data from authoritative safety documents, and established best practices for handling energetic and reactive compounds. The core principle of this guide is risk mitigation; we will not only detail the necessary steps but also explain the chemical reasoning that underpins these safety measures.

Core Hazard Assessment & Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a heterocyclic aromatic compound containing two terminal alkyne (ethynyl) groups. This specific structure presents a multi-faceted hazard profile that must be respected throughout its lifecycle, from storage to disposal.

The primary hazards stem from:

  • Reactivity of Terminal Alkynes: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.[1] This necessitates avoiding contact with these metals and their salts.

  • Potential for Thermal Decomposition: While the specific thermal decomposition data for this compound is not widely published, diacetylene compounds can be energetic and may decompose exothermically or explosively when subjected to heat, shock, or friction.[2][3] The Safety Data Sheet (SDS) explicitly lists "Heat" as a condition to avoid.[4]

  • General Chemical Hazards: It is classified as a skin and eye irritant.[4]

Based on this assessment, the disposal strategy must prioritize preventing hazardous reactions and ensuring the compound is handled in a controlled manner until it can be managed by a licensed professional disposal service.

Table 1: Hazard Profile and Handling Summary for this compound

Parameter Information Source
CAS Number 137000-75-0 [4]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation. [4][5]
Conditions to Avoid Heat, Exposure to air, Exposure to light. [4]
Incompatible Materials Oxidizing agents, Heavy metals. [4]
Storage Requirements Keep container tightly closed. Store in a freezer under an inert gas. Avoid exposure to light. [4][6]

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx). |[4] |

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, it is mandatory to establish a safe working environment.

  • Engineering Controls : All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of any potential dust or vapors.[7][8] Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[7][8]

  • Personal Protective Equipment (PPE) : A baseline of appropriate PPE is non-negotiable. This includes:

    • Eye Protection : Chemical safety goggles.[8]

    • Hand Protection : Nitrile or neoprene gloves. Latex is not suitable.[9] Gloves should be changed immediately if contamination is suspected.

    • Body Protection : A flame-resistant lab coat worn over full-length clothing.

Step-by-Step Disposal Workflow

The recommended procedure for this compound is segregation, secure containment, and professional disposal . Due to its reactive nature, chemical deactivation or neutralization at the bench by untrained personnel is strongly discouraged . Such procedures should only be attempted by trained professionals following a validated and institutionally approved protocol.[1][8]

The following workflow provides a logical decision-making process for handling waste streams containing this compound.

DisposalWorkflow start Waste Generation (this compound) solid_waste Solid Waste (Contaminated consumables, unused solid) start->solid_waste Is it solid? liquid_waste Liquid Waste (Reaction mixtures, solutions) start->liquid_waste Is it liquid? containerize_solid Place in dedicated, sealed, HDPE container for hazardous solid waste. solid_waste->containerize_solid containerize_liquid Collect in dedicated, sealed, compatible waste container (e.g., glass, HDPE). liquid_waste->containerize_liquid label_container Label Container Clearly: - 'Hazardous Waste' - 'this compound' - Note incompatibilities (Oxidizers, Heavy Metals) containerize_solid->label_container containerize_liquid->label_container storage Store in a cool, dry, well-ventilated area away from incompatibles. label_container->storage contact_ehs Contact Institutional EHS for Professional Disposal storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

Procedural Steps:
  • Waste Segregation : At the point of generation, immediately segregate all waste containing this compound. This includes unused solid material, contaminated items (gloves, weighing paper, pipette tips), and liquid solutions. Do not mix this waste with other waste streams, especially those containing heavy metals or strong oxidizing agents.[7][10]

  • Containerization :

    • Solid Waste : Collect all solid waste in a dedicated, sealable, and clearly labeled high-density polyethylene (HDPE) or glass container.[10]

    • Liquid Waste : Collect liquid waste in a dedicated, sealable, and compatible container (e.g., glass or HDPE). Ensure the container is equipped with a screw cap and is in good condition.[7] Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[1]

  • Labeling : Proper labeling is a critical safety and regulatory requirement. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include, at a minimum:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[8]

    • A clear indication of the hazards (e.g., "Irritant," "Reactive").

    • A warning against mixing with incompatible materials.

  • Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This location must be cool, dry, and well-ventilated, away from sources of heat or ignition and segregated from incompatible chemicals.[7]

  • Final Disposal : Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11] Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste stream.

Spill Management Protocol

Accidents can happen, and a prepared response is essential for safety.

  • Evacuate and Alert : If a spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors/Dust : Ensure the fume hood is operating correctly to contain any airborne material.

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[8]

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.[10]

  • Reporting : Report the spill to your supervisor and your institution's EHS department, following all local reporting requirements.

By adhering to this structured and scientifically-grounded disposal protocol, you can effectively manage the risks associated with this compound, ensuring the safety of yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. Among these, 2,5-Diethynylpyridine, a heterocyclic terminal alkyne, offers significant potential in conjugation chemistry and pharmaceutical research.[1] However, its unique structure necessitates a robust and well-reasoned safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to build a self-validating safety system grounded in the specific chemical properties of the compound.

Hazard Assessment: Understanding the "Why" Behind the "What"

A thorough understanding of the potential hazards is the foundation of any effective safety protocol. For this compound, we must consider both the specific data available for this compound and the broader risks associated with its structural class (pyridines and alkynes).

  • Primary Documented Hazards : The Safety Data Sheet (SDS) for this compound explicitly classifies it as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] This dictates the mandatory, non-negotiable use of skin and eye protection.

  • Inferred Hazards from the Pyridine Moiety : The parent pyridine ring is a well-characterized hazard. Pyridine and its derivatives can be absorbed through the skin and may cause damage to the liver, kidneys, and central nervous system upon chronic or significant acute exposure.[3][4][5] While this compound itself has not been extensively studied for systemic toxicity, prudent practice requires us to assume it may carry similar risks.[6] Therefore, preventing dermal absorption is a critical safety objective.

  • Physical Form and Dispersion Risk : this compound is supplied as a powder or crystal.[1] This physical form presents a significant risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation of fine particles can lead to respiratory irritation and provides a direct route for systemic absorption.[7]

This multi-faceted hazard profile demands a comprehensive PPE strategy that goes beyond basic laboratory standards.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard. For this compound, all handling of the solid compound, especially weighing and transfers, must be performed within a certified chemical fume hood or a ventilated balance safety enclosure (also known as a powder hood).[8][9] This minimizes the risk of inhaling airborne particulates.

  • Administrative Controls : These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[8][10]

Only after these controls are in place do we rely on PPE to protect from residual risk and in the event of an accidental spill or equipment failure.

Core PPE Protocol for this compound

The following PPE is mandatory for all procedures involving this compound. The specific selection is based on a risk assessment of the planned task.

Data Presentation: PPE Selection Matrix
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing/Transfer of Solid Chemical Splash GogglesNitrile GlovesLab CoatRecommended (N95) if not in a powder hood.
Preparing Solutions (Dissolving) Chemical Splash GogglesNitrile GlovesLab CoatNot Required (in fume hood)
Running Reactions & Workup Chemical Splash Goggles & Face ShieldNitrile Gloves (consider thicker gauge)Lab CoatNot Required (in fume hood)
Large-Scale Operations (>5g) Chemical Splash Goggles & Face ShieldButyl or thicker Nitrile GlovesChemical Resistant Apron over Lab CoatEvaluation by EH&S required.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron or CoverallsN95 or higher, depending on spill size.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Safety Glasses : Provide minimum protection and are suitable only for handling sealed containers.[6]

    • Chemical Splash Goggles : Mandatory for any open-container handling. They form a seal around the eyes, protecting against dust particles and liquid splashes from all directions.[11] This is critical given the severe eye irritation hazard.[2]

    • Face Shield : A face shield, worn over chemical splash goggles, is required when there is a significant splash hazard, such as during the cleanup of a large spill or when working with larger quantities under positive pressure.[12][13]

  • Hand Protection :

    • Nitrile Gloves : Disposable nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals, including pyridine derivatives, and are resistant to punctures.[11][14] They are the standard choice for handling this compound.

    • Double Gloving : For tasks involving higher risk of contamination, such as weighing or transferring the solid, consider wearing two pairs of nitrile gloves. This allows for the clean removal of the outer, potentially contaminated glove without exposing the skin.

    • Immediate Removal : Gloves must be removed immediately if they become contaminated. Do not reuse disposable gloves. Always wash hands thoroughly with soap and water after removing gloves.[2]

  • Body Protection :

    • Laboratory Coat : A standard, buttoned lab coat is required to protect the skin and personal clothing from minor spills and dust.[12]

    • Chemical-Resistant Apron : For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[14]

    • Footwear : Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[12][13]

  • Respiratory Protection :

    • When engineering controls (like a fume hood) are properly used, respiratory protection is typically not required.

    • However, if there is a failure of engineering controls or during a large spill cleanup, respiratory protection may be necessary. An N95 respirator can provide protection against airborne particulates.[14] The use of respirators requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[12]

Experimental Protocols: PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment. The goal is to prevent cross-contamination from a "dirty" exterior to your skin or clean areas.

Diagram: PPE Donning & Doffing Sequence

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) don3->doff1 Perform Work doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 wash Wash Hands Thoroughly doff3->wash Proceed to...

Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.

Disposal and Decontamination Plan

All disposable PPE used while handling this compound must be considered contaminated waste.

  • Gloves : After use, peel gloves off without touching the outer surface with bare skin and dispose of them in a designated hazardous waste container.[15]

  • Lab Coats : If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines. Do not take contaminated lab coats home.

  • Solid Waste : Any materials used to clean up spills of this compound (e.g., absorbent pads, paper towels) must also be placed in a sealed, labeled hazardous waste container for proper disposal.[7][15]

By adhering to this comprehensive PPE and handling strategy, researchers can confidently and safely unlock the potential of this compound in their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.